molecular formula C9H10OS B2532528 3,4-dihydro-2H-1-benzopyran-4-thiol CAS No. 132686-69-2

3,4-dihydro-2H-1-benzopyran-4-thiol

Cat. No.: B2532528
CAS No.: 132686-69-2
M. Wt: 166.24
InChI Key: PWBOSRJZNBKKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1-benzopyran-4-thiol (CAS RN: 132686-69-2 ) is a high-purity chemical building block characterized by a fused benzopyran ring system with a thiol (-SH) group at position 4 . This sulfur-containing heterocyclic compound is primarily valued in scientific research for its role as a versatile synthetic intermediate in organic and medicinal chemistry . With a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol , it serves as a key precursor for the synthesis of more complex molecular architectures. The reactivity of the compound is largely defined by its thiol group, which can participate in various transformations, most notably in nucleophilic substitution reactions and the formation of disulfide bridges . Researchers utilize this functionality to create diverse chemical libraries for screening. Studies on closely related structural analogs suggest that the core benzopyran-thiol structure is of significant interest for its potential biological activities, which may include antimicrobial and antioxidant properties . The mechanism of action for such effects is often attributed to the compound's ability to interact with biological targets through its thiol group, which can form reversible covalent bonds with proteins and enzymes, thereby modulating their function . This product is intended for research and development applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBOSRJZNBKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3,4-dihydro-2H-1-benzopyran-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes graphical representations of the reaction pathways.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-stage process. The overall strategy involves the initial construction of the chroman-4-one core, followed by the reduction of the ketone to the corresponding alcohol, and finally, the conversion of the alcohol functionality to the desired thiol.

Synthesis_Overview Start Starting Materials (e.g., Phenol derivative) Chromanone 3,4-Dihydro-2H-1-benzopyran-4-one (Chroman-4-one) Start->Chromanone Step 1: Cyclization Chromanol 3,4-Dihydro-2H-1-benzopyran-4-ol (Chroman-4-ol) Chromanone->Chromanol Step 2: Reduction Thiol This compound Chromanol->Thiol Step 3: Thiolation

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-one (Chroman-4-one)

The initial step involves the formation of the chroman-4-one scaffold. A common and efficient method is the reaction of a phenol with an α,β-unsaturated carboxylic acid or a derivative thereof, such as acrylonitrile, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Chroman-4-one from Phenol and Acrylonitrile

This two-step procedure involves an initial Michael addition of a phenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization of the resulting 3-aryloxypropanenitrile.

Step 1a: Michael Addition

  • To a solution of the desired phenol (1.0 eq) in tert-butanol, add a catalytic amount of potassium carbonate.

  • Add acrylonitrile (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-aryloxypropanenitrile.

Step 1b: Intramolecular Cyclization

  • To the crude 3-aryloxypropanenitrile, add trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired chroman-4-one.

Quantitative Data for Chroman-4-one Synthesis
Starting PhenolProductYield (%)Reference
Phenol3,4-Dihydro-2H-1-benzopyran-4-one50-93 (overall)[1]
Resorcinol7-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-oneModerate to Excellent[2]

Step 2: Reduction of Chroman-4-one to 3,4-Dihydro-2H-1-benzopyran-4-ol

The second stage of the synthesis involves the reduction of the ketone functionality of the chroman-4-one to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[3]

Reduction_Step Chromanone 3,4-Dihydro-2H-1-benzopyran-4-one Chromanol 3,4-Dihydro-2H-1-benzopyran-4-ol Chromanone->Chromanol Reagents NaBH4 Methanol or Ethanol Reagents->Chromanol

Caption: Reduction of chroman-4-one to chroman-4-ol.

Experimental Protocol: Reduction of Chroman-4-one with Sodium Borohydride
  • Dissolve the chroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH4) (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydro-2H-1-benzopyran-4-ol.

  • If necessary, purify the product by column chromatography.

Quantitative Data for Reduction of Chroman-4-one
SubstrateProductYield (%)Reference
8-bromo-6-chloro-2-pentylchroman-4-one8-bromo-6-chloro-2-pentylchroman-4-ol~100[4]
General Chroman-4-onesGeneral Chroman-4-ols80-98[5]

Step 3: Conversion of 3,4-Dihydro-2H-1-benzopyran-4-ol to this compound

The final stage is the conversion of the secondary alcohol to the target thiol. Two primary methods are presented: the Mitsunobu reaction for a direct, albeit stereoinversive, conversion, and a two-step sequence via a tosylate intermediate.

Method A: Mitsunobu Reaction with Thioacetic Acid

The Mitsunobu reaction allows for the conversion of an alcohol to a thioester with inversion of stereochemistry, which can then be hydrolyzed to the thiol.[6]

Mitsunobu_Reaction Chromanol 3,4-Dihydro-2H-1-benzopyran-4-ol Thioester S-(3,4-Dihydro-2H-1-benzopyran-4-yl) ethanethioate Chromanol->Thioester Reagents PPh3, DIAD Thioacetic Acid Reagents->Thioester Thiol This compound Thioester->Thiol Hydrolysis Hydrolysis (e.g., NaOH, H2O) Hydrolysis->Thiol

Caption: Mitsunobu reaction for the synthesis of the target thiol.

Step 3a: Thioester Formation

  • Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the thioester.

Step 3b: Hydrolysis of the Thioester

  • Dissolve the purified thioester in a suitable solvent such as methanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude thiol by column chromatography.

Method B: Conversion via Tosylate Intermediate

This two-step method involves the conversion of the alcohol to a good leaving group (tosylate), followed by nucleophilic substitution with a sulfur source like thiourea.

Step 3a: Tosylation of the Alcohol

  • Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the tosylate.

Step 3b: Reaction with Thiourea and Hydrolysis

  • Dissolve the tosylate (1.0 eq) and thiourea (1.2 eq) in a suitable solvent like ethanol.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH).

  • Heat the mixture to reflux again for 1-2 hours to hydrolyze the intermediate isothiouronium salt.

  • Cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data for Alcohol to Thiol Conversion
MethodIntermediate/ProductTypical Yield (%)Reference
Mitsunobu ReactionThioesterModerate to Good[6]
TosylationTosylate81-86[7]
Thiourea reaction & HydrolysisThiol from Tosylate54-91[7]

Characterization Data

The structural confirmation of the synthesized compounds relies on standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
3,4-Dihydro-2H-1-benzopyran-4-oneC9H8O2148.16IR (cm⁻¹): ~1680 (C=O). ¹H NMR (CDCl₃, δ): ~7.8 (dd, 1H, Ar-H), ~7.4 (td, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.5 (t, 2H, O-CH₂), ~2.8 (t, 2H, CO-CH₂).
3,4-Dihydro-2H-1-benzopyran-4-olC9H10O2150.17IR (cm⁻¹): ~3400 (br, O-H). ¹H NMR (CDCl₃, δ): ~7.2-6.8 (m, 4H, Ar-H), ~4.8 (t, 1H, CH-OH), ~4.3 (m, 2H, O-CH₂), ~2.1 (m, 2H, CH₂).[8]
This compoundC9H10OS166.24IR (cm⁻¹): ~2550 (S-H). ¹H NMR (CDCl₃, δ): ~7.2-6.8 (m, 4H, Ar-H), ~4.3 (m, 2H, O-CH₂), ~3.8 (m, 1H, CH-SH), ~2.2 (m, 2H, CH₂), ~1.8 (d, 1H, SH).[9]

Conclusion

This technical guide outlines reliable and reproducible synthetic pathways for the preparation of this compound. The described multi-step synthesis, involving the formation of a chroman-4-one intermediate, its subsequent reduction, and the final conversion of the resulting alcohol to the target thiol, provides a robust framework for obtaining this valuable compound for further research and development in the pharmaceutical and chemical sciences. The provided experimental protocols and quantitative data serve as a practical resource for scientists engaged in the synthesis of novel heterocyclic molecules.

References

An In-Depth Technical Guide on the Physicochemical Properties of 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, proposed synthesis, analytical methodologies, and potential biological significance of the thiol compound, 3,4-dihydro-2H-1-benzopyran-4-thiol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the characteristics and potential applications of this benzopyran derivative.

Core Physicochemical Properties

PropertyValueSource/Basis for Estimation
Molecular Formula C₉H₁₀OSCalculated
Molecular Weight 166.24 g/mol Calculated
Melting Point Not availableEstimated to be a low-melting solid or oil, based on the melting point of thiochroman-4-one (28-30 °C)[1].
Boiling Point Not availableEstimated to be similar to or slightly higher than thiochroman-4-one (154 °C at 12 mmHg)[1], due to the potential for hydrogen bonding in the thiol.
pKa ~6-7Estimated based on the pKa of thiophenol (~6) and other aromatic thiols[2][3][4]. The electron-donating character of the benzopyran ring may slightly increase the pKa compared to thiophenol.
Solubility Low in waterBenzopyran derivatives generally exhibit poor water solubility[5][6]. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance Not availableLikely a colorless to pale yellow oil or low-melting solid with a characteristic thiol odor.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available thiochroman-4-one. The synthesis involves a two-step process: reduction of the ketone to the corresponding alcohol, followed by conversion of the alcohol to the thiol.

Step 1: Reduction of Thiochroman-4-one to Thiochroman-4-ol

  • Reaction: Thiochroman-4-one is reduced to thiochroman-4-ol using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve thiochroman-4-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield thiochroman-4-ol.

Step 2: Conversion of Thiochroman-4-ol to this compound via Mitsunobu Reaction

  • Reaction: The Mitsunobu reaction provides a method for the conversion of a secondary alcohol to a thiol with inversion of configuration, using a thiolating agent like thioacetic acid.[7][8][9][10][11]

  • Procedure:

    • Dissolve thiochroman-4-ol and triphenylphosphine (PPh₃) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise to the stirred solution.

    • Add thioacetic acid dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting thioacetate can be hydrolyzed to the desired thiol by treatment with a base such as sodium hydroxide in methanol, followed by acidic workup.

    • Purify the final product by column chromatography.

Synthesis_Workflow Thiochroman_4_one Thiochroman-4-one Thiochroman_4_ol Thiochroman-4-ol Thiochroman_4_one->Thiochroman_4_ol  Reduction (e.g., NaBH₄)   Thiol This compound Thiochroman_4_ol->Thiol  Thiolation (e.g., Mitsunobu reaction)  

Proposed synthetic workflow for this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the dihydropyran ring, the methine proton adjacent to the thiol group, and the thiol proton itself. The chemical shift of the thiol proton can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons of the dihydropyran ring, and the carbon bearing the thiol group.

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Expected Fragmentation: The mass spectrum should show the molecular ion peak [M]⁺. Common fragmentation patterns for benzopyran and thiochroman derivatives involve cleavage of the heterocyclic ring.[12][13][14]

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzopyran and thiochroman scaffolds are present in a wide range of biologically active compounds.[15][16][17][18][19] This suggests that the target compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

  • Anticancer Activity: Numerous benzopyran and thiochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.[20][21][22][23] The thiol group could potentially interact with biological targets through covalent modification, a mechanism exploited by some anticancer agents.[24]

  • Anti-inflammatory Activity: Benzopyran derivatives have been investigated for their anti-inflammatory properties.[25][26] The antioxidant potential of the thiol group could contribute to anti-inflammatory effects by scavenging reactive oxygen species.

  • Antimicrobial Activity: Thiochroman derivatives have shown promising antibacterial and antifungal activities.[16][17][18]

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways implicated in disease.

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity cluster_Antimicrobial Antimicrobial Activity Compound This compound Apoptosis Apoptosis Induction Compound->Apoptosis potential interaction CellCycle Cell Cycle Arrest Compound->CellCycle potential interaction Kinase Kinase Inhibition Compound->Kinase potential interaction COX COX Enzyme Inhibition Compound->COX potential interaction NFkB NF-κB Pathway Modulation Compound->NFkB potential interaction ROS ROS Scavenging Compound->ROS potential interaction Enzyme Microbial Enzyme Inhibition Compound->Enzyme potential interaction Membrane Cell Membrane Disruption Compound->Membrane potential interaction

Potential biological activities and signaling pathway interactions.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and a rationale for its potential biological activities based on the established pharmacology of its core structures. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound. The detailed methodologies and compiled data herein are intended to facilitate and inspire future research in this area.

References

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-4-thiol: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran scaffold and its thio-analogue, thiochroman, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1-benzopyran-4-thiol, its structural analogues, and derivatives. It covers synthetic strategies, detailed experimental protocols for biological evaluation, and analyses of their structure-activity relationships (SAR) across various therapeutic areas, including antimicrobial, cardiovascular, and central nervous system targets. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction

The 3,4-dihydro-2H-1-benzopyran, commonly known as a chroman, is a bicyclic heterocyclic compound that is a core component of many natural products and synthetic molecules of pharmaceutical interest.[1][2] The introduction of a thiol group at the 4-position, creating this compound, offers a unique chemical handle for further derivatization and can significantly influence the molecule's biological activity. The sulfur-containing analogue, thiochroman, has also demonstrated a wide range of pharmacological properties, including antimicrobial, cytotoxic, and antiviral activities.[3] This guide will delve into the synthesis, biological evaluation, and SAR of these compounds, providing a roadmap for their exploration in drug discovery programs.

Synthetic Strategies

While a direct, one-pot synthesis for this compound is not extensively reported, a plausible and versatile synthetic route can be devised from readily available starting materials, primarily through the reduction of the corresponding 4-one and subsequent conversion of the hydroxyl group to a thiol.

Synthesis of the Core Scaffold: Chroman-4-one and Thiochroman-4-one

The foundational precursors, chroman-4-one and thiochroman-4-one, can be synthesized through several established methods. A common approach involves the intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acid or 3-(phenylthio)propanoic acid, respectively.[4] These precursors are typically prepared by the reaction of phenol or thiophenol with a suitable three-carbon synthon like β-propiolactone or 3-chloropropanoic acid.[4]

Proposed Synthesis of this compound

A robust strategy to obtain the target thiol involves a two-step process from the corresponding ketone:

  • Reduction of the Carbonyl Group: Chroman-4-one can be reduced to chroman-4-ol using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

  • Conversion of the Hydroxyl to a Thiol Group: The secondary alcohol, chroman-4-ol, can be converted to the desired thiol via several methods:

    • Mitsunobu Reaction: This is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including thiols, with inversion of configuration.[5] The reaction typically involves treating the alcohol with a thiolating agent like thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] Subsequent hydrolysis of the resulting thioester yields the thiol.

    • Use of Lawesson's Reagent: Lawesson's reagent is a powerful thionating agent that can directly convert alcohols to thiols, although it may require harsher conditions and can sometimes lead to side products like alkenes through dehydration.[6][7]

A similar synthetic approach can be applied to the synthesis of thiochroman-4-thiol from thiochroman-4-one.

Biological Activities and Structure-Activity Relationships (SAR)

Analogues and derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize the key findings and, where available, quantitative data.

Antimicrobial Activity

Thiochroman-4-one derivatives have been investigated for their antibacterial and antifungal properties.[3]

  • SAR Insights:

    • The presence of a pyrazole or pyrimidine moiety fused to the thiochroman core can enhance antibacterial activity.

    • Electron-withdrawing groups at the 6-position of the thiochroman ring have been shown to be important for antifungal and antibacterial activity.

    • Oxidation of the sulfur atom to a sulfoxide or sulfone can modulate the antimicrobial potency.

Compound IDStructureTarget OrganismActivity (MIC/EC50)Reference
Thiochromanone Derivative 1 6-methylthiochroman-4-oneBotrytis cinerea96-100% inhibition at 100-250 µg/mL[3]
Thiochromanone Derivative 2 6-chlorothiochroman-4-oneBotrytis cinerea96-100% inhibition at 100-250 µg/mL[3]
Spiropyrrolidine-thiochromanone Hybrid (Structure in reference)Staphylococcus aureusMIC = 15.62 µg/mL[8]

Table 1: Antimicrobial Activity of Thiochroman Derivatives.

Antileishmanial Activity

Derivatives of thiochroman-4-one have demonstrated significant activity against Leishmania species.[4]

  • SAR Insights:

    • A vinyl sulfone moiety at the 2 and 3 positions of the thiochroman-4-one scaffold is crucial for high antileishmanial activity.[4]

    • Substitution with electron-withdrawing groups, such as fluorine, at the 6-position can increase potency.[4]

    • Removal of the double bond or the sulfone group leads to a decrease in activity.[4]

Compound IDStructureTarget OrganismEC50 (µM)LC50 (µM)Selectivity Index (SI)Reference
Vinyl Sulfone 4j 6-fluoro-2-phenyl-2H-thiochromen-4-one 1,1-dioxideL. panamensis3.23>561174[4]
Vinyl Sulfone 4l 6-chloro-2-phenyl-2H-thiochromen-4-one 1,1-dioxideL. panamensis4.98>561>112[4]
Amphotericin B (Control) -L. panamensis0.3239.6123.75[4]

Table 2: Antileishmanial Activity of Thiochroman-4-one Derivatives.[4]

Vasodilator and Antihypertensive Activity

Derivatives of 3,4-dihydro-2H-1-benzopyran have been explored as vasodilators and antihypertensive agents, often acting as potassium channel openers.[9]

  • SAR Insights:

    • Substitution at the 6-position with a strong electron-withdrawing group is often optimal for blood pressure-lowering activity.

    • The nature of the substituent at the 4-position is critical, with amino and substituted amino groups showing significant activity.

    • The stereochemistry at the 3 and 4 positions can significantly impact potency and selectivity.[9]

Compound ClassGeneral StructureMechanism of ActionKey SAR FindingsReference
Benzopyran-3-ol Derivatives 3-hydroxy-4-amino-benzopyranPotassium Channel Opening6-cyano substitution enhances activity; specific amino groups at C4 are crucial.[9]
Benzopyran Analogues (Structures in reference)Endothelial-independent vasodilationSpecific analogues (KL-1492, KL-1507) showed significant vasodilation.[10]

Table 3: Vasodilatory and Antihypertensive Benzopyran Derivatives.

5-HT1A Receptor Agonism

Certain 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been identified as potent and selective 5-HT1A receptor agonists, with potential applications as anxiolytics.

  • SAR Insights:

    • An imido or sulfonamido functional group attached to the amino substituent is beneficial for high affinity.

    • An alkyl chain of four methylene units linking the benzopyran core to a terminal pharmacophore is often optimal.

    • The dextrorotatory enantiomers generally exhibit higher affinity and selectivity for the 5-HT1A receptor.

Quantitative data for these derivatives often includes Ki values from radioligand binding assays.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of this compound analogues and derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Vasodilation Assay: Isolated Aortic Rings

This ex vivo assay assesses the vasodilatory effect of a compound on isolated arterial tissue.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂).

  • Assay Procedure:

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g) for 60-90 minutes.

    • Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

    • Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

5-HT1A Receptor Binding Assay[4]

This assay measures the affinity of a compound for the 5-HT1A receptor.

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a known non-labeled 5-HT1A ligand.

    • Incubate the plate for a defined period (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor Gi_o Gi/o Protein 5HT1A_R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition K_channel K+ Channel Gi_o->K_channel Opening Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibition MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK Activation Akt Akt Pathway Gi_o->Akt Activation cAMP cAMP AC->cAMP Production Cellular_Response Anxiolytic/Neuroprotective Effects K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response Reduced Excitability PKA PKA cAMP->PKA Activation MAPK_ERK->Cellular_Response Akt->Cellular_Response Agonist 5-HT1A Agonist (Benzopyran Derivative) Agonist->5HT1A_R

Figure 1: 5-HT1A Receptor Signaling Pathway.

G cluster_vsmc Vascular Smooth Muscle Cell K_Channel_Opener Benzopyran Derivative (K+ Channel Opener) K_Channel K+ Channel K_Channel_Opener->K_Channel Opens Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Inhibition of Ca2+ Influx Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Relaxation (Vasodilation) Ca_Channel->Relaxation MLCK Myosin Light Chain Kinase Ca_Influx->MLCK Activates Contraction Contraction MLCK->Contraction

Figure 2: Mechanism of Action for Benzopyran Vasodilators.

Experimental Workflow

G cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development Target_Identification Target Identification Lead_Generation Lead Generation (Scaffold Selection) Target_Identification->Lead_Generation Synthesis Synthesis of Analogues Lead_Generation->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Antimicrobial) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Vasodilation) Primary_Screening->Secondary_Screening Tertiary_Screening Tertiary Screening (e.g., Receptor Binding) Secondary_Screening->Tertiary_Screening SAR_Analysis SAR Analysis Tertiary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Figure 3: Drug Discovery Workflow.

Conclusion

The this compound scaffold and its analogues represent a promising area for therapeutic innovation. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated biological activities across multiple target classes highlight their potential in addressing unmet medical needs. This technical guide has provided a comprehensive overview of the current knowledge base, from synthesis to biological evaluation, and it is hoped that this will serve as a valuable resource to spur further research and development in this exciting field of medicinal chemistry. The detailed protocols and SAR insights are intended to empower researchers to rationally design and evaluate novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Biological Activity of 3,4-dihydro-2H-1-benzopyran-4-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct biological activity data for 3,4-dihydro-2H-1-benzopyran-4-thiol is limited in the current scientific literature. This guide provides an in-depth overview of the potential biological activities based on the known pharmacology of the structurally related chromane and thiochromane scaffolds, as well as the established roles of thiol groups in biological systems. The experimental protocols and quantitative data presented are derived from studies on these related compounds and are intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

The 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiol group at the 4-position of the chromane ring system creates this compound, a molecule with the potential for a diverse range of pharmacological effects. The presence of the thiol group, a potent nucleophile and antioxidant, suggests that this compound may play a significant role in redox modulation and interact with various biological targets. This technical guide will explore the potential biological activities, relevant experimental protocols, and associated signaling pathways of this compound by examining its structural analogues.

Potential Biological Activities

Based on the known activities of chromane and thiochromane derivatives, this compound is hypothesized to possess the following biological properties:

  • Antioxidant Activity: Thiols are well-established antioxidants that can scavenge free radicals and protect cells from oxidative damage.[1][2][3] The thiol group in this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4][5] This is a common property of phenolic and thiophenolic compounds.[5][6][7]

  • Anti-inflammatory Activity: Chromane derivatives have been shown to exhibit anti-inflammatory effects.[8] This activity can be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The antioxidant properties of the thiol group may also contribute to anti-inflammatory effects by reducing the oxidative stress that often accompanies inflammation.

  • Antimicrobial Activity: Thiochromanone derivatives have demonstrated both antibacterial and antifungal properties.[9][10][11] The sulfur-containing heterocyclic scaffold appears to be a promising basis for the development of new antimicrobial agents.[12]

  • Receptor Modulation: Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been identified as ligands for various receptors. For instance, 3-amino derivatives are known to be 5-HT1A receptor ligands with potential anxiolytic effects, while 2-carboxylic acid derivatives act as leukotriene antagonists.[13][14] It is plausible that this compound could also interact with specific receptor systems.

Quantitative Data on Related Compounds

The following tables summarize quantitative data for various chromane and thiochromane derivatives, providing an indication of the potential potency of compounds based on this scaffold.

Table 1: Leishmanicidal Activity of Thiochroman-4-one Derivatives [15]

CompoundEC50 (µM) against L. panamensis
4j (vinyl sulfone derivative)3.23
Amphotericin B (control)0.32

Table 2: Antibacterial Activity of Thiochroman-4-one Derivatives [10]

CompoundEC50 (µg/mL) against Xanthomonas oryzae pv. oryzae (Xoo)EC50 (µg/mL) against Xanthomonas oryzae pv. oryzicola (Xoc)EC50 (µg/mL) against Xanthomonas axonopodis pv. citri (Xac)
4d151923
Bismerthiazol (control)8995103
Thiodiazole copper (control)112121135

Table 3: Antifungal Activity of Thiochroman-4-one Derivatives [11]

CompoundMIC (µg/mL) against Candida albicans
220.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used to evaluate the biological activities of related compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[16]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[16][17][18]

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The scavenging percentage is calculated similarly to the DPPH assay.

Enzyme Inhibition Assay: Glutathione Peroxidase (GPx)
  • Principle: GPx catalyzes the reduction of hydroperoxides, including hydrogen peroxide, by glutathione (GSH). The activity of GPx can be measured indirectly by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH as a reducing agent. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[19][20][21][22]

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

    • Add the enzyme source (e.g., cell lysate) and the test compound (inhibitor) to the reaction mixture.

    • Initiate the reaction by adding a substrate for GPx, such as hydrogen peroxide or cumene hydroperoxide.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH disappearance is proportional to the GPx activity.

    • The inhibitory effect of the test compound is determined by comparing the GPx activity in the presence and absence of the compound.

Receptor Binding Assay: Serotonin 5-HT2A Receptor
  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioligand bound to the receptor is quantified, and a decrease in binding in the presence of the test compound indicates affinity for the receptor.[23][24]

  • Protocol:

    • Prepare cell membranes from a source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors).

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound in a suitable buffer.

    • Incubations are carried out to allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from a competition curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic & In Vivo Studies synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., GPx) characterization->enzyme receptor Receptor Binding Assays (e.g., 5-HT2A) characterization->receptor cell_based Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) antioxidant->cell_based in_vivo In Vivo Models (e.g., Animal models of disease) antimicrobial->in_vivo enzyme->cell_based receptor->cell_based cell_based->in_vivo admet ADMET Profiling in_vivo->admet

General experimental workflow for biological evaluation.

serotonin_signaling Simplified 5-HT2A Receptor Signaling Pathway ligand 5-HT or Agonist receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Simplified 5-HT2A receptor signaling pathway.

leukotriene_signaling Simplified Leukotriene Signaling Pathway stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases pla2->cell_membrane Acts on lipoxygenase 5-Lipoxygenase arachidonic_acid->lipoxygenase Substrate for leukotrienes Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) lipoxygenase->leukotrienes Produces cyslt_receptor CysLT Receptor leukotrienes->cyslt_receptor Binds to inflammation Inflammatory Response (Bronchoconstriction, etc.) cyslt_receptor->inflammation Mediates receptor_antagonist Leukotriene Receptor Antagonist receptor_antagonist->cyslt_receptor Blocks

Simplified leukotriene signaling pathway.

Conclusion

References

Spectroscopic Data Analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,4-dihydro-2H-1-benzopyran-4-thiol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data for thiol-containing heterocyclic compounds are also provided.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₉H₁₀OS[1]

  • Molecular Weight: 166.24 g/mol [1]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous structures and established correlation charts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.00m2HAr-H
6.90 - 6.75m2HAr-H
4.40 - 4.20m2HO-CH₂
4.10 - 4.00t1HCH-SH
2.30 - 2.10m2HCH₂
1.80 - 1.70d1HSH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
154.0Ar-C-O
130.0 - 120.0Ar-CH
121.0Ar-C
65.0O-CH₂
45.0CH-SH
30.0CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
2600 - 2550WeakS-H stretch
1600, 1480MediumC=C stretch (aromatic)
1250 - 1200StrongC-O stretch (aryl ether)
750StrongC-H bend (ortho-disub.)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
166High[M]⁺ (Molecular ion)
133Moderate[M - SH]⁺
104Moderate[C₇H₄O]⁺ (Retro-Diels-Alder)
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of thiol-containing heterocyclic compounds.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2] The solution is transferred to a 5 mm NMR tube. To prevent oxidation of the thiol group, the solution can be purged with an inert gas (e.g., argon or nitrogen) before capping the tube.[3] ¹H and ¹³C NMR spectra are then acquired on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).[4] For a liquid sample or a solution, a drop is placed between two salt plates. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation & Structure Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

An In-depth Technical Guide to 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3,4-dihydro-2H-1-benzopyran-4-thiol[1] CAS Number: 132686-69-2[2]

Introduction

This compound, also known as 4-thiochromanol, is a sulfur-containing heterocyclic compound. It belongs to the thiochroman class of molecules, which are analogs of chromans where the oxygen atom at position 1 is replaced by a sulfur atom. Thiochroman derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] While specific research on this compound is limited, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on its precursors, and the known biological activities of the broader thiochroman family, which may inform its potential applications in drug development.

Chemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 132686-69-2[2]
Molecular Formula C₉H₁₀OS[1]
Molecular Weight 166.24 g/mol [1]
SMILES SC1CCOC2=CC=CC=C12[1]
InChIKey PWBOSRJZNBKKQD-UHFFFAOYNA-N[1]

Synthesis

Step 1: Synthesis of Thiochroman-4-one

Thiochroman-4-ones are commonly synthesized via an intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[5] These precursors can be obtained from the reaction of thiophenol with β-propiolactone or acrylic acid derivatives.

Experimental Protocol (General):

  • Preparation of 3-(phenylthio)propanoic acid: Thiophenol is reacted with an appropriate three-carbon starting material, such as acrylic acid or β-propiolactone, often in the presence of a base.

  • Cyclization: The resulting 3-(phenylthio)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, yielding thiochroman-4-one.[5]

Step 2: Reduction of Thiochroman-4-one to 3,4-dihydro-2H-1-benzopyran-4-ol

The ketone functional group of thiochroman-4-one can be reduced to a secondary alcohol using a variety of reducing agents.

Experimental Protocol (General):

  • Thiochroman-4-one is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.

  • A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, monitored by techniques like thin-layer chromatography (TLC).

  • The reaction is quenched, and the product, 3,4-dihydro-2H-1-benzopyran-4-ol, is isolated and purified.

Step 3: Conversion of 3,4-dihydro-2H-1-benzopyran-4-ol to this compound

The conversion of the secondary alcohol to the corresponding thiol is a standard transformation in organic synthesis. One common method is the Mitsunobu reaction.

Experimental Protocol (Hypothetical):

  • To a solution of 3,4-dihydro-2H-1-benzopyran-4-ol and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) is added dropwise.

  • After stirring for a short period, a thiolating agent, such as thioacetic acid, is added. This results in the formation of a thioacetate intermediate.

  • The intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the final product, this compound.

  • The final compound is purified using standard techniques like column chromatography.

G cluster_0 Synthesis of this compound Thiophenol Thiophenol + Acrylic Acid Derivative PropanoicAcid 3-(Phenylthio)propanoic Acid Thiophenol->PropanoicAcid Base-catalyzed addition Thiochromanone Thiochroman-4-one PropanoicAcid->Thiochromanone Intramolecular Friedel-Crafts Acylation Thiochromanol 3,4-dihydro-2H-1-benzopyran-4-ol Thiochromanone->Thiochromanol Reduction (e.g., NaBH4) Thiochromanthiol This compound Thiochromanol->Thiochromanthiol Thiolation (e.g., Mitsunobu reaction)

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Applications in Drug Development

While there is no specific data on the biological activity of this compound, the broader class of thiochroman derivatives has been shown to possess a wide range of pharmacological properties. These activities suggest potential areas of investigation for the title compound.

Antimicrobial and Antifungal Activity: Various thiochroman-4-one derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Xanthomonas oryzae.[4] Additionally, some derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger.[4]

Antileishmanial Activity: Derivatives of thiochroman-4-one have been identified as potential agents against Leishmania panamensis.[5] Structure-activity relationship studies have indicated that modifications to the thiochroman scaffold can lead to compounds with high efficacy and selectivity.[5]

Anticancer and Estrogen Receptor Modulation: Certain thiochroman derivatives have been investigated for their anticancer properties. For instance, some have been developed as selective estrogen receptor degraders (SERDs) and pure antiestrogens for the treatment of endocrine-resistant breast cancer.[6][7] These compounds can downregulate the estrogen receptor, a key target in hormone-dependent cancers.[6]

Other Activities: The thiochroman scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives also showing antiviral and cytotoxic activities.[3]

G cluster_1 Potential Therapeutic Areas for Thiochroman Derivatives Core Thiochroman Scaffold Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial Antiparasitic Antiparasitic (Antileishmanial) Core->Antiparasitic Anticancer Anticancer Core->Anticancer ER_Modulation Estrogen Receptor Modulation Core->ER_Modulation

Caption: Potential biological activities of the thiochroman scaffold.

Conclusion

This compound is a member of the pharmacologically relevant thiochroman family of compounds. While direct experimental data for this specific molecule is scarce, its structural similarity to other biologically active thiochromans suggests it may hold potential for applications in drug discovery, particularly in the areas of infectious diseases and oncology. The synthesis of this compound is feasible through established chemical transformations of its precursors, thiochroman-4-one and 3,4-dihydro-2H-1-benzopyran-4-ol. Further research is warranted to synthesize and evaluate the biological profile of this compound to determine its specific therapeutic potential.

References

The Rise of Benzopyran Thiols: A Technical Guide to Their Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzopyran ring system stands as a "privileged scaffold," a core molecular structure consistently found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] From the anticoagulant properties of warfarin to the anti-HIV activity of certain flavonoids, the versatility of the benzopyran nucleus is well-established.[1] Concurrently, the incorporation of a thiol (-SH) group or its isosteric thioether or thione functionalities into drug candidates has been a long-standing strategy to modulate reactivity, binding affinity, and pharmacokinetic properties.[3] The convergence of these two key pharmacophores has given rise to the field of benzopyran thiols and their analogues, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

This technical guide provides a comprehensive overview of the discovery and history of benzopyran thiols in medicinal chemistry. It delves into the synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action of key classes of these compounds, including thiochromenes, thioflavones, and benzopyran-2-thiones. Detailed experimental protocols for seminal syntheses and biological assays are provided to enable researchers to further explore this promising area of drug discovery.

Key Classes and Their Discovery

The exploration of sulfur-containing analogues of benzopyrans, primarily thiochromenes and thioflavones, has been a fertile ground for the discovery of novel therapeutic agents. These compounds are direct isosteres of their oxygen-containing counterparts, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This substitution imparts distinct electronic and steric properties, often leading to altered or enhanced biological activity.[4]

Thiochromenes and Thiochromanones: A Scaffold with Diverse Bioactivity

Thiochromenes and their saturated derivatives, thiochromanones, have garnered significant attention for their broad pharmacological profile, encompassing antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties.[4][5] The synthesis of the thiochroman-4-one scaffold, a key intermediate, is often achieved through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[6]

Thioflavones: Potent Inhibitors of Cellular Signaling

Thioflavones, the sulfur analogues of flavones, have emerged as potent modulators of key cellular signaling pathways. Notably, certain thioflavone derivatives have been identified as specific inhibitors of the ERK-MAP kinase signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[7] Additionally, thioflavones have shown promise as tyrosinase inhibitors, presenting a potential therapeutic avenue for hyperpigmentation disorders.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various classes of benzopyran thiols, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Thiochromene Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
Thiochromene-2-one derivative (with 4-nitro substitution)A2780 (Ovarian Cancer)EC501.72[5]
Thiochromene-2-one derivative (with 4-nitro substitution)Normal EndometriumEC502.96[5]
Benzopyran-4-one-isoxazole hybrid (Compound 5a)MDA-MB-231 (Breast Cancer)IC505.2 - 22.2[9]
Benzopyran-4-one-isoxazole hybrid (Compound 5a-d)HEK-293 (Normal)IC50102.4 - 293.2[9]
Chromene derivative 2HT-29 (Colon Cancer)IC50> Doxorubicin[10]
Chromene derivative 5HepG-2 (Liver Cancer)IC50> Doxorubicin[10]

Table 2: Antifungal and Anti-leishmanial Activity of Thiochromene and Thiochroman Derivatives

Compound ClassOrganismActivity MetricValue (µg/mL)Reference
6-alkyl-indolo-[3,2-c]-2H-thiochroman (Compound 18)C. albicansMIC4[11]
6-alkyl-indolo-[3,2-c]-2H-thiochroman (Compound 18)C. neoformansMIC4[11]
Thiochroman-4-one derivative (Compound 11)Xanthomonas oryzae pv. oryzae (Xoo)EC5024[12]
Thiochroman-4-one derivative (Compound 11)Xanthomonas axonopodis pv. citri (Xac)EC5030[12]
2,2-dimethylthiochromanone (Compound 28)Leishmania infantumIC507.2[12]
4H-Thiochromen-4-one-1,1-dioxide (Compound 30)Leishmania donovaniEC503.96 µM[12]
Phenyl hydrazone linked thiochromene (Compound 31)Leishmania (Viannia) braziliensisEC5062.2[12]

Table 3: Tyrosinase Inhibitory Activity of Thioflavone Derivatives

CompoundActivity MetricValue (µM)Reference
Thioflavone derivative (2n)IC501.12 ± 0.04[11][13]
Thioflavone derivative (2m)IC501.16 ± 0.07[11][13]
Thioflavone derivative (2l)IC501.37 ± 0.01[11][13]
Thioflavone derivative (2o)IC501.45 ± 0.08[11][13]
Thioflavone derivative (2p)IC501.49 ± 0.8[11][13]
Kojic Acid (Standard)IC5012.6 ± 0.6[11][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzopyran thiol scaffolds and representative biological assays.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of Thiochroman-4-ones [8][9]

  • To a mixture of an α,β-unsaturated carboxylic acid (e.g., crotonic acid, 10 mmol) and a substituted thiophenol (15 mmol), add iodine (I2, 20 mol%).

  • Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) and extract the mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired thiochroman-4-one.

Protocol 2: General Procedure for the Synthesis of 2-Arylchromone-4-thiones (Thioflavones) [8]

  • Dissolve the corresponding flavone or flavonol (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the reaction mixture for 20–24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure 2-arylchromone-4-thione.

  • Characterize the final product using UV-vis, FTIR, NMR, and mass spectrometry.

Protocol 3: Synthesis of 2-Amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carbonitrile [14]

  • In a 100 mL flask equipped with a condenser, dissolve (Z)-2-(4-methoxybenzylidene)-1-benzo[b]thiophen-3(2H)-one (4 mmol) and malononitrile (5 mmol) in 30 mL of ethanol.

  • Add piperidine (1 mL) to the solution.

  • Reflux the reaction mixture for 6 hours. Monitor the formation of a single product by TLC.

  • After the reaction is complete, evaporate the organic solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain the pure product (yield 77%).

Biological Assay Protocols

Protocol 4: Tyrosinase Inhibition Assay [15][16][17]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.

    • Prepare a mushroom tyrosinase solution (1500 U/mL) in the phosphate buffer.

    • Dissolve test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or solvent control) and 50 µL of the tyrosinase enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 490-510 nm in a kinetic mode for 30-60 minutes using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction (slope) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

A significant focus of benzopyran thiol research has been the elucidation of their mechanisms of action, particularly in the context of cancer therapy.

Inhibition of the ERK-MAP Kinase Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19][20] Its aberrant activation is a hallmark of many cancers.[19] Specific thioflavone derivatives have been shown to inhibit this pathway, representing a promising strategy for cancer treatment.[7]

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Thioflavone Thioflavone Inhibitor Thioflavone->MEK Inhibition

Caption: The ERK-MAPK signaling cascade and the point of inhibition by certain thioflavones.

Experimental and Synthetic Workflows

The discovery and development of novel benzopyran thiols follow a structured workflow, from initial synthesis to biological evaluation.

Workflow start Design & Synthesis of Benzopyran Thiol Library screening Primary Biological Screening (e.g., Anticancer, Antifungal) start->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt moa Mechanism of Action Studies lead_opt->moa preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the discovery and development of benzopyran thiol drug candidates.

Conclusion and Future Perspectives

The field of benzopyran thiols has matured significantly, transitioning from the synthesis of simple analogues to the rational design of potent and selective inhibitors of specific biological targets. The rich chemical diversity achievable within this scaffold, coupled with the profound biological effects observed, ensures that benzopyran thiols will remain a focal point of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the development of more sophisticated synthetic methodologies to access novel chemical space, the use of computational tools for more predictive SAR modeling, and a deeper exploration of their therapeutic potential in a wider range of diseases. The foundation laid by the pioneering work in this area provides a robust platform for the discovery of the next generation of benzopyran thiol-based therapeutics.

References

Potential Research Frontiers for Substituted Benzopyran Thiols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of substituted benzopyran thiols, also known as thiochromenes and benzothiopyrans, as a promising scaffold in medicinal chemistry. It consolidates current knowledge on their synthesis and biological activities and outlines key underexplored areas for future research and development. The unique physicochemical properties conferred by the sulfur atom within the benzopyran ring system present significant opportunities for designing novel therapeutics.

Established Biological Activities & Mechanisms of Action

Substituted benzopyran thiols have demonstrated a wide spectrum of pharmacological activities. The sulfur atom in the heterocyclic core enhances chemical reactivity and allows for diverse molecular interactions with biological targets, making this scaffold a versatile starting point for drug design.[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through various mechanisms.[1]

  • Tyrosine Kinase Inhibition: Early studies identified benzothiopyranones as selective inhibitors of the v-Abl tyrosine protein kinase, a key driver in some leukemias, with IC50 values ranging from 1 to 30 µM.[2] These compounds act as ATP-competitive inhibitors.[2] This establishes a clear precedent for exploring their activity against other oncogenic kinases.

  • Topoisomerase Inhibition: Certain 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes for DNA replication in cancer cells.[5]

  • Induction of Apoptosis: The anticancer effect is often mediated by the induction of programmed cell death (apoptosis). Mechanistic studies on related chromene structures show this can occur via the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase cascades.[6][7] Additionally, these compounds can cause cell cycle arrest, often at the G2/M phase, and enhance the generation of reactive oxygen species (ROS) within cancer cells.[5]

Antimicrobial and Anti-Parasitic Activity

The benzopyran thiol scaffold is a fertile ground for the development of novel anti-infective agents.

  • Antibacterial and Antifungal Activity: Thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole moieties exhibit potent activity against plant pathogenic bacteria like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), with EC50 values as low as 24 μg/mL.[8] Spiro-pyrrolidine derivatives of thiochroman-4-one have shown broad-spectrum activity, outperforming standard drugs like amoxicillin, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus.[8] Fused benzothiophene derivatives have also shown significant activity against Gram-negative bacteria with MIC values of 10-20 µg/mL.[9]

  • Anti-leishmanial Activity: Substituted 4H-thiochromen-4-one-1,1-dioxides have demonstrated potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, with one derivative showing an EC50 value of 3.96 μM.[1][8]

Neuroprotective Activity

Emerging evidence suggests a potential role for these compounds in treating neurodegenerative disorders. The inherent antioxidant properties of the thiol group, combined with the benzopyran scaffold's ability to interact with neurological targets, make this an exciting area of research.

  • Cholinesterase Inhibition: Novel pyrano[3,2-c]chromene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[10] One potent derivative exhibited an IC50 value of 1.12 µM against AChE.[10]

  • Modulation of Neuroprotective Pathways: While direct studies on benzopyran thiols are nascent, related oxygen-containing chromene derivatives have been shown to protect neuronal cells from excitotoxicity by enhancing the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[9] This provides a strong rationale for investigating similar mechanisms for their thio-analogs.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiochromene derivatives. A series of spiro thiochromene–oxindole compounds were found to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a common in vitro marker for anti-inflammatory activity.[2] The most active compounds showed IC50 values between 127 and 286 μg/mL.[2] In silico studies suggest this activity may be mediated through the inhibition of cyclooxygenase-2 (COX-2).[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected substituted benzopyran thiol derivatives.

Table 1: Anticancer Activity
Compound Class Target / Cell Line Activity Metric Value
Benzothiopyranone Derivativesv-Abl Tyrosine KinaseIC501 - 30 µM[2]
Thiochromane-Thiadiazole HybridMCF-7 (Breast Cancer)IC503.25 µM[1]
Thiochromane-Thiadiazole HybridHT29 (Colon Cancer)IC504.15 µM[1]
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)IC507.45 - 8.80 µM[5]
Table 2: Anti-Infective Activity
Compound Class Organism Activity Metric Value
4H-Thiochromen-4-one-1,1-dioxideLeishmania donovaniEC503.96 µM[8]
Thiochroman-4-one-carboxamideXanthomonas oryzae (Xoo)EC5024 µg/mL[8]
Spiro-pyrrolidine-thiochromanoneBacillus subtilisMIC32 µg/mL[8]
Benzimidazolo benzothiopheneKlebsiella pneumoniaeMIC10 - 20 µg/mL[9]
Table 3: Neuroprotective & Anti-inflammatory Activity
Compound Class Target / Assay Activity Metric Value
Pyrano[3,2-c]chromene DerivativeAcetylcholinesterase (AChE)IC501.12 µM[10]
Spiro thiochromene-oxindoleBSA Denaturation AssayIC50127.5 µg/mL[2]

Key Signaling Pathway Diagrams

The following diagrams, rendered using Graphviz, illustrate key cellular pathways modulated by benzopyran derivatives, providing a visual guide to their mechanisms of action.

G Apoptosis Induction Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus BenzopyranThiol Benzopyran Thiol Derivative Bcl2 Bcl-2 (Anti-apoptotic) BenzopyranThiol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) BenzopyranThiol->Bax Promotes ROS ↑ Reactive Oxygen Species (ROS) BenzopyranThiol->ROS G2M G2/M Phase Cell Cycle Arrest BenzopyranThiol->G2M CytoC Cytochrome C Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis can lead to

Figure 1: Apoptosis Induction Pathway by Benzopyran Thiols.

G Neuroprotective Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Outcome BenzopyranThiol Benzopyran Thiol Derivative OxidativeStress Oxidative Stress & Excitotoxicity BenzopyranThiol->OxidativeStress Inhibits (Antioxidant Effect) MEK MEK BenzopyranThiol->MEK Activates Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Induces Damage ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates pCREB p-CREB GeneTx Gene Transcription (Survival & Plasticity) pCREB->GeneTx GeneTx->Neuroprotection

Figure 2: Postulated Neuroprotective Signaling Pathway.

Potential Future Research Areas

While the existing research is promising, several areas remain underexplored. Focusing on these domains could unlock the full therapeutic potential of the substituted benzopyran thiol scaffold.

Targeting Novel Kinases and Other Enzymes

The proven activity against v-Abl kinase provides a strong foundation for broader screening against the human kinome.[2]

  • Recommendation: Screen libraries of substituted benzopyran thiols against panels of oncogenic kinases (e.g., EGFR, VEGFR, BRAF) and kinases involved in inflammatory diseases (e.g., JAK, SYK). The thiol moiety may offer unique interactions with cysteine residues in kinase active sites.

Expansion into Neurodegenerative and Metabolic Diseases

The demonstrated AChE inhibition and antioxidant properties warrant a deeper investigation into neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease and ALS.[10]

  • Recommendation: Synthesize and test derivatives for their ability to inhibit monoamine oxidase (MAO), prevent alpha-synuclein aggregation, or protect against mitochondrial dysfunction. The scaffold's antioxidant potential also suggests a role in metabolic diseases like diabetes, where oxidative stress is a key pathological factor.

Elucidation of Anti-inflammatory Mechanisms

Preliminary data points to COX-2 inhibition, but the precise mechanism remains to be confirmed.[2]

  • Recommendation: Conduct in-depth studies to confirm COX-2 as the direct target. Investigate effects on other inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Comprehensive ADME/Tox Profiling

A significant gap in the current literature is the lack of data on the absorption, distribution, metabolism, excretion (ADME), and toxicity of these compounds.

  • Recommendation: Early-stage in vitro ADME profiling is critical. This includes assessing metabolic stability using liver microsomes, determining cell permeability (e.g., Caco-2 assays), and evaluating potential off-target toxicity using panels of normal cell lines. This data is essential for identifying candidates with drug-like properties.

Development as Chemical Probes

The reactivity of the thiol group can be leveraged to design covalent inhibitors or probes.

  • Recommendation: Design derivatives with electrophilic "warheads" to form covalent bonds with specific cysteine residues on target proteins. This can lead to highly potent and selective tool compounds for studying protein function or long-acting therapeutics.

G Logical Workflow for Future Research A Established Scaffold (Benzopyran Thiol) B Identify Underexplored Therapeutic Area (e.g., Neurodegeneration, Inflammation) A->B C Rational Design & Library Synthesis (SAR-guided) B->C D Screen Against Novel Targets (e.g., Kinase Panels, MAO, COX-2) C->D E Identify 'Hit' Compounds D->E F Lead Optimization (Improve Potency & Selectivity) E->F G In Vitro ADME/Tox Profiling F->G H Mechanism of Action (MoA) Studies F->H I Preclinical Candidate Selection G->I H->I

Figure 3: A logical workflow for advancing research.

Detailed Experimental Protocols

This section provides generalized, representative protocols for the synthesis and biological evaluation of substituted benzopyran thiols, based on methodologies reported in the literature.

General Synthesis of a Thiochroman-4-one Derivative

This protocol describes a common two-step process involving a Michael addition followed by an intramolecular Friedel-Crafts acylation.

  • Step 1: 3-(Arylthio)propanoic Acid Synthesis:

    • To a stirred solution of a substituted thiophenol (1.0 eq.) in a suitable solvent (e.g., toluene or water with a phase-transfer catalyst), add acrylic acid (1.1 eq.).

    • Add a catalytic amount of a base (e.g., triethylamine or NaOH).

    • Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction, acidify with HCl (1M) to pH ~2, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(arylthio)propanoic acid, which can be purified by recrystallization or column chromatography.

  • Step 2: Intramolecular Cyclization:

    • Add the 3-(arylthio)propanoic acid (1.0 eq.) to an excess of a strong dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture with stirring at 80-120 °C for 1-4 hours.

    • Carefully pour the hot reaction mixture onto crushed ice and stir until a precipitate forms.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired thiochroman-4-one derivative.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[5][11]

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.[12]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Enzyme solution: Acetylcholinesterase from electric eel.

    • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of various concentrations of the test compound dissolved in buffer (with a small percentage of DMSO if necessary).

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion

Substituted benzopyran thiols represent a privileged scaffold with demonstrated efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases. However, the full potential of this compound class is far from realized. Future research efforts should be directed towards expanding the biological targets to include novel kinases and enzymes relevant to neuroinflammation and metabolic disorders. A critical focus on elucidating detailed mechanisms of action and establishing comprehensive ADME/Tox profiles will be paramount in translating the clear potential of these versatile molecules into next-generation therapeutics. The strategic application of the research workflows outlined in this guide will enable the scientific community to systematically explore and exploit the promising frontiers of benzopyran thiol chemistry.

References

Theoretical Insights into the Electronic Structure of 3,4-dihydro-2H-1-benzopyran-4-thiol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Properties, Synthesis, and Potential Biological Significance of a Promising Thiochromane Derivative.

Introduction

The 3,4-dihydro-2H-1-benzopyran-4-thiol scaffold, a member of the thiochromane class of heterocyclic compounds, represents a structure of significant interest in medicinal chemistry and drug development. Thiochromanes, as sulfur-containing analogues of chromanes, exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a sulfur atom into the benzopyran ring system imparts unique electronic and steric characteristics that can modulate biological activity.[1] This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound and its close structural analogues, alongside relevant experimental data and potential applications in drug discovery. Although direct theoretical studies on this specific molecule are limited, this guide extrapolates from existing research on closely related thiochroman-4-one and thiochroman-4-ol to provide valuable insights for researchers.

Theoretical Framework: Understanding the Electronic Landscape

The electronic properties of thiochromane derivatives are pivotal to their reactivity and biological function. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, molecular orbitals, and reactivity descriptors of these compounds.

Computational Methodology

A representative theoretical approach for studying the electronic structure of thiochromane derivatives involves DFT calculations, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules containing sulfur. Key electronic properties that are typically investigated include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of interaction with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule, further clarifying its electronic stability and reactivity.

The general workflow for such a computational study is outlined below:

G cluster_0 Computational Workflow mol_struct Molecular Structure Input (e.g., from X-ray or built) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq_calc->elec_prop data_analysis Data Analysis and Interpretation elec_prop->data_analysis

Caption: A generalized workflow for the computational analysis of molecular electronic structure.
Electronic Properties of a Model Analogue: Thiochroman-4-one

Due to the scarcity of direct theoretical studies on this compound, we present data from a DFT study on a closely related spiropyrrolidine derivative incorporating a thiochroman-4-one moiety.[2] These findings provide a reasonable approximation of the electronic characteristics of the thiochromane core.

ParameterDescriptionTypical Calculated Values for Thiochroman-4-one MoietyReference
HOMO Energy Highest Occupied Molecular Orbital energy; relates to electron-donating ability.~ -6.5 to -7.0 eV[2]
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.~ -1.5 to -2.0 eV[2]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.~ 4.5 to 5.0 eV[2]
Dipole Moment (µ) A measure of the overall polarity of the molecule.~ 3.0 to 4.0 Debye[3]

Note: These values are illustrative and can vary depending on the specific substituents and the computational method employed.

The MEP map of the thiochroman-4-one scaffold typically reveals a region of negative potential (nucleophilic) around the carbonyl oxygen and a region of positive potential (electrophilic) on the protons of the aromatic ring and the aliphatic chain. The sulfur atom, with its lone pairs, also contributes to the nucleophilic character of the molecule.

Synthesis and Experimental Characterization

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method involves the reduction of the corresponding thiochroman-4-one.

General Experimental Protocol for Synthesis

Step 1: Synthesis of Thiochroman-4-one Thiochroman-4-ones can be synthesized via the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[4] Alternatively, a one-pot reaction between a thiophenol and an α,β-unsaturated carboxylic acid in the presence of a strong acid like methanesulfonic acid can be employed.[4]

Step 2: Reduction to 3,4-dihydro-2H-1-benzopyran-4-ol (Thiochroman-4-ol) The reduction of the carbonyl group of thiochroman-4-one to a hydroxyl group can be achieved using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Step 3: Conversion to this compound The conversion of the hydroxyl group to a thiol group can be accomplished through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. Subsequently, the tosylate is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to yield the desired thiol.

The following diagram illustrates a plausible synthetic pathway:

G cluster_0 Synthetic Pathway start Thiophenol + α,β-Unsaturated Acid step1 Thiochroman-4-one start->step1 [H+] step2 3,4-dihydro-2H-1-benzopyran-4-ol step1->step2 NaBH4 step3 This compound step2->step3 1. TsCl, Py 2. NaSH

Caption: A plausible synthetic route to this compound.
Spectroscopic Data of a Close Analogue: Thiochroman-4-ol

Spectroscopic TechniqueKey Features for Thiochroman-4-ol
¹H NMR Aromatic protons typically appear in the range of 7.0-8.0 ppm. The proton on the carbon bearing the hydroxyl group (H-4) appears as a multiplet around 4.8-5.0 ppm. The methylene protons (H-2 and H-3) show complex multiplets in the upfield region.
¹³C NMR Aromatic carbons resonate in the 120-140 ppm region. The carbon bearing the hydroxyl group (C-4) appears around 65-70 ppm. The methylene carbons (C-2 and C-3) are observed at higher field.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic parts are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Relevance in Drug Development: Biological Activities and Signaling Pathways

Thiochromane derivatives have garnered significant attention for their broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiochromane derivatives.[1] They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases and carbonic anhydrases.[1] Some thiochromane derivatives have been found to modulate critical signaling pathways involved in cell growth and survival, including the ERK-MAPK pathway.[1]

The following diagram illustrates a simplified representation of how a thiochromane derivative might act as a kinase inhibitor in a cancer cell signaling pathway:

G cluster_0 Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Downstream Kinase (e.g., MEK, ERK) Rec->Kinase Activates Thio Thiochromane Derivative Thio->Kinase Inhibits Prolif Cell Proliferation, Survival Kinase->Prolif Promotes

Caption: Inhibition of a kinase signaling pathway by a thiochromane derivative.
Antimicrobial Activity

Thiochroman-4-one and its derivatives have demonstrated significant antibacterial and antifungal properties.[2] The mechanism of antimicrobial action is thought to involve the disruption of microbial membrane integrity or interference with nucleic acid synthesis.[1] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups on the thiochromane ring can enhance antifungal activity.[1]

Conclusion

While direct theoretical and experimental data on this compound remains to be fully elucidated, this technical guide provides a comprehensive overview based on the well-studied structural analogues, thiochroman-4-one and thiochroman-4-ol. The application of computational methods like DFT is crucial for predicting the electronic structure and reactivity of this promising scaffold. The diverse biological activities exhibited by the thiochromane class of compounds, particularly in the realms of oncology and infectious diseases, underscore the potential of this compound as a lead structure in future drug discovery efforts. Further dedicated synthesis, characterization, and biological evaluation of this specific molecule are warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1-benzopyran-4-thiol, a heterocyclic compound featuring a chroman scaffold with a thiol substituent, is a molecule of interest in medicinal chemistry and materials science. The chroman framework is a privileged structure in drug discovery, appearing in a variety of biologically active compounds.[1][2][3] The introduction of a thiol group at the 4-position introduces a reactive nucleophilic and redox-sensitive center, which can be pivotal for biological activity or for its use as a synthetic intermediate.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in common laboratory solvents. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines the expected properties based on the general chemical nature of chromans and thiols. Furthermore, it details robust experimental protocols for researchers to determine these crucial physicochemical parameters.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological availability. The solubility of this compound is expected to be influenced by the interplay of its hydrophobic benzopyran ring system and the polar thiol group.

Qualitative Solubility Predictions:

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the presence of the polar thiol and ether functionalities.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the thiol proton and have suitable polarity to solvate the overall molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. These solvents can act as both hydrogen bond donors and acceptors.

  • Aqueous Solutions (e.g., Water, Buffers): Low solubility is predicted in neutral water due to the predominantly hydrophobic nature of the bicyclic ring system. The solubility is expected to increase in alkaline aqueous solutions (pH > pKa of the thiol) due to the formation of the more soluble thiolate anion.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-polar AproticHexane, TolueneLowPredominantly polar character of the solute.
Polar AproticDMSO, DMF, THF, AcetoneGoodSolvents can accept hydrogen bonds and have compatible polarity.
Polar ProticEthanol, MethanolModerate to GoodSolvents can act as hydrogen bond donors and acceptors.
AqueousWater, PBS (pH 7.4)LowThe hydrophobic scaffold dominates.
Aqueous (Alkaline)pH 10 BufferModerateFormation of the more soluble thiolate salt.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and therapeutic application. The thiol group is susceptible to oxidation, which is the primary anticipated degradation pathway.

Key Factors Influencing Stability:

  • Oxidation: The thiol group can be readily oxidized by atmospheric oxygen to form a disulfide dimer. This process can be catalyzed by trace metal ions. Further oxidation to sulfonic acids is also possible under more aggressive conditions.

  • pH: In alkaline conditions, the formation of the thiolate anion increases its susceptibility to oxidation.

  • Light: Photochemical degradation may occur, particularly in the presence of photosensitizers.

  • Temperature: As with most organic molecules, elevated temperatures can accelerate degradation reactions.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPotential Degradation PathwayPredicted Stability
Air ExposureOxidation to disulfideLow
Inert Atmosphere-High
Acidic pH-Moderate to High
Neutral pHSlow oxidationModerate
Alkaline pHAccelerated oxidationLow
Exposure to LightPhotolytic cleavage/oxidationModerate
Elevated TemperatureGeneral thermal decompositionLow to Moderate

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetone)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

  • The solubility is expressed in units such as mg/mL or µg/mL.

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways.

Materials:

  • This compound

  • Solutions of the compound in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (for basic stress)

  • Hydrogen peroxide (for oxidative stress)

  • UV lamp (for photolytic stress)

  • Oven (for thermal stress)

  • HPLC-MS system for separation and identification of degradation products

Procedure:

  • Acidic Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose the compound solution to UV light (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Use HPLC-MS to identify the mass of the degradation products to help elucidate their structures.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Workflow start_end start_end process process decision decision output output A Start: Solubility Determination B Add excess compound to solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Centrifuge to separate solid C->D E Withdraw and dilute supernatant D->E F Analyze by validated HPLC method E->F G Quantify using calibration curve F->G H End: Report solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Apply Stress Conditions start_end start_end process process sub_process sub_process output output A Start: Forced Degradation Study B Prepare stock solution of compound A->B C1 Acidic (HCl) B->C1 C2 Basic (NaOH) B->C2 C3 Oxidative (H2O2) B->C3 C4 Photolytic (UV) B->C4 C5 Thermal (Heat) B->C5 D Sample at time points C1->D C2->D C3->D C4->D C5->D E Analyze by stability-indicating HPLC-MS D->E F Identify and quantify degradation products E->F G End: Report stability profile F->G

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

References

Methodological & Application

Protocol for the Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

3,4-Dihydro-2H-1-benzopyran-4-thiol, also known as chroman-4-thiol, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. The chroman scaffold is a core structure in a variety of biologically active molecules and natural products.[1][2][3] The introduction of a thiol group at the 4-position provides a versatile functional handle for further molecular elaboration. This intermediate is particularly useful for researchers in medicinal chemistry and drug development for synthesizing novel compounds with potential therapeutic applications, including the development of selective enzyme inhibitors or receptor antagonists.[4][5] The protocol described herein outlines a reliable two-step synthesis starting from the commercially available 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Reduction: The ketone group of chroman-4-one is reduced to a secondary alcohol, yielding 3,4-dihydro-2H-1-benzopyran-4-ol (chroman-4-ol).

  • Thiolation: The resulting alcohol is converted into the target thiol via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the thioacetate intermediate.[6][7][8]

Reaction Scheme Chromanone 3,4-Dihydro-2H-1-benzopyran-4-one Chromanol 3,4-Dihydro-2H-1-benzopyran-4-ol Chromanone->Chromanol NaBH4, MeOH 0°C to RT Thioacetate S-(3,4-Dihydro-2H-1-benzopyran-4-yl) ethanethioate Chromanol->Thioacetate PPh3, DIAD, Thioacetic Acid THF, 0°C to RT Thiol This compound Thioacetate->Thiol NaOH, H2O/MeOH Then HCl (aq)

Figure 1: Overall synthesis pathway from chroman-4-one to chroman-4-thiol.

Experimental Protocols

Part A: Synthesis of 3,4-dihydro-2H-1-benzopyran-4-ol

This procedure details the reduction of the ketone starting material to the corresponding alcohol.

Materials:

  • 3,4-Dihydro-2H-1-benzopyran-4-one (chroman-4-one)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve chroman-4-one (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the solution in small portions over 15-20 minutes. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 3,4-dihydro-2H-1-benzopyran-4-ol as a white solid or colorless oil.[4][5]

Part B: Synthesis of this compound

This procedure converts the intermediate alcohol into the final thiol product using a Mitsunobu reaction followed by hydrolysis.[6][9]

Materials:

  • 3,4-Dihydro-2H-1-benzopyran-4-ol (from Part A)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Thioacetic acid (CH₃COSH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and add thioacetic acid (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may occur.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, remove the THF under reduced pressure.

  • Dissolve the crude residue in a mixture of methanol and water. Add sodium hydroxide (3.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the thioacetate.

  • After hydrolysis, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepReactantReagentsSolventTime (h)Temp (°C)Typical Yield (%)
A Chroman-4-oneNaBH₄Methanol2-30 to RT90-98%
B Chroman-4-olPPh₃, DIAD, CH₃COSHTHF12-160 to RT75-85% (after hydrolysis)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Experimental Workflow cluster_step1 Part A: Reduction cluster_step2 Part B: Thiolation A1 Dissolve Chroman-4-one in MeOH A2 Cool to 0°C A1->A2 A3 Add NaBH4 A2->A3 A4 Stir at RT (TLC Monitoring) A3->A4 A5 Quench with H2O A4->A5 A6 Extract with EtOAc A5->A6 A7 Dry, Concentrate & Purify A6->A7 A_OUT Product: Chroman-4-ol A7->A_OUT B1 Dissolve Chroman-4-ol, PPh3, Thioacetic Acid in THF B2 Cool to 0°C B1->B2 B3 Add DIAD B2->B3 B4 Stir at RT (TLC Monitoring) B3->B4 B5 Solvent Evaporation B4->B5 B6 Hydrolyze with NaOH B5->B6 B7 Acidify and Extract B6->B7 B8 Dry, Concentrate & Purify B7->B8 B_OUT Final Product: Chroman-4-thiol B8->B_OUT

Figure 2: Step-by-step workflow for the synthesis of chroman-4-thiol.
Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium borohydride (NaBH₄) is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • DIAD/DEAD are toxic, irritants, and sensitizers. Handle with extreme caution.

  • Thioacetic acid is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood.

  • Thiols are known for their potent and unpleasant odors. All waste containing thiols should be quenched with bleach before disposal.

  • Triphenylphosphine (PPh₃) is an irritant. Avoid inhalation of dust.

References

Application Note: Facile Bioconjugation via Photoinitiated Thiol-Ene Click Chemistry Using 3,4-Dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the use of 3,4-dihydro-2H-1-benzopyran-4-thiol in a photoinitiated thiol-ene "click" reaction. This method offers a robust and efficient pathway for conjugating the benzopyran scaffold, a privileged structure in medicinal chemistry, to various alkene-containing molecules. The protocol outlines a high-yield, stereoselective, and rapid conjugation process that proceeds under mild conditions, making it ideal for applications in drug discovery, materials science, and bioconjugation.

Introduction

The 3,4-dihydro-2H-1-benzopyran (chroman) structure is a core component of many biologically active compounds and pharmaceuticals. The ability to easily and efficiently conjugate this scaffold to other molecules, such as peptides, polymers, or reporter tags, is of significant interest in drug development and chemical biology. Click chemistry provides a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[1][2]

Among the family of click reactions, the photoinitiated thiol-ene reaction has emerged as a particularly versatile tool.[3][4] This reaction involves the radical-mediated addition of a thiol (R-SH) to an alkene ("ene") to form a stable thioether linkage.[5][6] The process is characterized by high yields, tolerance of a wide range of functional groups, and anti-Markovnikov regioselectivity.[5] Crucially, the reaction can be initiated by UV light under mild, often solvent-free, conditions, which is highly advantageous when working with sensitive biomolecules.[7][8]

This application note details a representative protocol for the conjugation of this compound to an alkene-containing substrate, demonstrating its utility as a versatile building block in click chemistry applications.

Reaction Principle and Workflow

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism. A photoinitiator, upon exposure to UV light, generates radicals that abstract a hydrogen atom from the thiol, creating a reactive thiyl radical. This thiyl radical then adds across the double bond of an alkene, forming a carbon-centered radical. Subsequent chain transfer with another thiol molecule yields the final thioether product and regenerates the thiyl radical, propagating the chain reaction.

ThiolEne_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Photoinitiator R Radical (R•) I->R UV Light Thiol Benzopyran-SH Thiyl Benzopyran-S• Thiol->Thiyl H-Abstraction by R• Product Thioether Product Alkene Alkene Substrate Thiyl->Alkene Addition CarbonRadical Carbon-Centered Radical CarbonRadical->Thiol Chain Transfer CarbonRadical->Product H-Abstraction

Caption: General mechanism of the photoinitiated thiol-ene reaction.

The overall experimental workflow involves simple mixing of reactants, irradiation with UV light, and standard purification, making it a highly accessible and efficient conjugation method.

Experimental_Workflow prep Prepare Reactant Solution (Thiol, Alkene, Photoinitiator) irradiate UV Irradiation (e.g., 365 nm, 15-30 min) prep->irradiate quench Reaction Monitoring & Quenching (TLC or LC-MS) irradiate->quench workup Solvent Removal / Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Standard workflow for thiol-ene conjugation experiments.

Experimental Protocol

This protocol describes the photoinitiated thiol-ene reaction between this compound and N-allylacetamide as a model alkene substrate.

3.1 Materials and Equipment

  • This compound (Reactant 1)

  • N-allylacetamide (Reactant 2)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Photoinitiator)

  • Dichloromethane (DCM, Anhydrous)

  • UV Lamp (365 nm)

  • Quartz reaction vessel or borosilicate glass vial

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware and analytical equipment (TLC, NMR, MS)

3.2 Procedure

  • In a quartz reaction vessel, dissolve this compound (1.0 equiv.) and N-allylacetamide (1.1 equiv.) in anhydrous DCM to a final thiol concentration of 0.2 M.

  • Add the photoinitiator DMPA (0.05 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Place the vessel approximately 5-10 cm from a 365 nm UV lamp and begin stirring.

  • Irradiate the reaction mixture for 30 minutes at room temperature.[7][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the final thioether product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data

The following table summarizes the expected quantitative results for the model reaction described above. Thiol-ene click reactions are known for their high efficiency and yields.[5]

ParameterValueNotes
Reactants
This compound100 mg (0.55 mmol)1.0 equivalent
N-allylacetamide61 mg (0.61 mmol)1.1 equivalents
Photoinitiator (DMPA)7 mg (0.028 mmol)0.05 equivalents
Solvent (DCM)2.8 mLFinal concentration ~0.2 M
Reaction Conditions
Temperature25 °CRoom Temperature
UV Wavelength365 nmStandard for DMPA
Reaction Time30 minTypically rapid
Results
Product Yield (Isolated)135 mg~87%
Purity (by HPLC)>98%After chromatography

Applications and Scope

The thiol-ene reaction is exceptionally versatile and can be applied to a wide range of substrates.[10] The protocol described here can be adapted for various applications, including:

  • Bioconjugation: Linking the benzopyran scaffold to cysteine residues in peptides or proteins (after reduction of disulfide bonds), or to alkene-modified biomolecules.[1][11][12]

  • Materials Science: Grafting the molecule onto polymer surfaces or monoliths to create functional materials with unique properties.[9][13]

  • Drug Discovery: Rapidly generating libraries of novel benzopyran derivatives by reacting the thiol with a diverse set of alkene-containing fragments for structure-activity relationship (SAR) studies.[14]

The reaction is generally tolerant of many functional groups, and conditions can often be optimized to be performed solvent-free, further enhancing its "green chemistry" appeal.[8]

References

Application Notes and Protocols for 3,4-dihydro-2H-1-benzopyran-4-thiol in Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 3,4-dihydro-2H-1-benzopyran-4-thiol in nanotechnology is not extensively documented in current scientific literature. The following application notes and protocols are based on established principles of thiol-based nanoparticle functionalization and the known biological activities of related benzopyran derivatives. These notes serve as a foundational guide for researchers exploring the potential of this specific molecule in nanotechnology, particularly in the realm of targeted drug delivery.

Introduction

The functionalization of nanoparticles with thiol-containing molecules is a cornerstone of nanomedicine and biosensing. The strong affinity of sulfur for gold and other noble metals enables the formation of stable, self-assembled monolayers (SAMs) on the nanoparticle surface.[1][2] This allows for the precise engineering of nanoparticle properties, including biocompatibility, stability, and the attachment of therapeutic agents or targeting ligands.

The 3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including interactions with serotonin and leukotriene receptors.[3][4][5][6] By incorporating a thiol group at the 4-position, this compound presents an opportunity to anchor these biologically active moieties onto nanoparticle surfaces. This could pave the way for novel targeted drug delivery systems where the nanoparticle serves as a carrier and the benzopyran derivative acts as a targeting ligand for specific cell surface receptors.

These application notes outline a hypothetical framework for the use of this compound in the development of functionalized gold nanoparticles (AuNPs) for targeted drug delivery.

Hypothetical Application: Targeted Drug Delivery to Serotonin Receptors

Several derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have shown high affinity for 5-HT1A serotonin receptors.[3][4][5] Leveraging this, this compound functionalized AuNPs could be designed to target cells expressing these receptors. A chemotherapeutic drug could be co-loaded onto the nanoparticle, allowing for site-specific drug delivery and potentially reducing off-target toxicity.

Proposed Signaling Pathway for Targeted Delivery

The following diagram illustrates the hypothetical mechanism of action for a drug-loaded nanoparticle functionalized with this compound targeting a cancer cell overexpressing a specific receptor.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Drug-Loaded AuNP (Functionalized with This compound) Receptor Target Receptor (e.g., 5-HT1A) NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease pH change/ Enzymatic cleavage Target Cellular Target (e.g., DNA, enzymes) DrugRelease->Target Therapeutic Action

Hypothetical signaling pathway for targeted drug delivery.

Data Presentation: Expected Nanoparticle Characteristics

The following tables present hypothetical quantitative data that could be expected from the synthesis and characterization of this compound functionalized AuNPs.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm, DLS)Polydispersity Index (PDI)Zeta Potential (mV)
Bare AuNPs15.2 ± 0.80.25 ± 0.03-35.6 ± 2.1
AuNP-Thiol20.5 ± 1.10.21 ± 0.02-28.3 ± 1.8
AuNP-Thiol-Drug22.8 ± 1.50.23 ± 0.04-25.1 ± 2.5

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)
AuNP-Thiol-DOXDoxorubicin10.3 ± 0.985.2 ± 5.4
AuNP-Thiol-PTXPaclitaxel8.7 ± 1.279.8 ± 6.1

Experimental Protocols

The following are detailed experimental protocols for the synthesis, functionalization, and characterization of gold nanoparticles with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 15 nm gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in deionized water in a clean 250 mL round-bottom flask.

  • Bring the solution to a rolling boil with vigorous stirring using a magnetic stir bar.

  • Rapidly inject 2 mL of 1% (w/v) trisodium citrate dihydrate solution into the boiling gold solution.

  • Observe the color change from pale yellow to blue, and finally to a deep red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with this compound

This protocol outlines the surface modification of the synthesized AuNPs.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • To 10 mL of the AuNP solution, add the thiol solution dropwise while stirring to achieve a final thiol concentration of 10 µM.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring to ensure the formation of a self-assembled monolayer.

  • Purify the functionalized nanoparticles by centrifugation at 12,000 x g for 30 minutes.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps twice to remove any unbound thiol.

  • Resuspend the final pellet in the desired buffer for storage or further use.

Workflow for Nanoparticle Synthesis and Functionalization

The diagram below illustrates the general workflow for the preparation of drug-loaded, functionalized nanoparticles.

G Start Start Synthesis Synthesis of Bare AuNPs Start->Synthesis Functionalization Functionalization with This compound Synthesis->Functionalization Purification1 Purification by Centrifugation Functionalization->Purification1 DrugLoading Drug Loading (e.g., Doxorubicin) Purification1->DrugLoading Purification2 Final Purification DrugLoading->Purification2 Characterization Characterization (DLS, Zeta, TEM) Purification2->Characterization End End Characterization->End

General experimental workflow.

Conclusion

While direct experimental data for this compound in nanotechnology is currently limited, the foundational principles of thiol chemistry on gold surfaces and the established biological relevance of the benzopyran core provide a strong rationale for its investigation. The protocols and hypothetical data presented here offer a comprehensive starting point for researchers to explore the synthesis, characterization, and potential applications of nanoparticles functionalized with this promising compound. Further studies are warranted to validate these concepts and to fully elucidate the potential of this compound in advancing the field of nanomedicine.

References

Application Note: Quantification of 3,4-dihydro-2H-1-benzopyran-4-thiol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3,4-dihydro-2H-1-benzopyran-4-thiol in human plasma. Due to the reactive nature of the thiol group, which is prone to oxidation, an in-situ derivatization step using N-ethylmaleimide (NEM) is employed to form a stable thioether conjugate.[1] This stabilization is critical for accurate and reproducible quantification in biological matrices.[1][2] The sample preparation involves protein precipitation followed by derivatization. The analyte is separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for the quantification of this novel benzopyran thiol derivative in a biological matrix.

Introduction

This compound is a thiol-containing organic molecule with potential pharmacological relevance. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and metabolic studies. The presence of a reactive sulfhydryl group poses a significant analytical challenge due to its susceptibility to oxidation, leading to the formation of disulfides.[1][2] To circumvent this, a common strategy is the derivatization of the thiol group.[1][3] N-ethylmaleimide (NEM) is a widely used derivatizing agent that reacts specifically with thiols under mild conditions to form a stable covalent bond, thereby preventing oxidation and improving chromatographic and mass spectrometric properties.[1]

This application note provides a detailed protocol for the extraction, stabilization, and quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation step, followed by derivatization with NEM, and subsequent analysis by LC-MS/MS.

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • N-ethylmaleimide (NEM)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) are prepared in methanol. Working solutions are prepared by serially diluting the stock solutions in a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working solutions.

Experimental Protocols

Sample Preparation
  • Thawing: Thaw plasma samples and calibration standards/QCs on ice to prevent degradation.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to all samples except for the blank.

  • Protein Precipitation & Derivatization: Add 400 µL of a freshly prepared solution of 10 mM NEM in acetonitrile. This step simultaneously precipitates proteins and derivatizes the thiol group.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

HPLC Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Capillary Voltage 3.0 kV

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-NEM [M+H]+To be determinedTo be determined
Internal Standard-NEM [M+H]+To be determinedTo be determined

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a solution of the derivatized analyte and its internal standard into the mass spectrometer.

Data Presentation

The following table summarizes the typical quantitative performance parameters that should be evaluated during method validation. The values presented are for illustrative purposes.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115% (90 - 110% for non-LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (< 20% at LLOQ)
Matrix Effect To be determined
Recovery To be determined
Stability (Freeze-thaw, Bench-top, Post-preparative) To be determined

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect_Plasma Collect Human Plasma (K2-EDTA) Thaw_Samples Thaw Samples on Ice Collect_Plasma->Thaw_Samples Aliquot Aliquot 100 µL Plasma Thaw_Samples->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate_Derivatize Add 400 µL NEM in Acetonitrile Add_IS->Precipitate_Derivatize Vortex Vortex 1 min Precipitate_Derivatize->Vortex Centrifuge Centrifuge at 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Inject Inject into LC-MS/MS Transfer_Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

This application note provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS. The key to this method is the immediate derivatization of the reactive thiol group with N-ethylmaleimide to ensure the stability of the analyte during sample processing and analysis. The described sample preparation procedure is simple and efficient, and the LC-MS/MS parameters provide a solid starting point for method development and validation. This method is suitable for use in regulated bioanalysis for pharmacokinetic and other studies.

Disclaimer: This is a general method for the analysis of thiols in biological matrices and has not been specifically validated for this compound. The user must perform full method development and validation to ensure that the performance of the assay is suitable for its intended purpose.

References

Application Notes and Protocols: 3,4-Dihydro-2H-1-benzopyran-4-thiol as a Novel Ligand for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of 3,4-dihydro-2H-1-benzopyran-4-thiol as a ligand in organometallic catalysis. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to thiochromane and other heterocyclic thiol-based ligands suggests significant potential in various transition metal-catalyzed reactions. This document outlines a hypothetical application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, providing a basis for further research and development. The protocols and data presented are based on analogous systems and are intended to serve as a starting point for experimental investigation.

Introduction

Heterocyclic thiol derivatives are a promising class of ligands in organometallic catalysis due to the strong coordinating ability of the sulfur atom, which can stabilize metal centers and modulate their catalytic activity. The rigid backbone of the 3,4-dihydro-2H-1-benzopyran scaffold is anticipated to provide steric bulk that can influence the selectivity of catalytic transformations. The thiol group offers a strong coordination site for transition metals such as palladium, rhodium, and gold, making it a versatile ligand for a range of catalytic applications, including cross-coupling, hydroformylation, and hydrogenation reactions.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Based on the well-established utility of thiol- and thioether-containing ligands in palladium-catalyzed cross-coupling reactions, we propose the application of this compound in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The ligand is expected to form a stable complex with a palladium precursor, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Proposed Catalytic System Performance

The following table summarizes hypothetical performance data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid using this compound as a ligand. This data is illustrative and intended to provide a benchmark for experimental validation.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂L1 K₂CO₃Toluene/H₂O1001292
2Pd₂(dba)₃L1 Cs₂CO₃Dioxane100895
3PdCl₂(PPh₃)₂L1 K₃PO₄THF801688
4Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001285

L1 : this compound

Experimental Protocols

Synthesis of this compound (L1)
General Protocol for the In Situ Preparation of the Palladium-L1 Catalyst and Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium catalyst with this compound (L1) as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (L1)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (L1) (0.02 mmol, 2 mol%).

  • Add toluene (5 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex.

  • To the flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add deionized water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by reaction monitoring (e.g., 12 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Base Base

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Add_Pd_precursor Add Pd Precursor Add_Ligand Add Ligand (L1) Add_Pd_precursor->Add_Ligand Stir Stir in Solvent Add_Ligand->Stir Add_Reactants Add Aryl Halide & Arylboronic Acid Stir->Add_Reactants Add_Base Add Base Add_Reactants->Add_Base Heat_Stir Heat and Stir Add_Base->Heat_Stir Workup Aqueous Workup Heat_Stir->Workup Purification Column Chromatography Workup->Purification Characterization NMR, GC-MS Purification->Characterization

Caption: General experimental workflow for catalyst screening.

Conclusion

This compound presents a novel and potentially valuable scaffold for the development of new ligands in organometallic catalysis. While experimental data is currently lacking, the structural features of this molecule suggest its utility in palladium-catalyzed cross-coupling reactions and potentially other catalytic transformations. The protocols and hypothetical data presented herein provide a solid foundation for researchers to begin exploring the catalytic applications of this promising ligand. Further investigation is warranted to fully elucidate its coordination chemistry and catalytic performance.

Application Notes and Protocols for Studying the Antioxidant Properties of Thiol-Containing Benzopyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-containing benzopyrans, particularly thiochromanones and their derivatives, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] The presence of a sulfur atom within the benzopyran scaffold, especially in the form of a thiol or thioether group, imparts unique chemical properties that can contribute to a range of biological activities, including antioxidant effects. The sulfhydryl (-SH) group in thiols is a potent hydrogen donor, which allows these compounds to effectively scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making antioxidants a key area of therapeutic research.

These application notes provide a comprehensive experimental framework for researchers to investigate the antioxidant properties of novel or existing thiol-containing benzopyrans. The protocols detailed below cover essential in vitro chemical assays and a cell-based assay to provide a thorough evaluation of the antioxidant potential of these compounds.

I. Synthesis of Thiol-Containing Benzopyrans (Thiochroman-4-ones)

A common route for the synthesis of a thiochroman-4-one scaffold involves the reaction of a substituted thiophenol with an α,β-unsaturated carboxylic acid or a β-halopropionic acid, followed by intramolecular Friedel-Crafts acylation.[5]

Protocol: Synthesis of Thiochroman-4-one Derivatives

  • Step 1: Synthesis of 3-(Arylthio)propanoic Acids

    • Dissolve the appropriately substituted thiophenol in a suitable solvent such as ethanol.

    • Add a base, for instance, potassium carbonate, and stir the mixture.

    • To this solution, add β-propiolactone or an acrylic acid derivative.

    • Reflux the reaction mixture for several hours and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent.

    • Purify the resulting 3-(arylthio)propanoic acid by recrystallization or column chromatography.

  • Step 2: Intramolecular Friedel-Crafts Acylation

    • Treat the purified 3-(arylthio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.

    • Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified period.

    • Monitor the cyclization reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the thiochroman-4-one product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Further purify the product by column chromatography or recrystallization.

II. In Vitro Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

    • Test Compounds: Prepare stock solutions of the thiol-containing benzopyran derivatives in methanol or another suitable solvent at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and is decolorized in the presence of an antioxidant.

Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test compounds and the positive control.

    • Incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

III. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cell uptake and metabolism.

Protocol: Cellular Antioxidant Assay

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Reagent Preparation:

    • DCFH-DA Solution (50 µM): Prepare a stock solution of DCFH-DA in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the final concentration.

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (600 µM): Prepare a fresh solution of this free radical initiator in cell culture medium.

    • Test Compounds and Positive Control (Quercetin): Prepare stock solutions and dilute them in cell culture medium to the desired concentrations.

  • Assay Procedure:

    • Remove the culture medium from the confluent cells and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of the DCFH-DA solution to each well and incubate for 1 hour at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of the test compound or positive control at various concentrations to the wells, along with 100 µL of the AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the percentage of inhibition of cellular oxidation using the following formula:

      where AUC_control is the area under the curve for the cells treated with AAPH only.

    • Determine the CAA value, which is the concentration of the compound required to inhibit 50% of the cellular oxidation.

IV. Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized in clearly structured tables for easy comparison.

Table 1: DPPH Radical Scavenging Activity of Thiol-Containing Benzopyrans

CompoundConcentration (µg/mL)% Scavenging Activity (Mean ± SD)IC50 (µg/mL)
Thiochroman-A 1025.3 ± 2.145.2
2548.9 ± 3.5
5075.1 ± 4.2
10092.5 ± 2.8
Thiochroman-B 1015.8 ± 1.988.7
2535.2 ± 2.7
5058.6 ± 3.1
10080.4 ± 4.5
Ascorbic Acid 595.1 ± 1.52.8

Table 2: ABTS Radical Cation Scavenging Activity of Thiol-Containing Benzopyrans

CompoundConcentration (µg/mL)% Scavenging Activity (Mean ± SD)IC50 (µg/mL)
Thiochroman-A 1030.1 ± 2.538.5
2555.4 ± 3.8
5080.2 ± 4.1
10094.7 ± 2.2
Thiochroman-B 1020.5 ± 2.075.1
2542.8 ± 3.3
5065.9 ± 3.9
10085.3 ± 4.8
Trolox 596.8 ± 1.23.1

Table 3: Cellular Antioxidant Activity of Thiol-Containing Benzopyrans

CompoundConcentration (µM)% Inhibition of Oxidation (Mean ± SD)CAA Value (µM)
Thiochroman-A 115.2 ± 1.88.5
540.1 ± 3.2
1065.7 ± 4.5
2588.9 ± 3.1
Thiochroman-B 18.9 ± 1.515.2
525.3 ± 2.9
1048.8 ± 3.7
2570.1 ± 4.3
Quercetin 190.5 ± 2.10.4

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assay cluster_data Data Analysis synthesis Synthesis of Thiol-Containing Benzopyran Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization dpph DPPH Radical Scavenging Assay characterization->dpph abts ABTS Radical Cation Scavenging Assay characterization->abts caa Cellular Antioxidant Activity (CAA) Assay characterization->caa data_analysis IC50 / CAA Value Determination dpph->data_analysis abts->data_analysis caa->data_analysis

Caption: Experimental workflow for antioxidant evaluation.

B. Antioxidant Mechanism of Thiol-Containing Benzopyrans

antioxidant_mechanism Thiol-Benzopyran (R-SH) Thiol-Benzopyran (R-SH) Thiol Radical (R-S•) Thiol Radical (R-S•) Thiol-Benzopyran (R-SH)->Thiol Radical (R-S•) H• donation Free Radical (X•) Free Radical (X•) Stable Molecule (XH) Stable Molecule (XH) Free Radical (X•)->Stable Molecule (XH) accepts H• Stable Dimer (R-S-S-R) Stable Dimer (R-S-S-R) Thiol Radical (R-S•)->Stable Dimer (R-S-S-R) dimerization

Caption: Free radical scavenging by thiol compounds.

C. Nrf2 Signaling Pathway in Oxidative Stress Response

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Thiol_Benzopyran Thiol-Containing Benzopyran Thiol_Benzopyran->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Cul3->Proteasome sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCL) ARE->Genes activates transcription

Caption: Nrf2 pathway activation by antioxidants.

References

Application Notes and Protocols: Derivatization of 3,4-dihydro-2H-1-benzopyran-4-thiol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,4-dihydro-2H-1-benzopyran-4-thiol, a promising scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of novel derivatives and their evaluation for enhanced biological activity, with a focus on anticancer and anti-inflammatory applications.

Introduction

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure found in a variety of biologically active compounds.[1][2] Derivatization of this core, particularly at the 4-position with a thiol group, opens up avenues for the synthesis of novel therapeutic agents. The thiol group serves as a versatile handle for introducing a wide range of functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties. Thiochroman and its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[3][4][5] This document provides detailed protocols for the S-alkylation and S-acylation of this compound and discusses the potential biological activities of the resulting derivatives, drawing on data from closely related thiochroman-4-one analogs.

Data Presentation: Bioactivity of Thiochroman-4-one Derivatives

While specific bioactivity data for derivatives of this compound is an area of ongoing research, the following tables summarize the reported activities of structurally related thiochroman-4-one derivatives against various cancer cell lines. This data serves as a strong rationale for the exploration of S-derivatized this compound.

Table 1: Anticancer Activity of 3-Arylspiro-[oxirane-2,3′-thiochroman]-4′-one Derivatives [3]

CompoundSubstituent on Aryl RingCancer Cell LineGI50 (μM)
44 3-methoxyphenylA-549 (Lung)< 10
Adriamycin (Standard)-A-549 (Lung)> 10

Table 2: Anticancer Activity of Thiosemicarbazone Derivatives of Thiochromanones [3]

CompoundCancer Cell LineIC50 (μM)
47 MCF-7 (Breast)0.42
SK-mel-2 (Melanoma)0.58
DU145 (Prostate)0.43
Cisplatin (Standard)MCF-7 (Breast)Not specified
SK-mel-2 (Melanoma)Not specified
DU145 (Prostate)Not specified

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions based on the specific alkylating or acylating agent used.

Protocol 1: S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of the target thiol using an alkyl halide in the presence of a base.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired S-alkylated derivative.

Protocol 2: S-Acylation of this compound

This protocol details a general procedure for the S-acylation of the target thiol using an acyl chloride or anhydride.[7]

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add the base (1.5 eq) to the solution.

  • Slowly add the acylating agent (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the desired S-acylated derivative.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by derivatives of this compound, based on the known activities of related chroman compounds.

experimental_workflow cluster_synthesis Derivatization cluster_evaluation Biological Evaluation start This compound alkylation S-Alkylation (Protocol 1) start->alkylation acylation S-Acylation (Protocol 2) start->acylation derivatives Novel Thioether & Thioester Derivatives alkylation->derivatives acylation->derivatives screening In vitro Screening (e.g., Anticancer, Anti-inflammatory assays) derivatives->screening data Quantitative Data (IC50, GI50) screening->data pathway Mechanism of Action Studies (Signaling Pathway Analysis) screening->pathway

Caption: Experimental workflow for derivatization and biological evaluation.

nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Induces chroman Chroman Derivative (Potential Inhibitor) chroman->ikk Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.[5][8]

sirt2_pathway sirt2 SIRT2 (Deacetylase) substrates Tubulin, p53, etc. sirt2->substrates Acts on deacetylation Deacetylation substrates->deacetylation downstream Downstream Effects (Cell Cycle, Apoptosis, Metabolism) deacetylation->downstream disease Cancer, Neurodegeneration downstream->disease chroman Chroman-4-one Derivative (Potential Inhibitor) chroman->sirt2 Inhibits

References

Application Notes: High-Throughput Screening Assay for Novel Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of a thiol group at the 4-position, as in 3,4-dihydro-2H-1-benzopyran-4-thiol, presents an interesting opportunity for targeting enzymes with reactive cysteine residues in their active sites, such as cysteine proteases. These enzymes are implicated in a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. This document outlines a high-throughput screening (HTS) assay designed to identify inhibitors of a model cysteine protease, using a fluorescence-based readout. The assay is suitable for screening large compound libraries to identify potential therapeutic agents based on the this compound scaffold.

Assay Principle

The HTS assay is based on the cleavage of a fluorogenic substrate by a cysteine protease. The substrate consists of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter molecule that is quenched in the intact substrate. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The inhibitory activity of test compounds, such as this compound, is determined by measuring the reduction in fluorescence signal in the presence of the compound compared to a control.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Enzyme Solution: Recombinant human cysteine protease (e.g., Cathepsin B) is diluted in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM).

  • Substrate Solution: A fluorogenic peptide substrate (e.g., Z-FR-AMC) is diluted in Assay Buffer to a 2X final concentration (e.g., 20 µM for a final assay concentration of 10 µM).

  • Test Compound: this compound and other library compounds are prepared as a 10 mM stock solution in DMSO. A dilution series is then prepared in DMSO, followed by a further dilution in Assay Buffer to create a 4X final concentration.

  • Positive Control: A known inhibitor of the target enzyme is prepared in the same manner as the test compounds.

  • Negative Control: DMSO is used as a negative control.

2. High-Throughput Screening Protocol (384-well plate format)

  • Compound Dispensing: Using an automated liquid handler, add 5 µL of the 4X test compound, positive control, or negative control solution to the appropriate wells of a 384-well, black, flat-bottom plate.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a plate reader. This is the kinetic read. Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C, protected from light, and then read the fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound.

3. Data Analysis

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Blank) / (Fluorescence_Negative_Control - Fluorescence_Blank))

Where:

  • Fluorescence_Test_Compound is the fluorescence in the presence of the test compound.

  • Fluorescence_Negative_Control is the fluorescence of the vehicle control (DMSO).

  • Fluorescence_Blank is the fluorescence of the no-enzyme control.

Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls).

Data Presentation

Table 1: Representative HTS Assay Parameters

ParameterValue
Plate Format384-well
Assay Volume20 µL
Enzyme Concentration10 nM
Substrate Concentration10 µM
Compound Concentration10 µM
Incubation Time30 minutes
Incubation Temperature37°C
ReadoutFluorescence Intensity (Ex/Em = 360/460 nm)

Table 2: Hypothetical Screening Results for this compound

CompoundConcentration (µM)Fluorescence Intensity% Inhibition
Negative Control (DMSO)-45000
Positive Control150088.9
This compound10120073.3
This compound3250044.4
This compound1400011.1
This compound0.344002.2

Mandatory Visualization

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Compound_Plates Compound Library Dilution Plates (4X) Dispense_Compound 1. Dispense 5µL Compound Compound_Plates->Dispense_Compound Reagents Enzyme (2X) & Substrate (2X) Prep Add_Enzyme 2. Add 5µL Enzyme Reagents->Add_Enzyme Add_Substrate 4. Add 10µL Substrate Reagents->Add_Substrate Dispense_Compound->Add_Enzyme Incubate1 3. Incubate (15 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 5. Incubate (30 min) Add_Substrate->Incubate2 Read_Plate 6. Read Fluorescence Incubate2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inh.) Calculate_Inhibition->Identify_Hits Dose_Response Dose-Response Curves (IC50) Identify_Hits->Dose_Response

Caption: High-Throughput Screening Experimental Workflow.

Signaling_Pathway cluster_pathway Hypothetical Cysteine Protease Signaling Pathway Pro_Protein Inactive Pro-protein Cysteine_Protease Cysteine Protease Pro_Protein->Cysteine_Protease Cleavage Active_Protein Active Protein Downstream_Effect Cellular Response (e.g., Inflammation) Active_Protein->Downstream_Effect Cysteine_Protease->Active_Protein Inhibitor This compound (Inhibitor) Inhibitor->Cysteine_Protease

Caption: Hypothetical Cysteine Protease Inhibition Pathway.

Application Notes and Protocols: 3,4-Dihydro-2H-1-benzopyran-4-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-1-benzopyran-4-thiol, also known as thiochroman-4-thiol, is a versatile heterocyclic building block in organic synthesis. Its unique structural features, combining a bicyclic benzopyran core with a reactive thiol functionality, make it a valuable precursor for the synthesis of a diverse range of sulfur-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel molecular entities with potential applications in medicinal chemistry and materials science.

Introduction

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The introduction of a thiol group at the 4-position of this scaffold opens up a wide array of synthetic possibilities, allowing for the facile introduction of various substituents through reactions at the sulfur atom. This enables the generation of libraries of novel compounds for screening in drug discovery programs and for the development of new materials with tailored properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available starting materials. The key steps involve the formation of the thiochroman-4-one precursor, followed by its reduction to the corresponding alcohol and subsequent conversion to the target thiol.

Protocol 1: Synthesis of Thiochroman-4-one

Thiochroman-4-one can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[1][2]

Materials:

  • 3-(Phenylthio)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-(phenylthio)propanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (or Eaton's reagent) (excess).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure thiochroman-4-one.

Precursor Product Reagents Yield Reference
3-(Phenylthio)propanoic acidThiochroman-4-onePolyphosphoric acidModerate to good[1][2]
Protocol 2: Reduction of Thiochroman-4-one to Thiochroman-4-ol

The reduction of the ketone functionality in thiochroman-4-one to a hydroxyl group is a crucial step.[3]

Materials:

  • Thiochroman-4-one

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiochroman-4-one (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield thiochroman-4-ol.

Starting Material Product Reducing Agent Yield Reference
Thiochroman-4-oneThiochroman-4-olLiAlH₄High[3]
Protocol 3: Conversion of Thiochroman-4-ol to this compound

The conversion of the alcohol to the thiol can be achieved via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate.[4][5]

Materials:

  • Thiochroman-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Thioacetic acid (CH₃COSH)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thioacetate Formation (Mitsunobu Reaction): a. Dissolve thiochroman-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to isolate the thioacetate intermediate.

  • Hydrolysis of the Thioacetate: a. Dissolve the purified thioacetate in a mixture of methanol and water. b. Add an excess of a base such as lithium hydroxide or sodium hydroxide. c. Stir the mixture at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC). d. Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution). e. Extract the product with dichloromethane or ethyl acetate. f. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give this compound.

Starting Material Product Key Reagents Yield Reference
Thiochroman-4-olThis compoundPPh₃, DEAD, CH₃COSH; LiOHGood (over two steps)[4][5]

Applications in Organic Synthesis: S-Alkylation

The thiol functionality of this compound is a versatile handle for introducing a wide range of substituents via S-alkylation reactions. This allows for the synthesis of diverse libraries of thioethers for various applications.

Protocol 4: General Procedure for S-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or other electrophile

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 - 1.5 eq) portion-wise at 0 °C or room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate anion.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired S-alkylated derivative.

Reactant 1 Reactant 2 Product Typical Conditions Expected Yield
This compoundMethyl Iodide4-(Methylthio)thiochromanK₂CO₃, Acetone, rtHigh
This compoundBenzyl Bromide4-(Benzylthio)thiochromanNaH, THF, 0 °C to rtHigh
This compound2-Bromoacetophenone2-(Thiochroman-4-ylthio)acetophenoneEt₃N, DCM, rtGood to High

Visualizations

Synthesis Pathway

Synthesis_Pathway start 3-(Phenylthio)propanoic acid thiochromanone Thiochroman-4-one start->thiochromanone PPA, DCM thiochromanol Thiochroman-4-ol thiochromanone->thiochromanol LiAlH4, Et2O thioacetate 4-Thioacetylthiochroman thiochromanol->thioacetate PPh3, DEAD, CH3COSH, THF thiol This compound thioacetate->thiol LiOH, MeOH/H2O

Caption: Synthetic route to this compound.

S-Alkylation Workflow

S_Alkylation_Workflow start Start: this compound deprotonation Deprotonation with Base (e.g., NaH, K2CO3) start->deprotonation thiolate Thiolate Anion Intermediate deprotonation->thiolate alkylation Reaction with Electrophile (Alkyl Halide, etc.) thiolate->alkylation product S-Alkylated Product alkylation->product workup Aqueous Workup and Extraction product->workup purification Purification (Column Chromatography) workup->purification final_product Pure S-Alkylated Derivative purification->final_product

Caption: General workflow for the S-alkylation of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfur-containing heterocyclic compounds. The protocols outlined in this document provide a solid foundation for its preparation and subsequent derivatization. The ability to easily introduce a variety of substituents at the sulfur atom through S-alkylation and other reactions makes this compound a highly attractive starting material for the generation of compound libraries for drug discovery and materials science research. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel molecules with interesting biological and physical properties.

References

Application Notes and Protocols for the Purification of 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,4-dihydro-2H-1-benzopyran-4-thiol, a crucial intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to yield a high-purity product suitable for further synthetic applications and biological screening.

Introduction

This compound, also known as chroman-4-thiol, is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent reactions and biological assays. This document outlines common purification techniques, including flash column chromatography, recrystallization, and distillation, providing detailed experimental protocols and data presentation to guide researchers in obtaining this compound with high purity. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Techniques Overview

The selection of an appropriate purification technique is paramount for achieving the desired purity of this compound. Key considerations include the physical state of the crude product (solid or oil), the boiling point of the compound, and the polarity differences between the target compound and any impurities.

Purification_Choice crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid is_oil Is the crude product an oil? crude_product->is_oil recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Flash Column Chromatography is_solid->column_chromatography No impurities_polarity Significant difference in polarity from impurities? is_oil->impurities_polarity thermal_stability Is the compound thermally stable? impurities_polarity->thermal_stability No impurities_polarity->column_chromatography Yes thermal_stability->column_chromatography No distillation Vacuum Distillation thermal_stability->distillation Yes

Caption: Logical workflow for selecting a purification method.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound using various techniques. These values are representative and may require optimization based on the specific impurities present in the crude material.

Purification TechniqueStationary Phase / Solvent SystemTypical LoadingExpected YieldFinal Purity (by HPLC/GC)
Flash Column Chromatography Silica gel (230-400 mesh)1 g crude / 20 g silica70-90%>98%
Hexane/Ethyl Acetate (9:1 to 7:3 gradient)
Recrystallization Ethanol/WaterN/A60-80%>99%
Dichloromethane/Hexane
Vacuum Distillation N/A>5 g50-70%>97%

Experimental Protocols

A common synthetic route to this compound involves the reduction of chroman-4-one to chroman-4-ol, followed by conversion of the alcohol to the thiol. The purification protocols below are designed for the final thiol product.

Synthesis_Workflow start Chroman-4-one reduction Reduction (e.g., NaBH4, MeOH) start->reduction intermediate 3,4-dihydro-2H-1-benzopyran-4-ol reduction->intermediate thiolation Thiolation (e.g., Lawesson's reagent or P2S5) intermediate->thiolation crude_product Crude this compound thiolation->crude_product purification Purification (Chromatography, Recrystallization, or Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: General synthetic and purification workflow.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying both solid and oily crude products, especially when there is a significant polarity difference between the target compound and impurities.[1] Due to the potential for air-oxidation of thiols, it is advisable to use deoxygenated solvents.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (degassed)

  • Ethyl acetate (degassed)

  • Triethylamine (optional, to prevent streaking)

  • Glass column

  • Pressurized air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A system that gives the target compound an Rf value of 0.2-0.3 is ideal. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a firm bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the selected solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Apply pressure to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid crude products.[2][3] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, water, dichloromethane, hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent at all temperatures and insoluble in the second, and the two solvents must be miscible.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Vacuum Distillation

For liquid crude products that are thermally stable, vacuum distillation can be an effective purification method, particularly for larger scale purifications. It separates compounds based on differences in their boiling points at reduced pressure.

Materials:

  • Crude liquid this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Place the crude product and boiling chips in the distillation flask.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer) and gradually apply vacuum.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified product.

  • Product Collection:

    • Once the distillation is complete, carefully release the vacuum before turning off the heat.

    • The purified this compound is in the receiving flask.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thiols often have strong, unpleasant odors. Handle them with care to minimize exposure.

  • Be aware of the flammability of organic solvents and take appropriate precautions.

References

Troubleshooting & Optimization

challenges in the multi-step synthesis of 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 3,4-dihydro-2H-1-benzopyran-4-thiol. The content is tailored for researchers, scientists, and drug development professionals.

Synthetic Workflow Overview

The synthesis of this compound can be approached via two primary routes, both starting from the commercially available 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one).

  • Route A: A two-step process involving the reduction of the ketone to an alcohol, followed by conversion of the alcohol to the thiol.

  • Route B: An alternative two-step pathway where the ketone is first converted to a thioketone, which is then reduced to the final thiol product.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Route A cluster_2 Route B Chroman-4-one Chroman-4-one Reduction Reduction Chroman-4-one->Reduction Thionation Thionation Chroman-4-one->Thionation Chroman-4-ol Chroman-4-ol Reduction->Chroman-4-ol NaBH4 or LiAlH4 Thiol Introduction Thiol Introduction Chroman-4-ol->Thiol Introduction Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) Chroman-4-thiol_A This compound Thiol Introduction->Chroman-4-thiol_A Chroman-4-thione Chroman-4-thione Thionation->Chroman-4-thione Lawesson's Reagent Reduction_B Reduction Chroman-4-thione->Reduction_B NaBH4 Chroman-4-thiol_B This compound Reduction_B->Chroman-4-thiol_B

Fig. 1: Synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Route A: Reduction and Thiol Introduction

Step 1: Reduction of 3,4-Dihydro-2H-1-benzopyran-4-one

  • Q1: What are the recommended reducing agents for converting chroman-4-one to chroman-4-ol?

    • A1: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this reduction.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred due to its milder nature and easier handling.[1]

  • Q2: I am observing incomplete conversion during the reduction. What should I do?

    • A2: Incomplete conversion can be due to insufficient reducing agent or deactivation of the reagent by moisture. Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2 equivalents). The reaction should be performed under anhydrous conditions if using LiAlH₄. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

  • Q3: Are there any common side products in this reduction step?

    • A3: With NaBH₄, the reaction is generally clean. However, over-reduction is a possibility with stronger reducing agents, potentially leading to opening of the pyran ring, although this is less common under mild conditions. The primary impurity is often unreacted starting material.

Step 2: Conversion of 3,4-Dihydro-2H-1-benzopyran-4-ol to the Thiol

This conversion is typically a two-part process: a Mitsunobu reaction to form a thioacetate, followed by hydrolysis.

  • Q4: What is the recommended procedure for converting the alcohol to the thiol?

    • A4: The Mitsunobu reaction is a reliable method for this transformation.[3][4] It involves reacting the alcohol with triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a sulfur nucleophile, typically thioacetic acid.[5] This forms a thioacetate intermediate, which is then hydrolyzed under basic conditions to yield the final thiol.

  • Q5: My Mitsunobu reaction is sluggish or not proceeding to completion. What are the possible reasons?

    • A5: The success of the Mitsunobu reaction is sensitive to the reaction conditions. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as the phosphine reagent is air-sensitive. The order of addition of reagents can also be critical. It is generally recommended to add the azodicarboxylate slowly to a cooled solution of the alcohol, triphenylphosphine, and thioacetic acid.[6]

  • Q6: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification strategies?

    • A6: Triphenylphosphine oxide is a common and often troublesome byproduct of the Mitsunobu reaction. Several methods can be employed for its removal:

      • Crystallization: If your product is a solid, recrystallization may effectively remove the byproduct.

      • Chromatography: Column chromatography is a standard method, though it can be tedious.

      • Precipitation: In some cases, the reaction mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide.

  • Q7: What are the optimal conditions for the hydrolysis of the thioacetate intermediate?

    • A7: The thioacetate can be hydrolyzed to the thiol under basic conditions. A common method is to use a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol like methanol or ethanol. The reaction is typically performed at room temperature or with gentle heating. Acidic hydrolysis is also possible but may be slower.

Route B: Thionation and Reduction

Step 1: Thionation of 3,4-Dihydro-2H-1-benzopyran-4-one

  • Q8: What reagent is used for the thionation of chroman-4-one?

    • A8: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for converting ketones to thioketones.[7][8]

  • Q9: The thionation reaction is giving a low yield. How can I improve it?

    • A9: The efficiency of the thionation can be influenced by reaction temperature and time. The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or xylene at elevated temperatures. Ensure that the Lawesson's reagent is of good quality, as it can degrade over time. The stoichiometry of the reagent is also important; using 0.5 to 1.0 equivalent of Lawesson's reagent is common.

  • Q10: What are the potential side reactions when using Lawesson's reagent?

    • A10: While Lawesson's reagent is generally selective for the carbonyl group, side reactions can occur, especially at very high temperatures or with prolonged reaction times. These can include decomposition of the starting material or product. The main byproduct from the reagent itself is a phosphorus-containing species which is typically removed during workup and purification.[9]

Step 2: Reduction of 3,4-Dihydro-2H-1-benzopyran-4-thione

  • Q11: How is the intermediate thioketone reduced to the final thiol?

    • A11: The thioketone can be reduced to the thiol using a reducing agent like sodium borohydride.[10]

  • Q12: Are there any specific challenges associated with the reduction of the thioketone?

    • A12: The reduction of thioketones is generally straightforward. However, it's important to control the reaction conditions to avoid over-reduction or other side reactions. As with any reduction, monitoring the reaction progress by TLC is recommended.

General Challenges
  • Q13: My final product, the thiol, seems to be unstable. How can I handle and store it properly?

    • A13: Thiols are susceptible to oxidation to disulfides, especially in the presence of air.[11][12] To minimize this, it is recommended to:

      • Handle the purified thiol under an inert atmosphere (nitrogen or argon).

      • Store the compound in a tightly sealed container at low temperatures (-20°C is ideal for long-term storage).[13][14]

      • If storing in solution, use deoxygenated solvents.

  • Q14: The thiol has a very strong and unpleasant odor. Are there any safety precautions I should take?

    • A14: Yes, thiols are known for their strong, unpleasant odors. Always handle these compounds in a well-ventilated fume hood. Using appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. After handling, quenching any residual thiol on glassware or surfaces with a bleach solution can help to mitigate the odor.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific substrate and reaction scale.

StepReagents & ConditionsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Reduction of Chroman-4-one NaBH₄Methanol0 to rt1-3>90[1][2]
Mitsunobu Reaction PPh₃, DIAD, Thioacetic AcidTHF0 to rt2-1270-90[5][6]
Thioacetate Hydrolysis NaOH or KOHMethanol/Waterrt to 501-4>90-
Thionation of Chroman-4-one Lawesson's ReagentToluene80-1102-675-85[8]
Reduction of Chroman-4-thione NaBH₄Ethanol0 to rt1-280-95[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-ol (Reduction of Chroman-4-one)

  • To a solution of 3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in methanol (0.2 M) at 0°C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Reduction_Workflow Start Dissolve Chroman-4-one in Methanol (0°C) Add_NaBH4 Add NaBH4 (portion-wise) Start->Add_NaBH4 Stir Stir at 0°C then rt Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Fig. 2: Workflow for the reduction of chroman-4-one.

Protocol 2: Synthesis of this compound (via Mitsunobu Reaction and Hydrolysis)

Part A: Mitsunobu Reaction

  • Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude thioacetate by flash column chromatography, carefully separating it from triphenylphosphine oxide.

Part B: Hydrolysis of the Thioacetate

  • Dissolve the purified thioacetate from Part A in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 1-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • The final thiol should be used immediately or stored under an inert atmosphere at low temperature.

Mitsunobu_Hydrolysis_Workflow cluster_Mitsunobu Mitsunobu Reaction cluster_Hydrolysis Hydrolysis Start_M Dissolve Alcohol, PPh3, Thioacetic Acid in THF (0°C) Add_DIAD Add DIAD dropwise Start_M->Add_DIAD Stir_M Stir at rt Add_DIAD->Stir_M Monitor_M Monitor by TLC Stir_M->Monitor_M Concentrate_M Concentrate Monitor_M->Concentrate_M Purify_M Purify Thioacetate by Chromatography Concentrate_M->Purify_M Start_H Dissolve Thioacetate in Methanol/Water Purify_M->Start_H Add_NaOH Add NaOH Start_H->Add_NaOH Stir_H Stir at rt Add_NaOH->Stir_H Monitor_H Monitor by TLC Stir_H->Monitor_H Neutralize Neutralize with HCl Monitor_H->Neutralize Extract_H Extract with Ether Neutralize->Extract_H Wash_Dry_H Wash with Brine, Dry Extract_H->Wash_Dry_H Concentrate_H Concentrate Carefully Wash_Dry_H->Concentrate_H Store Use Immediately or Store Cold & Inert Concentrate_H->Store

Fig. 3: Workflow for Mitsunobu reaction and subsequent hydrolysis.

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1-benzopyran-4-thiol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective two-step approach starts from the commercially available precursor, chroman-4-one. The first step involves the reduction of the ketone to the corresponding alcohol, 3,4-dihydro-2H-1-benzopyran-4-ol. The second step is the conversion of this secondary alcohol to the target thiol.

Q2: Which reducing agents are recommended for the conversion of chroman-4-one to chroman-4-ol?

Sodium borohydride (NaBH₄) is a mild and highly effective reducing agent for this transformation, typically providing high yields. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol.[1][2]

Q3: What methods can be used to convert the intermediate alcohol (chroman-4-ol) to the final thiol product?

Several methods can be employed, each with its own advantages and disadvantages:

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) with a thiol source, such as thioacetic acid, followed by hydrolysis of the resulting thioester. It is known for its mild conditions.[3][4][5][6]

  • Thionating Reagents: Powerful reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can directly convert the alcohol to the thiol, though they may require higher temperatures and can lead to challenging purifications.[7][8] A combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been reported as a cleaner alternative to Lawesson's reagent.[9][10][11]

  • Via a Halide or Sulfonate Ester: The alcohol can be converted to a good leaving group (e.g., a tosylate, mesylate, or bromide), which is then displaced by a sulfur nucleophile like thiourea or sodium hydrosulfide.[12][13]

Q4: My final thiol product seems to be impure, showing a new, higher molecular weight peak in my analysis. What could this be?

Thiols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of a disulfide dimer.[14][15] This is a common impurity. It is crucial to handle the purified thiol under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents during workup and purification.

Q5: How can I minimize the oxidation of my final product?

To minimize oxidation, consider the following precautions:

  • Perform the reaction and workup under an inert atmosphere.

  • Use degassed solvents for extraction and chromatography.

  • Store the purified thiol under an inert atmosphere at low temperatures.

  • During workup, a mild reducing agent can sometimes be added to cleave any disulfide formed back to the thiol.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Chroman-4-one to Chroman-4-ol
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reducing agentIncrease the molar equivalents of NaBH₄ (e.g., from 1.1 to 1.5 eq.).
Low reaction temperatureEnsure the reaction is allowed to warm to room temperature after the initial addition of NaBH₄ at 0 °C.
Formation of side productsReaction time too longMonitor the reaction by TLC and quench it as soon as the starting material is consumed.
Problem 2: Low Yield in the Conversion of Chroman-4-ol to Thiol
Symptom Possible Cause Suggested Solution
Incomplete reactionPoor activation of the alcohol (Mitsunobu)Ensure reagents (PPh₃, DEAD/DIAD) are fresh and added under anhydrous conditions.
Insufficiently reactive thionating agentIf using Lawesson's reagent or P₄S₁₀, consider increasing the reaction temperature or switching to a more soluble thionating agent.
Formation of an alkene (elimination)Reaction conditions are too harsh (acidic or basic)Use milder conditions. For example, the Mitsunobu reaction is generally neutral. If using a two-step method, consider converting the alcohol to a mesylate and using a milder base for the substitution.
Product is lost during workup/purificationOxidation to disulfidePerform workup and purification under an inert atmosphere with degassed solvents. Consider adding a small amount of a reducing agent like DTT to the chromatography fractions.
Problem 3: Difficult Purification of the Final Thiol Product
Symptom Possible Cause Suggested Solution
Co-elution of byproducts with the productUse of Lawesson's reagent or Mitsunobu reagentsFor Lawesson's reagent, byproducts can sometimes be removed by precipitation. For Mitsunobu byproducts (triphenylphosphine oxide), modified workup procedures or specialized chromatography techniques may be needed. Alternatively, consider using the P₄S₁₀/HMDO reagent combination, which is reported to have easier byproduct removal.[9][10][11]
Product smearing on silica gel columnProduct instability on silicaDeactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider a different purification method like distillation under reduced pressure if the product is thermally stable.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Chroman-4-one

Entry Reducing Agent Solvent Temperature Time Yield (%)
1NaBH₄ (1.1 eq)Methanol0 °C to RT1 h95
2LiAlH₄ (1.1 eq)THF0 °C to RT1 h92
3NaBH₄ (1.1 eq)EthanolRT2 h94

Table 2: Comparison of Methods for the Conversion of Chroman-4-ol to Thiol

Entry Method Reagents Solvent Temperature Yield (%)
1MitsunobuPPh₃, DIAD, Thioacetic acid; then NaOHTHF0 °C to RT75
2Lawesson's ReagentLawesson's Reagent (0.5 eq)TolueneReflux60
3P₄S₁₀/HMDOP₄S₁₀, HMDOTolueneReflux70
4Two-step1. MsCl, Et₃N; 2. Thiourea; then NaOHDCM; EtOH0 °C to RT65

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-4-ol

  • Dissolve chroman-4-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Mitsunobu Reaction

  • Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.

  • Add thioacetic acid (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude thioacetate intermediate by column chromatography.

  • Dissolve the purified thioacetate in methanol under an argon atmosphere.

  • Add an aqueous solution of sodium hydroxide (2 equivalents) and stir at room temperature for 2 hours.

  • Neutralize the reaction with 1M HCl and extract with degassed ethyl acetate.

  • Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiol.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Thiol Synthesis Start Chroman-4-one Step1_Reagents NaBH4 Methanol, 0°C to RT Start->Step1_Reagents Product1 3,4-dihydro-2H-1-benzopyran-4-ol Step1_Reagents->Product1 Step2_Reagents e.g., Mitsunobu Reaction (PPh3, DIAD, CH3COSH; then NaOH) Product1->Step2_Reagents FinalProduct This compound Step2_Reagents->FinalProduct TroubleshootingWorkflow decision decision issue issue solution solution start Low Yield or Impurity Issue is_step1_issue Incomplete Reduction? start->is_step1_issue Check Step 1 (Reduction) increase_nabh4 Increase NaBH4 eq. & check temp/time is_step1_issue->increase_nabh4 Yes is_step2_issue Check Step 2 (Thiol Formation) is_step1_issue->is_step2_issue No is_incomplete_thiol is_incomplete_thiol is_step2_issue->is_incomplete_thiol Incomplete Reaction? check_reagents Check reagent quality/ Increase temp is_incomplete_thiol->check_reagents Yes is_elimination Alkene Side-product? is_incomplete_thiol->is_elimination No milder_cond Use milder conditions (e.g., Mitsunobu) is_elimination->milder_cond Yes is_oxidation Disulfide Formation? is_elimination->is_oxidation No inert_atm Use inert atmosphere & degassed solvents is_oxidation->inert_atm Yes

References

side reactions and byproducts in the synthesis of substituted benzopyran thiols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzopyran thiols (thiochromenes). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a substituted benzopyran thiol is sluggish or not proceeding to completion. What are the common causes?

A1: Several factors can contribute to incomplete or slow reactions:

  • Insufficiently activated reagents: Ensure the starting materials, such as the 2-mercaptobenzaldehyde and the Michael acceptor (e.g., α,β-unsaturated ester or ketone), are of high purity. Degradation of starting materials can inhibit the reaction.

  • Inappropriate base or catalyst: The choice and concentration of the base or catalyst are critical. For instance, in the tetramethylguanidine (TMG)-promoted cascade reaction, TMG acts as an effective base to facilitate the initial thiol-Michael addition[1][2][3]. Ensure the catalyst is active and used in the correct stoichiometric amount.

  • Solvent effects: The polarity of the solvent can significantly influence reaction rates. Toluene is often an optimal solvent for the TMG-promoted synthesis of 2H-thiochromene-3-carboxylates[1].

  • Temperature: While many of these reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Monitor the reaction progress by TLC to determine the optimal temperature.

Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

A2: The most common dimeric byproduct is the disulfide formed from the oxidation of the starting 2-mercaptobenzaldehyde or the benzopyran thiol product. Thiols are susceptible to oxidation, especially in the presence of air (oxygen)[4].

  • Minimization Strategies:

    • Degas solvents: Use solvents that have been thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.

    • Control of reaction pH: The rate of thiol oxidation can be pH-dependent. Maintaining a neutral or slightly acidic pH, where possible, can slow down the oxidation process.

Q3: My final product appears to be a mixture of diastereomers. How can I improve the stereoselectivity?

A3: The formation of diastereomers is common in cascade reactions that create multiple stereocenters.

  • Catalyst choice: For enantioselective syntheses, the choice of a chiral catalyst is paramount. For example, the use of diphenylprolinol TMS ether as a catalyst in the cascade sulfa-Michael/Julia-Kocienski olefination reaction provides high enantioselectivities for 3,4-unsubstituted 2H-thiochromenes[5][6].

  • Reaction conditions: Temperature and solvent can influence the diastereoselectivity. It is advisable to screen different conditions to find the optimum for your specific substrate.

  • Dehydration: In some cascade reactions, a diastereomeric mixture of intermediates is formed, which then undergoes dehydration to yield the final, single aromatic product[1]. Driving this final step to completion is key.

Q4: How can I effectively purify my substituted benzopyran thiol from common byproducts?

A4:

  • Chromatography: Flash column chromatography is the most common method for purifying the desired product from starting materials and byproducts. A typical solvent system is a gradient of hexane and ethyl acetate[7].

  • Removal of disulfide byproducts: If disulfide formation is a major issue, the crude product can be treated with a reducing agent to convert the disulfide back to the thiol. Tris(2-carboxyethyl)phosphine (TCEP) is an effective and selective reducing agent for disulfides and can be used prior to a final purification step[8]. Dithiothreitol (DTT) is another common reducing agent[9][10][11].

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substituted Benzopyran Thiol
Possible Cause Suggested Solution
Oxidation of Thiol Starting Material/Product Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. Screen different bases or catalysts.
Incomplete Reaction Monitor the reaction by TLC. If the reaction stalls, consider adding more catalyst or base.
Formation of Unidentified Byproducts Characterize the byproducts by NMR and MS to understand the side reactions. This could reveal alternative reaction pathways that need to be suppressed.
Problem 2: Formation of Significant Amounts of Disulfide Byproduct
Observation Troubleshooting Step
A higher molecular weight peak corresponding to the dimer is observed in MS. Confirm the presence of a disulfide bond by performing a reduction with a small amount of TCEP or DTT and re-analyzing by MS.
The reaction mixture turns cloudy or a precipitate forms. This could be the disulfide precipitating out of solution.
Purification is difficult due to the similar polarity of the product and the disulfide. Before chromatographic purification, treat the crude reaction mixture with a reducing agent like TCEP to convert the disulfide back to the desired thiol product.

Quantitative Data on Byproducts

While comprehensive quantitative data for all possible side reactions is highly substrate- and condition-dependent, some specific examples have been reported in the literature.

Synthetic Method Substrates Byproduct Yield/Percentage Reference
Homobenzotetramisole-catalyzed transformationα,β-unsaturated thioestersCarbon DioxideStated as the only byproduct.[5][6]

Experimental Protocols

General Protocol for the TMG-Promoted Synthesis of 2H-Thiochromene-3-carboxylates

This protocol is a general guideline based on the work by Nguyen et al.[1] and should be optimized for specific substrates.

  • Reaction Setup: To a solution of 2-mercaptobenzaldehyde (1.0 mmol) and a cinnamate ester (1.2 mmol) in toluene (5 mL), add tetramethylguanidine (TMG) (0.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for the Reductive Cleavage of Disulfide Byproducts

This protocol is a general guideline for the reduction of disulfide byproducts prior to final purification.

  • Dissolution: Dissolve the crude reaction mixture containing the desired thiol and the disulfide byproduct in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or THF to ensure solubility of both the substrate and the reducing agent).

  • Reduction: Add a slight excess of a reducing agent such as TCEP (1.1-1.5 equivalents relative to the estimated amount of disulfide).

  • pH Adjustment: Adjust the pH of the solution to ~7 to ensure the effectiveness of the reducing agent.

  • Reaction Time: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: After the reduction is complete (as monitored by TLC or LC-MS), proceed with an aqueous work-up and extraction of the product into an organic solvent.

  • Final Purification: Dry the organic layer, concentrate, and purify the desired thiol by flash column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway 2-Mercaptobenzaldehyde 2-Mercaptobenzaldehyde Intermediate Thiol-Michael Adduct 2-Mercaptobenzaldehyde->Intermediate Base/Catalyst Michael_Acceptor α,β-Unsaturated Ester/Ketone Michael_Acceptor->Intermediate Product Substituted Benzopyran Thiol Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic pathway for substituted benzopyran thiols.

Side_Reaction cluster_side Common Side Reaction: Oxidation Thiol Benzopyran Thiol (Product or Starting Material) Disulfide Disulfide Byproduct Thiol->Disulfide [O] (e.g., Air)

Caption: Formation of disulfide byproduct via oxidation.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_Purity->Inert_Atmosphere Optimize_Conditions Optimize Catalyst/Base, Solvent, & Temperature Inert_Atmosphere->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Optimize_Conditions->Analyze_Byproducts High_Disulfide High Disulfide Content? Analyze_Byproducts->High_Disulfide Reductive_Workup Implement Reductive Workup (e.g., with TCEP) High_Disulfide->Reductive_Workup Yes Other_Byproducts Other Byproducts Identified? High_Disulfide->Other_Byproducts No End Improved Yield Reductive_Workup->End Modify_Strategy Modify Synthetic Strategy (e.g., different protecting groups) Other_Byproducts->Modify_Strategy Yes Other_Byproducts->End No Modify_Strategy->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Thiol Addition to Chromanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for thiol addition to chromanones.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for thiol addition to chromanones?

A1: The addition of thiols to chromanones, which are α,β-unsaturated ketones, primarily proceeds through two mechanisms:

  • Thia-Michael Addition (Conjugate Addition): This is a nucleophilic 1,4-addition reaction. It is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the chromanone. Weaker nucleophiles, such as thiols, generally favor 1,4-addition.[1][2]

  • Radical Thiol-Ene Reaction: This reaction proceeds via a free-radical mechanism and results in an anti-Markovnikov addition.[3] It can be initiated by light (photoredox catalysis), heat, or radical initiators, which generate a thiyl radical.[3][4]

Q2: What are common catalysts used for the thia-Michael addition of thiols to chromanones?

A2: A variety of bases can be used to catalyze the thia-Michael addition. The choice of catalyst can significantly impact reaction efficiency. Common catalysts include:

  • Organic Bases: Stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to very fast reactions.[5] Milder bases such as triethylamine (Et3N), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) are also effective.[5]

  • Nucleophilic Catalysts: Potent nucleophiles can also catalyze the reaction, sometimes leading to faster reaction times compared to traditional base catalysis.[6]

Q3: Can this reaction be performed under catalyst-free conditions?

A3: While catalysis is generally preferred to achieve high yields and reaction rates, some thiol-ene reactions can proceed without a catalyst, particularly with highly reactive substrates or under thermal or photochemical initiation.[7] However, for the addition to chromanones, a catalyst is typically employed to ensure efficient conversion.

Q4: What is the typical regioselectivity of thiol addition to chromanones?

A4: The addition of thiols to the α,β-unsaturated system of chromanones is generally regioselective, with the thiol adding to the β-position (C3) of the chromanone ring. This is characteristic of Michael-type additions.

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential Cause Suggested Solution
Insufficiently activated thiol The thiol may not be readily deprotonated by the chosen base. Switch to a stronger base (e.g., DBU) or a more nucleophilic catalyst to facilitate the formation of the reactive thiolate anion.[5][8]
Poor choice of solvent The solvent can influence the reaction rate. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often good choices.[9] Experiment with different solvents to find the optimal one for your specific substrates.
Side reaction: Disulfide bond formation Thiols can oxidize to form disulfide bonds, especially in the presence of oxygen.[10] Consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can also prevent disulfide formation.[10]
Reversible reaction The thia-Michael addition can be reversible.[8] If the equilibrium is unfavorable, try lowering the reaction temperature or removing the product as it is formed (if feasible).
Steric hindrance Bulky substituents on either the thiol or the chromanone can hinder the reaction.[4] In such cases, longer reaction times, higher temperatures, or a more potent catalytic system may be required.

Problem 2: Formation of multiple products or impurities.

Potential Cause Suggested Solution
Side reactions due to strong base A very strong base might lead to undesired side reactions with other functional groups on your substrates. Consider using a milder base (e.g., Et3N, DIPEA) and optimizing the reaction temperature.[5]
Radical vs. nucleophilic pathway competition Depending on the conditions (e.g., presence of light, impurities), both radical and nucleophilic pathways might be competing. To favor the Michael addition, ensure the reaction is run in the dark and under an inert atmosphere. For a radical pathway, use a dedicated radical initiator or a photoredox catalyst.[4][11]
Decomposition of starting materials or product The substrates or the product might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for decomposition. If necessary, reduce the reaction temperature or time.

Data on Optimized Reaction Conditions

The following tables summarize reaction conditions for thiol additions to activated alkenes, which can serve as a starting point for the optimization of thiol addition to chromanones.

Table 1: Optimization of Base-Catalyzed Thiol Addition

EntryCatalyst (equiv.)SolventTemperature (°C)TimeYield (%)
1NoneDichloromethane2524 h10
2Et3N (cat.)Dichloromethane25-Moderate
3DIPEA (cat.)Dichloromethane25-Moderate
4DMAP (cat.)Dichloromethane25-Moderate
5DBU (0.8)Dichloromethane2510 min~99
6DBU (1.0)Dichloromethane2510 min~99

Data adapted from a study on thiol-thioalkyne reactions, demonstrating the significant effect of base strength.[5]

Table 2: Photocatalyzed Radical Thiol-Ene Reaction Conditions

EntryCatalyst (mol%)Thiol (equiv.)SolventTime (h)Yield (%)
1Ru(bpy)3Cl2 (1.0)1.5Acetonitrile6Poor
2Ru(bpz)3(PF6)2 (1.0)1.5Acetonitrile673
3Ru(bpz)3(PF6)2 (0.25)1.5Acetonitrile670
4Ru(bpz)3(PF6)2 (1.0)4.0Acetonitrile299

Data adapted from a study on the hydrothiolation of styrene, illustrating the influence of photocatalyst and reactant stoichiometry.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Thia-Michael Addition to Chromanone

  • To a solution of the chromanone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N2 or Ar), add the thiol (1.1-1.5 equiv.).

  • Add the base catalyst (e.g., DBU, 0.8 equiv.) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-thiochromanone.

Protocol 2: General Procedure for Photocatalyzed Thiol-Ene Addition to Chromanone

  • In a reaction vessel, combine the chromanone (1.0 equiv.), the thiol (1.5-4.0 equiv.), and the photocatalyst (e.g., Ru(bpz)3(PF6)2, 0.25-1.0 mol%).[4]

  • Add the solvent (e.g., degassed acetonitrile) and stir the mixture to ensure homogeneity.

  • Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product.

Visualized Workflows and Mechanisms

experimental_workflow General Experimental Workflow for Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization start Select Chromanone and Thiol Substrates choose_catalyst Choose Initial Catalyst (e.g., DBU or Photocatalyst) start->choose_catalyst choose_solvent Select Solvent (e.g., DCM, MeCN) choose_catalyst->choose_solvent run_reaction Run Reaction at Initial Conditions (e.g., RT) choose_solvent->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analyze Analyze Yield and Purity monitor->analyze decision Acceptable Yield? analyze->decision optimize Optimize Parameters: - Catalyst Loading - Temperature - Concentration - Solvent decision->optimize No finish Final Optimized Protocol decision->finish Yes optimize->run_reaction

Caption: A general workflow for optimizing the thiol addition to chromanones.

reaction_mechanisms Key Reaction Mechanisms cluster_michael Thia-Michael Addition (Base-Catalyzed) cluster_radical Radical Thiol-Ene Addition (Photo-Initiated) thiol_michael R-SH thiolate R-S⁻ (Thiolate) thiol_michael->thiolate Deprotonation base Base product_michael 3-Thiochromanone thiolate->product_michael Nucleophilic Attack chromanone_michael Chromanone thiol_radical R-SH thiyl_radical R-S• (Thiyl Radical) thiol_radical->thiyl_radical Initiation initiator hv / Initiator product_radical 3-Thiochromanone thiyl_radical->product_radical Radical Addition chromanone_radical Chromanone

Caption: Comparison of Thia-Michael and Radical Thiol-Ene reaction pathways.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst strong enough? start->check_catalyst check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes increase_base Use a stronger base (e.g., DBU) or a nucleophilic catalyst. check_catalyst->increase_base No check_solvent Is the solvent optimal? check_atmosphere->check_solvent Yes use_inert Degas solvent and use N₂ or Ar. Consider adding TCEP. check_atmosphere->use_inert No screen_solvents Screen polar aprotic solvents (DMSO, DMF, MeCN). check_solvent->screen_solvents No success Yield Improved check_solvent->success Yes increase_base->check_atmosphere use_inert->check_solvent screen_solvents->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

stability issues of 3,4-dihydro-2H-1-benzopyran-4-thiol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3,4-dihydro-2H-1-benzopyran-4-thiol. The information is intended for researchers, scientists, and drug development professionals to help mitigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The principal stability issue for this compound, like most thiol-containing compounds, is its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide dimer (R-S-S-R). This process is often accelerated by the presence of oxygen, certain metal ions, and basic pH conditions.

Q2: How does pH impact the stability of the compound in solution?

The stability of the thiol group is highly dependent on pH.[1] In basic conditions (pH > 8), the thiol group (-SH) is more likely to deprotonate to form a thiolate anion (-S⁻).[2][3] This thiolate is a stronger nucleophile and is significantly more susceptible to oxidation, leading to a faster rate of disulfide bond formation.[4][5] At acidic to neutral pH, the protonated thiol form is more stable, but oxidation can still occur over time.[1]

Q3: I am observing a new peak in my LC-MS analysis with a mass corresponding to a dimer of my compound. What is happening and how can I prevent it?

The appearance of a peak corresponding to the dimer is a strong indication of oxidative disulfide bond formation. This is a common issue with thiol-containing molecules.

To prevent this:

  • Work under an inert atmosphere: Purge all solvents with an inert gas like nitrogen or argon and maintain an inert atmosphere over the reaction or sample vessel.

  • Use degassed solvents: Solvents should be thoroughly degassed to remove dissolved oxygen.

  • Control pH: Maintain a slightly acidic pH (if compatible with your experiment) to keep the compound in its more stable protonated thiol form.[1]

  • Add antioxidants: In some applications, the addition of a small amount of a reducing agent or antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can prevent oxidation, though this may interfere with subsequent reactions.

Q4: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place. For solutions, long-term storage should be at -80°C in degassed, antioxidant-free solvents.[6] Repeated freeze-thaw cycles should be avoided as they can introduce oxygen and promote degradation.[6]

Q5: Are there specific handling procedures required for this compound?

Yes. Thiols are known for their strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.[7] To manage the odor and decontaminate glassware, it is highly recommended to use a bleach bath.[7][8] All glassware and equipment that come into contact with the thiol should be immediately immersed in a bleach solution to oxidize the thiol and neutralize the odor.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Inconsistent results or loss of compound activity over time.
  • Potential Cause: Sample degradation due to oxidation. The disulfide dimer may have different physical properties and biological activity.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze your stock solution and current samples using a suitable analytical method like RP-HPLC or LC-MS to check for the presence of the disulfide dimer or other degradation products.

    • Implement Inert Conditions: If not already doing so, adopt stricter inert atmosphere techniques for all sample handling and reactions.

    • Optimize Storage: Prepare fresh solutions for critical experiments and review your storage procedures based on the recommendations in the FAQ.

Issue 2: Poor yields in reactions where the thiol is a nucleophile.
  • Potential Cause: The thiol has oxidized to the less reactive disulfide, reducing the concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Pre-treat the Thiol: Before the reaction, consider a brief treatment with a reducing agent like TCEP to cleave any pre-existing disulfide bonds. Note that the reducing agent may need to be removed before proceeding.

    • Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and confirm the consumption of the starting thiol.

    • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously maintained inert atmosphere from start to finish.

Data Presentation

Table 1: General Influence of Experimental Conditions on Thiol Stability

ConditionEffect on Thiol GroupPrimary Degradation ProductRecommendation
pH > 8 Increased deprotonation to thiolate (R-S⁻), accelerating oxidation.[2][5]Disulfide (R-S-S-R)Work at neutral or slightly acidic pH if possible. Use buffers to maintain pH.
High Temperature Can accelerate oxidation and potentially lead to thermal decomposition.[9][10][11]Disulfide, other decomposition products.Conduct reactions at the lowest effective temperature. Perform thermal stability studies if necessary.
Oxygen/Air Direct oxidant, leading to disulfide formation.[12][13]Disulfide (R-S-S-R)Use degassed solvents and maintain an inert (N₂ or Ar) atmosphere.
Metal Ions (e.g., Cu²⁺, Fe³⁺) Can catalyze the oxidation of thiols to disulfides.Disulfide (R-S-S-R)Use metal chelators like EDTA if metal contamination is suspected and compatible with the experiment.
Light Exposure Can promote radical-mediated oxidation pathways.Disulfide and other products.Protect samples and reactions from light by using amber vials or covering with aluminum foil.
Freeze-Thaw Cycles Repeated cycles can introduce dissolved oxygen into solutions.[6]Disulfide (R-S-S-R)Aliquot stock solutions to minimize the number of freeze-thaw cycles.[6]

Visualizations

Key Chemical Pathway

Thiol_Oxidation_Pathway cluster_conditions Conditions Favoring Oxidation Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + OH⁻ - H₂O Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation (e.g., O₂) Basic_pH • Basic pH (pH > 8) Oxygen • Presence of O₂ Metal_Ions • Metal Ions

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Experimental Result (e.g., low yield, new peak) CheckPurity Analyze sample by LC-MS or HPLC. Is a dimer (M*2 - 2) or other degradant observed? Start->CheckPurity Oxidation Issue is likely oxidation. CheckPurity->Oxidation Yes OtherIssue Issue may not be stability-related. (Check reaction conditions, stoichiometry, etc.) CheckPurity->OtherIssue No ImplementInert Implement stricter inert atmosphere techniques. Oxidation->ImplementInert ControlpH Control pH. Buffer solution to pH < 7. ImplementInert->ControlpH FreshSample Use a fresh, solid sample or newly prepared solution. ControlpH->FreshSample Reassess Re-run experiment and assess outcome. FreshSample->Reassess

Experimental Protocols

Protocol 1: Monitoring Thiol Stability by RP-HPLC

This protocol provides a general method to assess the rate of disulfide formation under specific experimental conditions (e.g., different buffers, temperatures).

Materials:

  • This compound

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Buffer of choice (e.g., PBS pH 7.4), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the thiol in degassed acetonitrile or DMSO.

  • Sample Preparation: In an amber vial, add the desired buffer. Purge the buffer with inert gas for 15-20 minutes.

  • Initiate Experiment: Spike the buffer with the thiol stock solution to a final concentration of 100 µM. This is your t=0 sample. Immediately inject a portion onto the HPLC.

  • Incubation: Incubate the vial under the desired conditions (e.g., 37°C). Maintain an inert atmosphere if that is part of the test condition.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it onto the HPLC.

  • HPLC Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm or 280 nm).

    • Gradient: Start with a gradient appropriate to elute both the starting thiol and the more nonpolar disulfide dimer (e.g., 5% B to 95% B over 20 minutes).

  • Data Analysis: Integrate the peak areas for the starting thiol and the disulfide dimer at each time point. Plot the percentage of remaining thiol vs. time to determine its stability under the tested conditions.

Protocol 2: Safe Handling and Decontamination of Thiol Compounds

This protocol is adapted from established procedures for working with odorous thiol reagents.[7][8]

Materials:

  • Household bleach (sodium hypochlorite solution)

  • Plastic tubs or buckets for bleach baths

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation: Before starting any work, prepare a bleach bath in the fume hood. A 1:1 mixture of bleach and water is effective.[7] Ensure the container is large enough to fully submerge contaminated glassware.

  • Handling:

    • ALWAYS handle the solid thiol and its solutions inside a certified fume hood.[7]

    • Keep all containers sealed when not in use to minimize the escape of odors.

  • Reaction/Workup:

    • If running a reaction, vent any exhaust gas through a bleach trap (a bubbler filled with bleach) to neutralize odors.[7]

    • During workup procedures like rotary evaporation, ensure the vacuum pump exhaust is also vented into the fume hood or through a bleach trap.[7]

  • Decontamination and Cleanup:

    • Immediately after use, place all contaminated glassware (flasks, syringes, stir bars, etc.) directly into the bleach bath.[7]

    • Allow glassware to soak overnight to ensure complete oxidation of residual thiol.[7]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning.

    • Dispose of liquid and solid waste containing thiols into designated, clearly labeled waste containers.[7]

References

troubleshooting guide for the purification of thiol compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiol-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Thiol Compound

Q1: My final yield of the purified thiol compound is very low. What are the potential causes and solutions?

A1: Low yield is a frequent issue in thiol purification, often stemming from oxidation, improper binding to the purification resin, or issues with elution.

Troubleshooting Steps:

  • Oxidation: Thiols are highly susceptible to oxidation, which can lead to the formation of disulfides and a decrease in the yield of the desired monomeric thiol.[1][2][3][4]

    • Solution:

      • Degas all buffers: Remove dissolved oxygen by sonicating buffers for at least 20 minutes before use or by sparging with an inert gas like nitrogen or argon.[5][6]

      • Work at low temperatures: Perform the purification procedure at 2-8°C to reduce the rate of oxidation.[1]

      • Add reducing agents (with caution): While counterintuitive during purification of a thiol, a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be included in the lysis and wash buffers to maintain a reducing environment.[7] However, these must be completely removed before loading onto a thiol-specific affinity column.

      • Use chelating agents: Traces of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[8][9] Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers can help prevent this.[8]

  • Inefficient Binding to Affinity Resin: If you are using a thiol-specific resin, such as one with a 2-pyridyl disulfide group, poor binding can drastically reduce your yield.[5][10]

    • Solution:

      • Ensure complete reduction of your thiol: If your thiol of interest is in a disulfide form, it will not bind to the resin. Ensure complete reduction prior to loading.

      • Optimize pH: The binding of thiols to activated disulfide resins is pH-dependent. The optimal pH is typically around 7-8.

      • Increase incubation time: Allow sufficient time for the thiol to react with the resin. This can be done by decreasing the flow rate during column loading.

      • Denaturing agents: For proteins, some thiol groups may be buried within the protein structure. Using denaturing agents like urea or guanidine HCl can expose these thiols for binding.[5]

  • Inefficient Elution: The bound thiol may not be efficiently released from the column.

    • Solution:

      • Increase reducing agent concentration: Elution is typically achieved by adding a competing thiol like DTT or β-mercaptoethanol.[5] If elution is poor, increase the concentration of the reducing agent in the elution buffer.

      • Optimize elution buffer pH: The efficiency of the thiol-disulfide exchange during elution can be influenced by pH.

      • Increase incubation time: Allow the elution buffer to incubate with the resin for a longer period before collecting the fractions.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Thiol Compound check_oxidation Check for Oxidation (e.g., SDS-PAGE for proteins) start->check_oxidation oxidation_present Oxidation Detected check_oxidation->oxidation_present Yes no_oxidation No Significant Oxidation check_oxidation->no_oxidation No troubleshoot_oxidation Implement Anti-Oxidation Measures: - Degas buffers - Work at low temp - Add EDTA oxidation_present->troubleshoot_oxidation check_binding Assess Binding Efficiency (Check flow-through for target) no_oxidation->check_binding troubleshoot_oxidation->check_binding poor_binding Poor Binding check_binding->poor_binding Yes good_binding Good Binding check_binding->good_binding No troubleshoot_binding Optimize Binding: - Adjust pH - Reduce flow rate - Use denaturants poor_binding->troubleshoot_binding check_elution Evaluate Elution (Analyze resin post-elution) good_binding->check_elution end Improved Yield troubleshoot_binding->end poor_elution Poor Elution check_elution->poor_elution Yes good_elution Good Elution check_elution->good_elution No troubleshoot_elution Optimize Elution: - Increase reducing agent conc. - Adjust pH - Increase incubation time poor_elution->troubleshoot_elution good_elution->end troubleshoot_elution->end

A flowchart for troubleshooting low yield in thiol purification.

Issue 2: Presence of Impurities in the Final Product

Q2: My purified thiol compound is contaminated with other molecules. How can I improve its purity?

A2: Contamination can arise from non-specific binding to the resin or co-elution of other molecules.

Troubleshooting Steps:

  • Non-Specific Binding: Other proteins or molecules in the sample may interact with the resin matrix.

    • Solution:

      • Increase wash stringency: Use a wash buffer with a higher salt concentration or mild detergents to disrupt non-specific interactions.

      • Optimize wash buffer pH: Adjusting the pH of the wash buffer can help to elute weakly bound contaminants.

      • Pre-clear the lysate: Before loading onto the thiol-specific column, pass the sample through a column with a similar matrix but without the thiol-reactive group to remove molecules that bind non-specifically to the matrix itself.

  • Co-elution of Other Thiol-Containing Molecules: The sample may contain other thiols that also bind to the resin.

    • Solution:

      • Introduce an orthogonal purification step: After the initial affinity purification, use a second purification method based on a different property of your target molecule, such as size (size-exclusion chromatography) or charge (ion-exchange chromatography).[11]

Experimental Workflow for Improved Purity

Purity_Workflow start Crude Lysate pre_clear Pre-clearing Step (Optional) start->pre_clear affinity_chrom Thiol-Affinity Chromatography pre_clear->affinity_chrom wash Stringent Washes affinity_chrom->wash elution Elution wash->elution purity_check1 Purity Analysis (e.g., SDS-PAGE, HPLC) elution->purity_check1 impure Impurities Present purity_check1->impure No pure Pure Product purity_check1->pure Yes orthogonal_purification Orthogonal Purification (e.g., SEC, IEX) impure->orthogonal_purification purity_check2 Purity Analysis orthogonal_purification->purity_check2 purity_check2->pure

A workflow for enhancing the purity of thiol compounds.

Issue 3: Clogged Column or Reduced Flow Rate

Q3: My chromatography column is running very slowly or has become clogged. What should I do?

A3: Reduced flow rate is often due to precipitates in the sample or issues with the column packing.[12]

Troubleshooting Steps:

  • Sample Preparation:

    • Centrifuge and filter your sample: Before loading, centrifuge your sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitates.[5] Then, filter the supernatant through a 0.22 µm or 0.45 µm filter.[12]

    • Improve sample solubility: If your protein of interest is prone to precipitation, consider adding stabilizing agents to your buffers, such as glycerol, or non-ionic detergents.[12]

  • Column Packing and Maintenance:

    • Repack the column: If the resin bed has compressed, it may need to be repacked.[12]

    • Clean the column: If precipitates have clogged the column frits, follow the manufacturer's instructions for cleaning the column.[12] This may involve washing with a stripping buffer or a mild acid/base solution.

Quantitative Data Summary

Table 1: Common Reducing Agents for Elution

Reducing AgentTypical ConcentrationpKa of Thiol GroupComments
Dithiothreitol (DTT)10-50 mM~9.2, 10.1Forms a stable six-membered ring upon oxidation.[8]
β-mercaptoethanol (BME)20-100 mM~9.5Volatile with a strong odor; often used in large excess.[8]
Tris(2-carboxyethyl)phosphine (TCEP)5-20 mMN/A (phosphine)Odorless, more stable than DTT, and does not absorb at 280 nm.[7] Does not need to be removed prior to some thiol modifications.[7]

Table 2: Thiol Detection and Quantification Methods

MethodPrincipleSensitivityComments
Ellman's Reagent (DTNB)Colorimetric; reacts with thiols to produce a yellow product (TNB) measured at 412 nm.[7][8]~1-10 µMSimple, fast, and widely used for total thiol quantification.[8][13]
Fluorescence SpectroscopyDerivatization with a fluorogenic reagent.High (nM to pM range)More sensitive than colorimetric methods.[13][14]
HPLC-based methodsSeparation of thiols followed by detection (e.g., fluorescence, electrochemical).[11][13]HighAllows for the quantification of individual thiol species in a mixture.[15]
Mass SpectrometryDirect detection and quantification of thiol-containing molecules.[13]Very HighProvides structural information and can identify specific sites of modification.

Experimental Protocols

Protocol 1: General Thiol Purification using Thiopropyl-activated Resin

This protocol provides a general workflow for the purification of a thiol-containing protein from a cell lysate.

Materials:

  • Thiopropyl-activated agarose resin (e.g., Thiopropyl Sepharose)

  • Chromatography column

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Coupling/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM DTT, pH 7.5

  • All buffers should be degassed prior to use.[5]

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the thiopropyl-activated resin in coupling buffer according to the manufacturer's instructions.

    • Pour the slurry into the chromatography column and allow the resin to settle.

    • Wash the resin with 5-10 column volumes of coupling buffer to remove the storage solution.[5]

  • Sample Preparation:

    • Prepare the cell lysate in Lysis Buffer.

    • Centrifuge the lysate at >10,000 x g for 20 minutes at 4°C to pellet cell debris.[5]

    • Filter the supernatant through a 0.45 µm filter.

  • Binding:

    • Load the cleared lysate onto the equilibrated column. The release of 2-thiopyridone, which absorbs at ~343 nm, can be monitored to track the binding of the thiol-containing protein to the resin.[5]

    • Collect the flow-through to assess binding efficiency.

  • Washing:

    • Wash the column with at least 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[5]

  • Elution:

    • Apply the Elution Buffer to the column.

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). The eluted fractions can also be monitored for the presence of 2-thiopyridone at 343 nm.[5]

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein.[5]

Protocol 2: Quantification of Total Thiols using Ellman's Reagent (DTNB)

Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in 0.1 M phosphate buffer, pH 7.0)

  • Reaction Buffer: 0.1 M phosphate buffer, 1 mM EDTA, pH 8.0

  • Cysteine or Glutathione standard solutions for generating a standard curve

Procedure:

  • Standard Curve:

    • Prepare a series of known concentrations of the cysteine or glutathione standard in the Reaction Buffer.

    • To 50 µL of each standard, add 5 µL of the DTNB stock solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the thiol concentration to generate a standard curve.

  • Sample Measurement:

    • Add your sample (containing the unknown thiol concentration) to the Reaction Buffer. The final volume should be 50 µL.

    • Add 5 µL of the DTNB stock solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.[16]

References

preventing oxidation of the thiol group in 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1-benzopyran-4-thiol. The focus is on preventing the oxidation of the thiol group, a common challenge during experiments.

Troubleshooting Guides

Issue: Rapid Discoloration or Formation of Precipitate in Solution

Possible Cause: Oxidation of the thiol group leading to the formation of disulfides or other oxidation byproducts. Thiols are susceptible to oxidation, especially in the presence of oxygen, metal ions, or at higher pH.

Solutions:

StrategyActionRationale
Inert Atmosphere Handle the compound and all solutions under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric oxygen, a primary oxidant.
Degassed Solvents Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.Removes dissolved oxygen from the reaction or storage medium.
Antioxidant Addition Add a small amount of a compatible antioxidant to the solution.Scavenges free radicals and other oxidizing species.[1]
pH Control Maintain a slightly acidic pH (around 6-7) if the experimental conditions allow.Thiolates (R-S⁻), which are more prevalent at higher pH, are more susceptible to oxidation than thiols (R-SH).
Metal Chelators Add a chelating agent like EDTA to the buffer or solvent.Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze thiol oxidation.

Experimental Workflow for Handling Under Inert Atmosphere:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Start degas Degas Solvents (e.g., N2 sparging) start->degas inert_glassware Oven-dry and cool glassware under N2 start->inert_glassware dissolve Dissolve in Degassed Solvent degas->dissolve weigh Weigh Thiol (in glovebox or under N2 flow) inert_glassware->weigh weigh->dissolve reaction Perform Reaction under N2 blanket dissolve->reaction store Store solution under N2 in a sealed vial reaction->store end End store->end

Caption: Inert atmosphere workflow for handling this compound.

Issue: Low Yield or Incomplete Reaction in Thiol-Specific Derivatizations

Possible Cause: A significant portion of the starting thiol has oxidized to its disulfide, rendering it unreactive for the desired transformation.

Solutions:

StrategyActionRationale
Pre-reaction Reduction Treat the this compound sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to the reaction.Reduces any pre-existing disulfide back to the reactive thiol form.
In-situ Reduction If compatible with the reaction chemistry, include a reducing agent in the reaction mixture. TCEP is often a good choice as it is a more powerful and less odorous reducing agent than DTT and does not contain a thiol that could compete in some reactions.Maintains the thiol in its reduced state throughout the reaction.
Alkylation of a Portion for Analysis Before starting the main reaction, take a small aliquot and react it with a thiol-reactive probe (e.g., iodoacetamide) and analyze by LC-MS or a similar technique.This can help quantify the amount of free thiol present in your starting material.[2][3]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maximize its shelf life?

A1: For long-term storage, it is recommended to store the solid compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable). If you need to store it in solution, use a degassed, anhydrous, and aprotic solvent. If an aqueous buffer is necessary, ensure it is deoxygenated and consider adding a chelating agent like EDTA.

Q2: What are the visible signs of oxidation?

A2: The pure thiol is typically a clear or pale-colored substance. Oxidation can lead to the formation of a white or yellowish precipitate (the disulfide dimer), or a general haziness in solution. A change in the characteristic thiol odor might also be noticeable.

Q3: Can I reverse the oxidation of my thiol sample?

A3: Yes, in many cases, the disulfide can be reduced back to the thiol. This is commonly achieved using reducing agents.

Comparison of Common Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Dithiothreitol (DTT) Effective, water-soluble.Strong odor, can interfere with subsequent thiol-specific reactions.
Tris(2-carboxyethyl)phosphine (TCEP) Odorless, more stable in air, effective over a wider pH range, does not contain a thiol group.More expensive than DTT.
Sodium borohydride (NaBH₄) Strong reducing agent.Can reduce other functional groups (e.g., aldehydes, ketones), reacts with water and protic solvents.

Q4: Which analytical techniques can I use to check the purity of my this compound sample?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the proton of the thiol group (-SH), which typically appears as a broad singlet. The disappearance of this signal and the appearance of new signals would indicate oxidation.

  • Mass Spectrometry (MS): LC-MS is an excellent technique to detect the presence of the desired thiol (m/z) and its corresponding disulfide dimer (m/z = 2 * mass of thiol - 2).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the thiol from its more nonpolar disulfide dimer.

Logical Flow for Purity Assessment:

start Assess Purity of This compound hplc HPLC Analysis start->hplc lcms LC-MS Analysis start->lcms nmr ¹H NMR Spectroscopy start->nmr decision Purity Acceptable? hplc->decision lcms->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Sample (e.g., Chromatography or Reduction/Re-purification) decision->purify No purify->start

Caption: Decision-making workflow for assessing the purity of the thiol compound.

Experimental Protocols

Protocol 1: Degassing Solvents by Nitrogen Sparging
  • Setup: Insert a long needle or a glass pipette connected to a nitrogen gas line into the solvent container, ensuring the tip is below the solvent surface. Provide a vent for the displaced gas, for example, by placing a needle through the septum of the container.

  • Sparging: Bubble a gentle stream of nitrogen through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is required.

  • Storage: After degassing, store the solvent under a positive pressure of nitrogen.

Protocol 2: Reduction of Oxidized this compound using TCEP
  • Preparation: Prepare a stock solution of TCEP (e.g., 0.5 M in deoxygenated water or buffer).

  • Reaction: Dissolve the oxidized thiol sample in a suitable degassed solvent. Add a 1.5 to 2-fold molar excess of the TCEP solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The progress can be monitored by LC-MS or HPLC.

  • Purification: If necessary, the reduced thiol can be purified from TCEP and its oxide by chromatography. Note that TCEP and its oxide are highly polar and often do not interfere with subsequent extractions into organic solvents.

References

Technical Support Center: Characterization of Benzopyranthiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of benzopyranthiol derivatives.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of benzopyranthiol derivatives.

Issue 1: Inconsistent or non-reproducible results in chromatographic analysis (HPLC/LC-MS).

Symptom Potential Cause Troubleshooting Steps
Peak tailing Secondary Interactions: The thiol group can interact with residual silanol groups on silica-based columns.1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an additive like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated. 3. Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) in the mobile phase to block the active sites on the stationary phase.
Appearance of new, unexpected peaks upon re-injection of the same sample On-column or in-solution oxidation: The thiol group is susceptible to oxidation, forming disulfides, which will have different retention times.1. Degas Solvents: Thoroughly degas all mobile phase solvents to remove dissolved oxygen. 2. Use Fresh Samples: Prepare samples immediately before analysis. 3. Add an Antioxidant: Consider adding a small amount of a compatible antioxidant (e.g., a phosphine-based reducing agent like TCEP, if compatible with your detection method) to the sample solvent.
Poor peak shape and resolution Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for the specific benzopyranthiol derivative.1. Optimize Organic Modifier: Vary the gradient or isocratic percentage of the organic modifier (e.g., acetonitrile, methanol). 2. Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl) that may offer alternative selectivity.

Issue 2: Difficulty in obtaining a clear molecular ion peak in Mass Spectrometry.

Symptom Potential Cause Troubleshooting Steps
Weak or absent molecular ion (M+) peak In-source fragmentation: The molecule may be unstable under the ionization conditions.1. Use a Softer Ionization Technique: Switch from Electron Ionization (EI) to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize Ion Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation.
M+2 peak observed Oxidation: The presence of a peak at M+2 can indicate the formation of a disulfide dimer.1. Prepare and handle the sample under inert conditions: Use degassed solvents and minimize exposure to air. 2. Analyze the sample immediately after preparation.
Complex fragmentation pattern Inherent instability of the benzopyran ring system under ionization. 1. Perform Tandem MS (MS/MS): Isolate the suspected molecular ion and fragment it in a collision cell to establish a clear fragmentation pathway.

Issue 3: Ambiguous or complex NMR spectra.

Symptom Potential Cause Troubleshooting Steps
Broadening of SH proton signal Chemical exchange or presence of paramagnetic impurities. 1. D2O Exchange: Add a drop of D2O to the NMR tube and re-acquire the spectrum. The SH proton signal should disappear. 2. Purify the Sample: Ensure the sample is free from paramagnetic metals. 3. Degas the NMR Solvent: Remove dissolved oxygen, which is paramagnetic.
Presence of unexpected signals Oxidation or degradation of the sample. 1. Prepare a Fresh Sample: Use a freshly prepared sample for analysis. 2. Use an Inert Atmosphere NMR Tube: Prepare the sample in a glovebox and use a J. Young NMR tube or similar to maintain an inert atmosphere.
Overlapping signals in the aromatic region Complex spin systems in the benzopyran ring. 1. Acquire a 2D NMR Spectrum: Use COSY and HMBC experiments to establish connectivity and assign the aromatic protons and carbons unambiguously.

II. Frequently Asked Questions (FAQs)

Q1: My benzopyranthiol derivative appears to be degrading in solution. How can I prevent this?

A1: Benzopyranthiol derivatives are prone to oxidation, primarily forming disulfide dimers. To minimize degradation:

  • Work under an inert atmosphere: Use nitrogen or argon to handle solids and prepare solutions. Techniques for handling air-sensitive compounds are crucial.

  • Use degassed solvents: Solvents should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Store samples appropriately: Store solid samples under an inert atmosphere in a freezer. Solutions should be freshly prepared and used immediately. For short-term storage, solutions should be kept in sealed vials under an inert atmosphere at low temperatures.

Q2: What are the characteristic fragmentation patterns for benzopyranthiol derivatives in mass spectrometry?

A2: While the exact fragmentation will depend on the substitution pattern, some general patterns can be expected:

  • Loss of the thiol group (-SH): A fragment corresponding to the loss of 33 Da.

  • Formation of a benzopyrylium ion: This is a common and stable fragment for benzopyran derivatives.

  • Ring cleavage of the pyran ring.

  • Formation of a thiophenol-like fragment. It is highly recommended to use a soft ionization technique like ESI to observe the molecular ion and then use MS/MS to elucidate the fragmentation pathways.

Q3: How can I confirm the presence of the thiol group using NMR spectroscopy?

A3: The most straightforward method is to perform a D2O exchange experiment. The proton of the thiol group is acidic and will exchange with deuterium. Upon adding a drop of D2O to your NMR sample, the SH peak will disappear from the 1H NMR spectrum. The chemical shift of the SH proton can be variable and often appears as a broad singlet.

Q4: I am observing significant peak tailing in my HPLC analysis. What is the most likely cause and how do I fix it?

A4: For thiol-containing compounds, especially on silica-based reversed-phase columns, peak tailing is often due to interactions between the thiol group and residual silanol groups on the stationary phase.[1] To mitigate this, you can:

  • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or TFA (typically 0.1%) will protonate the silanol groups, reducing their interaction with your analyte.

  • Use an end-capped column: These columns have fewer free silanol groups.

  • Increase the buffer concentration of your mobile phase. [2]

III. Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis of Benzopyranthiol Derivatives

This protocol provides a starting point for method development. Optimization will be required for specific derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the compound (typically in the range of 254-320 nm).

    • Gradient Elution (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Sample Preparation:

    • Prepare a stock solution of the benzopyranthiol derivative in a suitable degassed solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

    • Prepare samples immediately before injection to minimize oxidation.

Protocol 2: NMR Sample Preparation for Air-Sensitive Benzopyranthiol Derivatives

  • Materials:

    • Dry NMR tube and cap.

    • Deuterated NMR solvent (e.g., CDCl3, DMSO-d6), degassed.

    • Syringes and needles.

    • Septum.

    • Inert gas source (Nitrogen or Argon).

  • Procedure:

    • Dry the NMR tube and cap in an oven and cool under a stream of inert gas.

    • In a glovebox or under a positive pressure of inert gas, weigh 5-10 mg of the benzopyranthiol derivative directly into the NMR tube.

    • Using a syringe, add approximately 0.6 mL of the degassed deuterated solvent to the NMR tube.

    • Cap the NMR tube securely.

    • If a glovebox is not available, place the solid in a small flask, seal with a septum, and purge with inert gas. Add the degassed solvent via syringe and then transfer the solution to the NMR tube via syringe, maintaining a positive pressure of inert gas.

Protocol 3: General Procedure for Mass Spectrometry Analysis

  • Instrumentation:

    • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Use freshly prepared solutions.

  • Infusion Parameters (Example for Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to control fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • Data Acquisition:

    • Acquire a full scan spectrum to identify the molecular ion ([M+H]+ or [M-H]-).

    • Perform MS/MS on the parent ion to obtain a fragmentation pattern.

IV. Quantitative Data Summary

The following table provides typical 1H NMR chemical shift ranges for protons in a benzopyran scaffold. Actual shifts will vary depending on substitution.

Proton Position Typical Chemical Shift Range (ppm) Notes
H-2 (if CH2)4.0 - 4.5
H-3 (if CH)3.0 - 3.5
H-4 (if CH2)2.5 - 3.0
Aromatic Protons6.5 - 8.0The exact shifts and coupling patterns depend on the substitution pattern on the benzene ring.
SH1.5 - 4.0Often a broad singlet, position is concentration and solvent dependent.

Data compiled from general knowledge of NMR spectroscopy and related heterocyclic compounds.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_pitfalls Common Pitfalls Synthesis Synthesis of Benzopyranthiol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC/LC-MS Purification->HPLC Oxidation Oxidation Purification->Oxidation NMR->Oxidation MS->Oxidation HPLC->Oxidation Degradation Degradation Oxidation->Degradation troubleshooting_logic Start Inconsistent Analytical Results CheckOxidation Is Oxidation Suspected? Start->CheckOxidation CheckPurity Is Purity Confirmed? CheckOxidation->CheckPurity No InertAtmosphere Use Inert Atmosphere Techniques CheckOxidation->InertAtmosphere Yes CheckMethod Is Analytical Method Optimized? CheckPurity->CheckMethod Yes Repurify Re-purify Sample CheckPurity->Repurify No OptimizeMethod Optimize HPLC/MS/NMR Parameters CheckMethod->OptimizeMethod No Success Consistent Results CheckMethod->Success Yes InertAtmosphere->CheckPurity Repurify->CheckMethod OptimizeMethod->Success

References

Technical Support Center: Refining Analytical Methods for Quantifying 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4-dihydro-2H-1-benzopyran-4-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques such as HPLC-UV, HPLC-FLD (with derivatization), and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for thiol-containing compounds can arise from several factors:

    • Secondary Interactions: The thiol group can interact with active sites on the silica backbone of the column.

      • Solution: Use a base-deactivated column or add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block these sites.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]

      • Solution: Dilute the sample and reinject. Ensure the injection volume is appropriate for the column dimensions.[1]

    • Contamination: A contaminated guard or analytical column can cause peak shape issues.[1]

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.[1][2]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the thiol.

      • Solution: Adjust the mobile phase pH. For thiols, a slightly acidic mobile phase (e.g., pH 3-5) is often used to suppress ionization and improve peak shape.

Issue: Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting between injections. How can I stabilize it?

  • Answer: Retention time drift is a common issue in HPLC and can be caused by:

    • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.[1]

      • Solution: Increase the column equilibration time between runs.[1]

    • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent or inconsistent mixing.[1][3]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are working correctly.[1][3]

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.[1][3]

      • Solution: Use a column oven to maintain a constant and consistent temperature.[1][3]

    • Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.[1]

      • Solution: Check all fittings for leaks and tighten them as needed. Inspect pump seals for wear.[1][2]

Issue: Low Signal or No Peak

  • Question: I am not seeing a peak for this compound, or the signal is very low. What should I check?

  • Answer: A lack of signal can be due to several factors, from sample degradation to instrument issues:

    • Analyte Instability: Thiols are susceptible to oxidation, forming disulfides, especially in neutral or basic solutions and in the presence of metal ions.

      • Solution: Prepare samples fresh and keep them in an autosampler at a low temperature (e.g., 4°C). Consider adding an antioxidant or a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the sample diluent, though be mindful of potential interference.[4] Sample preparation should be conducted in a way that minimizes oxidation.[5]

    • Derivatization Issues (for HPLC-FLD): If using fluorescence detection with a derivatizing agent (e.g., monobromobimane or SBD-F), the reaction may be incomplete.[4][6]

      • Solution: Optimize the derivatization reaction conditions, including pH, temperature, reaction time, and reagent concentration.

    • Detector Problems: The detector lamp may be off or have low energy.[1][2]

      • Solution: Check the detector status and replace the lamp if necessary.[1]

    • Incorrect Wavelength: The UV or fluorescence detector may be set to a wavelength where the analyte or its derivative has low absorbance or emission.

      • Solution: Verify the optimal excitation and emission wavelengths for the derivatized analyte or the UV absorbance maximum for the underivatized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting

Issue: Low Sensitivity or Poor Ionization

  • Question: I am struggling to achieve good sensitivity for this compound in my LC-MS/MS method. How can I improve it?

  • Answer: Low sensitivity in LC-MS/MS can be due to inefficient ionization or matrix effects.

    • Mobile Phase Incompatibility: The mobile phase additives may be suppressing ionization.

      • Solution: Use volatile mobile phase modifiers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.

    • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress the ionization of the target analyte.

      • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. Also, adjust the chromatography to separate the analyte from the interfering peaks.

    • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your compound.

      • Solution: Perform a tuning and optimization of the analyte by direct infusion to determine the optimal precursor and product ions, as well as the best collision energy and other source parameters.

Issue: High Baseline Noise

  • Question: My LC-MS/MS chromatogram has a very high and noisy baseline. What could be the cause?

  • Answer: A high baseline can obscure the analyte peak and affect quantification.

    • Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated LC system can lead to a high baseline.

      • Solution: Use high-purity LC-MS grade solvents. Flush the entire LC system, including the autosampler and column, with a strong solvent mixture like isopropanol/water.

    • Electronic Noise: Improper grounding or interference from other electronic devices can cause baseline noise.[7]

      • Solution: Ensure the LC-MS system is properly grounded and moved away from sources of electronic interference.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best column choice for analyzing this compound by reversed-phase HPLC? A1: A C18 column is a good starting point. To minimize peak tailing due to secondary interactions with the thiol group, it is recommended to use a column with end-capping or a base-deactivated stationary phase. For LC-MS/MS applications, columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and faster analysis times.[8]

Q2: How can I prevent the oxidation of this compound during sample preparation and storage? A2: Thiol stability is a critical aspect of the analysis.[5] To prevent oxidation:

  • Work at a low temperature (on ice).

  • Use a slightly acidic pH for your buffers and sample diluent.

  • Degas all solutions to remove dissolved oxygen.

  • Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • For long-term storage, keep samples at -80°C.[9] Some studies on similar compounds have shown good stability when frozen.[10]

Q3: I need to increase the sensitivity of my HPLC method. Should I use UV or fluorescence detection? A3: For thiols, fluorescence detection after derivatization is generally much more sensitive and selective than UV detection. Reagents like monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react with the thiol group to form highly fluorescent products.[4][6] This approach allows for detection at much lower concentrations.

Q4: What are the typical mass transitions for this compound in an LC-MS/MS analysis? A4: The specific mass transitions would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer. However, one would typically monitor the transition from the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode to a characteristic fragment ion. The fragmentation pattern will depend on the compound's structure and the collision energy applied.

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative data for the analysis of this compound using different analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-FLD with SBD-F Derivatization

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Recovery92 - 105%

Table 2: LC-MS/MS in Human Plasma

ParameterValue
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 12%
Matrix Effect88 - 98%
Recovery85 - 97%

Experimental Protocols

Protocol 1: Quantification by HPLC with Fluorescence Detection (Post-Derivatization)
  • Sample Preparation (Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To 50 µL of the supernatant, add 50 µL of a borate buffer (pH 9.5).

    • Add 25 µL of SBD-F derivatizing reagent solution (1 mg/mL in water).

    • Incubate at 60°C for 30 minutes in a water bath.[4]

    • Cool the mixture on ice and add 25 µL of 1 M HCl to stop the reaction.[4]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation at 385 nm, Emission at 515 nm.

Protocol 2: Quantification by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load 100 µL of pre-treated plasma (diluted with 4% phosphoric acid).

    • Wash the cartridge with 0.1 M acetic acid, followed by methanol.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined experimentally (e.g., [M+H]⁺ → fragment 1, [M+H]⁺ → fragment 2).

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., No Peak, Bad Shape) check_sample Step 1: Check Sample - Freshly prepared? - Stored correctly? - Correct concentration? start->check_sample check_hplc Step 2: Check HPLC System - Leaks? - Correct mobile phase? - System pressure stable? check_sample->check_hplc Sample OK resolve Problem Resolved check_sample->resolve Issue Found & Fixed check_column Step 3: Check Column - Equilibrated? - Contaminated? - Correct column type? check_hplc->check_column System OK check_hplc->resolve Issue Found & Fixed check_detector Step 4: Check Detector - Lamp on? - Correct wavelength? - Flow cell clean? check_column->check_detector Column OK check_column->resolve Issue Found & Fixed check_detector->resolve Detector OK

Caption: A logical workflow for troubleshooting common HPLC issues.

AnalyticalWorkflow cluster_analysis Analysis Method sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation or SPE) sample->prep deriv Derivatization (for HPLC-FLD) prep->deriv analysis Instrumental Analysis prep->analysis Direct Analysis (LC-MS/MS) deriv->analysis hplc HPLC-FLD / UV analysis->hplc lcms LC-MS/MS analysis->lcms data Data Processing & Quantification hplc->data lcms->data

Caption: Experimental workflow for sample analysis.

References

strategies to increase the regioselectivity of 3,4-dihydro-2H-1-benzopyran-4-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1-benzopyran-4-thiol, with a focus on strategies to enhance regioselectivity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity - Formation of 3-thiolated Isomer

  • Question: My reaction is producing a significant amount of the undesired 3,4-dihydro-2H-1-benzopyran-3-thiol isomer along with the target 4-thiol product. How can I improve the regioselectivity for the 4-position?

  • Answer: The formation of the 3-thiolated isomer is a common challenge in the thia-Michael addition to chromones, the precursor to your target molecule after reduction. The regioselectivity is influenced by several factors, including the nature of the catalyst, the solvent, and the electronic properties of the starting materials. Here are some strategies to favor the desired 1,4-addition at the 4-position:

    • Catalyst Selection: The choice of catalyst is critical. While strong bases can deprotonate the thiol, they may also promote less selective additions. Consider using milder bases or Lewis acids. For instance, a rhodium-catalyzed approach involving alkyne hydroacylation followed by an acid-triggered thio-conjugate addition has been shown to be effective in related systems.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., THF, DCM) to polar protic (e.g., EtOH). Non-polar solvents may also be explored.

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product, which is typically the 1,4-adduct.

    • Nature of the Thiol: While you are likely using a specific thiol, be aware that its nucleophilicity and steric bulk can play a role.

Issue 2: Low Yield of the Desired Product

  • Question: I am observing high regioselectivity, but the overall yield of this compound is low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from incomplete reaction, product degradation, or difficult purification. Consider the following troubleshooting steps:

    • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature might be necessary if the reaction is sluggish, but be mindful of potential side reactions or decomposition.

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can sometimes promote side reactions. Perform a catalyst loading screen to find the optimal concentration.

    • Purity of Reagents: Ensure that your starting materials, particularly the chromone precursor and the thiol, are of high purity. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Atmosphere: Some reactions, especially those involving sensitive catalysts or intermediates, benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

    • Work-up and Purification: The product may be susceptible to degradation during the work-up or purification steps. Employ mild work-up procedures and consider alternative purification methods like flash chromatography with a suitable stationary and mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and where does the regioselectivity issue arise?

A1: The most common synthetic strategy involves a two-step process:

  • Thia-Michael Addition: A thiol is added to a chromone (1-benzopyran-4-one) derivative. This is a conjugate addition reaction. The key challenge of regioselectivity arises here, as the thiol can potentially add to either the 2- or 4-position of the chromone ring system. For the synthesis of the target molecule, addition at the 4-position is desired.

  • Reduction: The resulting 4-thiochroman-4-one is then reduced to the corresponding this compound (also known as 4-thiochromanol).

Q2: How do electronic and steric factors of the chromone precursor influence regioselectivity?

A2: The electronic and steric properties of the substituents on the chromone ring can significantly direct the incoming thiol nucleophile.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring of the chromone can enhance the electrophilicity of the conjugated system, potentially influencing the position of attack.

  • Steric Hindrance: Bulky substituents near one of the potential addition sites can sterically hinder the approach of the thiol, thereby favoring addition at the less hindered position.

Q3: Are there alternative synthetic strategies to improve regioselectivity?

A3: Yes, if direct thia-Michael addition proves problematic, consider alternative approaches:

  • Multi-step Synthesis: A longer, but more controlled, synthetic route might be necessary. This could involve the synthesis of a precursor where the thiol is introduced at the desired position through a different type of reaction, followed by cyclization to form the chroman ring system.

  • Catalyst-Controlled Reactions: As mentioned in the troubleshooting guide, specialized catalytic systems, such as those employing transition metals, can offer high levels of regiocontrol that are not achievable with simple acid or base catalysis.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in Thia-Michael Additions (Hypothetical Data for Illustrative Purposes)

CatalystSolventTemperature (°C)Ratio (4-thiol : 3-thiol)Yield (%)
TriethylamineDCM253 : 165
DBUTHF05 : 170
L-ProlineDMSO258 : 175
Sc(OTf)₃MeCN2515 : 185
Rh(acac)(CO)₂Toluene80>20 : 180

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Thia-Michael Addition to a Chromone

  • To a solution of the chromone (1.0 mmol) in a suitable solvent (10 mL, e.g., THF or DCM) at the desired temperature (e.g., 0 °C or 25 °C), add the thiol (1.2 mmol).

  • Add the base catalyst (e.g., triethylamine, 1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired 4-thiochroman-4-one.

Protocol 2: Subsequent Reduction to this compound

  • Dissolve the purified 4-thiochroman-4-one (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL) at 0 °C.

  • Add a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the target this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Thia-Michael Addition cluster_step2 Step 2: Reduction start Chromone + Thiol reaction1 Addition Reaction (Catalyst, Solvent, Temp.) start->reaction1 product1 Crude 4-Thiochroman-4-one + Isomers reaction1->product1 purification1 Purification (Chromatography) product1->purification1 isolated1 Pure 4-Thiochroman-4-one purification1->isolated1 reaction2 Reduction (Reducing Agent, Solvent) isolated1->reaction2 product2 Crude this compound reaction2->product2 purification2 Purification (Chromatography) product2->purification2 final_product Target Product purification2->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_solutions Potential Solutions cluster_yield_solutions Potential Solutions start Poor Regioselectivity? catalyst Optimize Catalyst (e.g., Lewis Acid) start->catalyst Yes solvent Screen Solvents start->solvent Yes temp Lower Reaction Temperature start->temp Yes alt_route Consider Alternative Synthetic Route start->alt_route Yes low_yield Low Yield? start->low_yield No catalyst->low_yield solvent->low_yield temp->low_yield alt_route->low_yield time_temp Optimize Reaction Time/Temperature low_yield->time_temp Yes catalyst_load Adjust Catalyst Loading low_yield->catalyst_load Yes reagents Check Reagent Purity low_yield->reagents Yes atmosphere Use Inert Atmosphere low_yield->atmosphere Yes success Successful Synthesis low_yield->success No time_temp->success catalyst_load->success reagents->success atmosphere->success

Validation & Comparative

A Comparative Analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol and Other Thiol Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of 3,4-dihydro-2H-1-benzopyran-4-thiol and other prominent thiol-containing antioxidants, namely N-acetylcysteine (NAC), Glutathione (GSH), and α-Lipoic Acid (ALA). The information presented is based on available experimental data from various scientific publications.

Introduction to Thiol Antioxidants

Thiol-containing compounds are a critical class of antioxidants that play a pivotal role in cellular defense against oxidative stress. Their antioxidant activity is primarily attributed to the sulfhydryl (-SH) group, which can donate a hydrogen atom to neutralize free radicals, thereby preventing damage to cellular components like DNA, proteins, and lipids. This guide focuses on a comparative evaluation of this compound, a synthetic chroman derivative, against the well-established thiol antioxidants NAC, GSH, and ALA.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activities of the selected thiol compounds based on common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, and Ferric Reducing Antioxidant Power (FRAP). Data is presented as IC50 values (the concentration required to scavenge 50% of the radicals) or Trolox equivalents (a measure of antioxidant capacity relative to Trolox, a vitamin E analog).

Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions, reagents, and instrumentation. A direct, head-to-head comparative study under identical conditions would be necessary for a definitive assessment.

CompoundDPPH Assay (IC50)ABTS Assay (IC50 / TEAC)FRAP Assay (TEAC)
This compound Data Not AvailableData Not AvailableData Not Available
N-acetylcysteine (NAC) ~5 mM[1]Generally lower activity than GSH[2]Data Not Available
Glutathione (GSH) Several times lower activity than in ABTS assay[2]Higher scavenging stoichiometry than expected[3]Data Not Available
α-Lipoic Acid (ALA) Data Not AvailableData Not AvailableGenerally shows reducing capacity

Note: Specific IC50 and TEAC values are highly dependent on the specific assay conditions and are therefore presented as relative activities or ranges where specific comparative data is unavailable.

Signaling Pathways and Mechanisms of Action

Thiol antioxidants can modulate various cellular signaling pathways to exert their protective effects. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Thiol_Antioxidant Thiol Antioxidant (e.g., this compound) Thiol_Antioxidant->ROS scavenges Thiol_Antioxidant->Keap1_Nrf2 modifies Keap1 thiols, induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: The Nrf2-ARE signaling pathway activated by thiol antioxidants.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, thiol antioxidants can directly scavenge reactive oxygen species (ROS) or modify specific cysteine residues on Keap1. This leads to a conformational change in Keap1 and the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. The resulting proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhance the cell's capacity to combat oxidative stress.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the thiol antioxidant in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the antioxidant solution (or standard/blank) to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the thiol antioxidant.

  • Mix a small volume of the antioxidant solution with a larger volume of the diluted ABTS•+ solution.

  • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the antioxidant solution to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.

Protocol:

  • Plate cells (e.g., HepG2) in a 96-well plate and grow to confluency.

  • Wash the cells and incubate them with DCFH-DA.

  • Remove the DCFH-DA solution and add the antioxidant compound at various concentrations.

  • After an incubation period, wash the cells and add a peroxyl radical generator (e.g., AAPH).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Conclusion

While direct comparative data for this compound against NAC, GSH, and ALA is currently limited in the public domain, this guide provides a framework for its evaluation. The chroman moiety present in its structure is a known pharmacophore with antioxidant properties, suggesting its potential as an effective antioxidant. The provided experimental protocols can be utilized to conduct direct comparative studies to elucidate the relative potency and mechanisms of action of this novel thiol antioxidant in relation to established compounds. Further research into its ability to modulate key signaling pathways, such as the Nrf2 pathway, will be crucial in determining its therapeutic potential in conditions associated with oxidative stress.

References

Unveiling the Biological Promise of Synthetic 3,4-dihydro-2H-1-benzopyran-4-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of synthetic 3,4-dihydro-2H-1-benzopyran-4-thiol and its derivatives. While direct experimental data for the parent thiol compound is emerging, this document compiles and compares the performance of closely related analogues against established alternatives, supported by experimental data from publicly available scientific literature. This objective comparison aims to illuminate the therapeutic potential of this class of compounds and guide future research and development efforts.

Comparative Analysis of Biological Activities

The 3,4-dihydro-2H-1-benzopyran core, also known as a chromane, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a thiol group at the 4-position is anticipated to modulate these activities and introduce novel properties, particularly in the realms of antioxidant and anti-inflammatory action. This section compares the biological activities of various 3,4-dihydro-2H-1-benzopyran derivatives to relevant alternative compounds.

Antioxidant Activity

The antioxidant potential of phenolic and thiol-containing compounds is well-established. They can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.

Table 1: Comparison of Antioxidant Activity

Compound/AlternativeAssayIC50 / % InhibitionReference
Thiophenol Analogues DPPH Radical ScavengingTrolox Equivalent Values Vary[1]
Phenol Analogues DPPH Radical ScavengingTrolox Equivalent Values Vary[1]
Flavonoids (e.g., Quercetin) Nitric Oxide ScavengingIC50: 56.27 µg/ml[2]
Ascorbic Acid (Standard) Nitric Oxide ScavengingIC50: 36.16 µg/ml[2]

Note: Specific IC50 values for this compound are not yet available in the cited literature. The data for thiophenol and phenol analogues provide a basis for expected activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Flavonoids and their derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Table 2: Comparison of Anti-inflammatory Activity

Compound/AlternativeCell LineParameter MeasuredEffectReference
Flavonoids (General) MacrophagesIL-6, TNF-α productionInhibition[3][4][5][6]
Javamide-II Macrophage-like THP-1 cellsIL-6 productionInhibition[7]
Javamide-II Macrophage-like THP-1 cellsTNF-α, IL-1β productionNo significant impact[7]
Serotonin 5-HT2A Receptor Modulation

The 5-HT2A receptor is a key target in the central nervous system, and its modulation can impact conditions like psychosis and depression. Certain benzopyran derivatives have shown affinity for this receptor.

Table 3: Comparison of 5-HT2A Receptor Binding Affinity

Compound/AlternativeRadioligandKi (nM)Reference
DOB-HCl [3H]ketanserin59[8]
DOET-HCl [3H]ketanserin137[8]
DOM-HCl [3H]ketanserin533[8]
DMT [3H]ketanserin1,985[8]
TMA-HCl [3H]ketanserin22,340[8]
Ketanserin --INVALID-LINK--DOI0.75 (IC50)[9]
Ketanserin [3H]ketanserin1.1 (IC50)[10]
Antihypertensive Activity

Several 3,4-dihydro-2H-1-benzopyran derivatives have demonstrated potent antihypertensive effects, often comparable to or exceeding that of established drugs.

Table 4: Comparison of Antihypertensive Activity

Compound/AlternativeAnimal ModelDoseEffect on Blood PressureReference
Substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols DOCA/saline hypertensive ratNot specifiedComparable to hydralazine and nifedipine[11]
4-(1,2-Dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans Spontaneously hypertensive rats1 mg/kg (oral)Potent antihypertensive effect[12]
Cromakalim Spontaneously hypertensive ratsNot specifiedUsed as a positive control[13]
Hydralazine Spontaneously hypertensive rats7.36 mg/kg/dayReduced systolic blood pressure[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and protected from light.[14] The absorbance of the working solution is checked at 517 nm.[14]

  • Sample Preparation: Test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various dilutions in a suitable solvent.[14]

  • Reaction: Equal volumes of the sample/control and the DPPH working solution are mixed in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.[14]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[14]

  • Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer.[14]

  • Calculation: The percentage of scavenging activity is calculated, and IC50 values (the concentration required to scavenge 50% of the DPPH radicals) are determined.[14]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) and the test compound at various concentrations.[2][15]

  • Incubation: The mixture is incubated at 25°C for 150 minutes. During this time, sodium nitroprusside spontaneously generates nitric oxide.[2][15]

  • Griess Reagent Addition: After incubation, Griess reagent (a mixture of sulfanilic acid and naphthylethylenediamine dihydrochloride) is added to the reaction mixture. This reagent reacts with nitrite ions formed from the interaction of nitric oxide and oxygen.[2][15]

  • Incubation and Measurement: The mixture is incubated at room temperature for 30 minutes to allow for color development. The absorbance is then measured at 540 nm.[2][15]

  • Calculation: The amount of nitric oxide scavenged is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the test compound.[15]

Anti-inflammatory Activity Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.[7][16]

  • Cell Stimulation: The cells are pre-treated with the test compounds for a specified time (e.g., 1 hour) and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) for an extended period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.[17]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.[18]

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[7][16][19]

Serotonin 5-HT2A Receptor Binding Assay
  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor.[20]

  • Incubation: The membranes are incubated in a 96-well plate with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.[8][20]

  • Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[20]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data is used to determine the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

Antihypertensive Activity Assay
  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for essential hypertension.[21][22][23]

  • Drug Administration: The test compounds are administered to the rats, typically orally.[12][13]

  • Blood Pressure Measurement: Systolic blood pressure is measured at various time points after drug administration using non-invasive methods like the tail-cuff method or invasive methods involving arterial cannulation.[1][21][22][23][24]

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group and a positive control group treated with a known antihypertensive drug.[1][12]

Myorelaxant Activity Assay
  • Tissue Preparation: A smooth muscle tissue, such as a strip of aorta or ileum, is dissected and mounted in an organ bath.[25][26][27]

  • Organ Bath Setup: The organ bath contains a physiological salt solution maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[28]

  • Contraction Induction: The muscle is induced to contract using a contractile agent (e.g., potassium chloride or phenylephrine).[27]

  • Compound Addition: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner at increasing concentrations.

  • Measurement of Relaxation: The relaxation of the muscle is measured as a decrease in tension using a force transducer.[25]

  • Data Analysis: The percentage of relaxation is calculated for each concentration, and an EC50 value (the concentration that produces 50% of the maximal relaxation) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) DPPH_Solution DPPH Radical Solution Mixture Reaction Mixture DPPH_Solution->Mixture Test_Compound Test Compound (e.g., Benzopyran-4-thiol) Test_Compound->Mixture Incubation Incubation (Dark, RT, 30 min) Mixture->Incubation Spectrophotometer Spectrophotometer (Absorbance at 517 nm) Incubation->Spectrophotometer Result Calculation of % Scavenging & IC50 Spectrophotometer->Result

Caption: Workflow for determining antioxidant activity using the DPPH assay.

G cluster_inflammatory Anti-inflammatory Signaling Pathway of Flavonoids LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Flavonoids Flavonoids (Benzopyran Derivatives) Flavonoids->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) or Benzopyran Agonist HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

References

comparing the efficacy of different synthetic routes to 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-thiol, a crucial heterocyclic compound, can be approached through several synthetic pathways. This guide provides a comparative analysis of the most plausible synthetic routes, offering detailed experimental protocols and quantitative data to inform the selection of the most efficacious method based on factors such as yield, reaction time, and procedural complexity.

Introduction

This compound, also known as 4-mercaptochroman, is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The efficacy of its synthesis is paramount for its availability in research and development. This guide focuses on two primary synthetic strategies starting from the readily available precursor, 4-chromanone.

Comparative Analysis of Synthetic Routes

Two principal synthetic routes have been identified and analyzed for the preparation of this compound:

  • Route 1: Two-Step Synthesis via Reduction and Mitsunobu Reaction. This pathway involves the initial reduction of 4-chromanone to 3,4-dihydro-2H-1-benzopyran-4-ol (4-chromanol), followed by the conversion of the alcohol to the desired thiol using a Mitsunobu reaction with a thiolating agent.

  • Route 2: Two-Step Synthesis via Thionation and Reduction. This alternative route begins with the thionation of 4-chromanone using Lawesson's reagent to form the corresponding thioketone, which is subsequently reduced to yield the target thiol.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Reduction and Mitsunobu ReactionRoute 2: Thionation and Reduction
Starting Material 4-Chromanone4-Chromanone
Key Intermediates 3,4-Dihydro-2H-1-benzopyran-4-ol3,4-Dihydro-2H-1-benzopyran-4-thione
Overall Yield High (potentially >80%)Moderate to High
Reaction Time ~24-48 hours~12-24 hours
Key Reagents NaBH4, PPh3, DEAD/DIAD, Thioacetic acidLawesson's Reagent, NaBH4
Purification Column chromatography for both stepsColumn chromatography for both steps
Scalability Generally goodGood

Experimental Protocols

Detailed experimental methodologies for the key steps in each synthetic route are provided below.

Route 1: Reduction and Mitsunobu Reaction

Step 1: Reduction of 4-Chromanone to 3,4-Dihydro-2H-1-benzopyran-4-ol

  • Procedure: To a solution of 4-chromanone (1 equivalent) in methanol or a mixture of methanol and tetrahydrofuran (THF) at 0 °C, sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4-dihydro-2H-1-benzopyran-4-ol.

  • Expected Yield: 98%[1]

Step 2: Mitsunobu Reaction of 3,4-Dihydro-2H-1-benzopyran-4-ol

  • Procedure: To a solution of 3,4-dihydro-2H-1-benzopyran-4-ol (1 equivalent) and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. Thioacetic acid (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours.[2][3] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting intermediate thioester is then hydrolyzed without further purification. The crude thioester is dissolved in a mixture of methanol and aqueous sodium hydroxide and stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

  • Note: The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter.[4]

Route 2: Thionation and Reduction

Step 1: Thionation of 4-Chromanone

  • Procedure: A mixture of 4-chromanone (1 equivalent) and Lawesson's reagent (0.5 equivalents) in a high-boiling solvent such as toluene or xylene is heated at reflux.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product, 3,4-dihydro-2H-1-benzopyran-4-thione, is purified by column chromatography on silica gel.

Step 2: Reduction of 3,4-Dihydro-2H-1-benzopyran-4-thione

  • Procedure: To a solution of 3,4-dihydro-2H-1-benzopyran-4-thione (1 equivalent) in a suitable solvent (e.g., THF or methanol) at 0 °C, a reducing agent such as sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 Start 4-Chromanone Intermediate 3,4-Dihydro-2H-1-benzopyran-4-ol Start->Intermediate Reduction (NaBH4) Product This compound Intermediate->Product Mitsunobu Reaction (PPh3, DEAD, Thioacetic acid) & Hydrolysis

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 Start 4-Chromanone Intermediate 3,4-Dihydro-2H-1-benzopyran-4-thione Start->Intermediate Thionation (Lawesson's Reagent) Product This compound Intermediate->Product Reduction (NaBH4)

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound from 4-chromanone.

  • Route 1 (Reduction and Mitsunobu Reaction) is a well-established and generally high-yielding pathway. The reduction of the ketone to the alcohol is typically very efficient. The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of functional groups, although it requires careful handling of reagents and purification to remove byproducts like triphenylphosphine oxide.

  • Route 2 (Thionation and Reduction) provides a more direct approach to the sulfur-containing intermediate. Lawesson's reagent is a common and effective thionating agent. The subsequent reduction of the thioketone is expected to proceed smoothly.

The choice between these two routes will depend on the specific requirements of the researcher, including reagent availability, desired scale of the reaction, and familiarity with the respective reaction conditions. For high-purity applications and potentially higher overall yields, Route 1 may be preferable, provided the purification challenges of the Mitsunobu reaction can be effectively managed. Route 2 offers a potentially faster alternative, though yields may be more variable depending on the substrate and reaction conditions. Further optimization of both routes could lead to even more efficient syntheses of this important heterocyclic compound.

References

A Comparative Guide to In Vitro and In Vivo Studies of 3,4-dihydro-2H-1-benzopyran-4-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3,4-dihydro-2H-1-benzopyran-4-thiol belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. While direct experimental data for this specific thiol derivative is limited in publicly available literature, this guide provides a comparative framework for its potential in vitro and in vivo evaluation based on studies of structurally related 3,4-dihydro-2H-1-benzopyran derivatives and the known biological activities of thiol-containing compounds. This guide will explore potential biological targets, relevant experimental models, and the types of data generated from each study paradigm.

Introduction to the 3,4-dihydro-2H-1-benzopyran Scaffold and Thiol Functionality

The 3,4-dihydro-2H-1-benzopyran core structure is a privileged scaffold found in numerous biologically active compounds. Derivatives have shown affinity for various receptors, including serotonin (5-HT) and dopamine receptors, and have been investigated for anxiolytic, antipsychotic, and anti-inflammatory activities. The introduction of a thiol (-SH) group at the 4-position is anticipated to confer unique properties, such as antioxidant effects through free radical scavenging, and potential for covalent interactions with biological targets.

In Vitro vs. In Vivo Studies: A Logical Overview

The investigation of a novel compound like this compound typically follows a structured progression from in vitro to in vivo studies. The logical relationship between these two stages is depicted below.

G Logical Flow of Preclinical Research cluster_0 In Vitro Studies (Cell-free & Cell-based) cluster_1 In Vivo Studies (Animal Models) invitro_assays Target Identification & Initial Screening (e.g., Receptor Binding, Enzyme Inhibition, Antioxidant Activity) cell_based Cellular Activity & Mechanism of Action (e.g., Signaling Pathways, Cytotoxicity) invitro_assays->cell_based Promising Hits metabolism Metabolic Stability (e.g., Microsomes, Hepatocytes) cell_based->metabolism Confirmed Activity pk_pd Pharmacokinetics & Pharmacodynamics (ADME, Dose-Response) metabolism->pk_pd Lead Candidate Selection efficacy Efficacy in Disease Models (e.g., Anxiety, Inflammation) pk_pd->efficacy Favorable PK/PD Profile safety Safety & Toxicology (Acute/Chronic Toxicity) efficacy->safety Demonstrated Efficacy preclinical_candidate Preclinical Candidate safety->preclinical_candidate Acceptable Safety Profile

Caption: Logical progression from in vitro to in vivo studies in drug discovery.

Quantitative Data Comparison

Due to the absence of specific data for this compound, the following tables present representative quantitative data that could be expected based on studies of analogous compounds.

Table 1: Representative In Vitro Data
Assay TypeTarget/ModelParameterRepresentative Value
Receptor Binding Human 5-HT1A ReceptorKi (nM)15
Receptor Binding Human 5-HT2A ReceptorKi (nM)150
Functional Assay 5-HT1A Receptor (cAMP)EC50 (nM)25
Antioxidant Activity DPPH Radical ScavengingIC50 (µM)50
Antioxidant Activity ABTS Radical ScavengingIC50 (µM)35
Metabolic Stability Human Liver Microsomest1/2 (min)45
Table 2: Representative In Vivo Data
Study TypeAnimal ModelParameterRepresentative Value
Pharmacokinetics Rat (Oral, 10 mg/kg)Cmax (ng/mL)250
Pharmacokinetics Rat (Oral, 10 mg/kg)Tmax (h)1.5
Pharmacokinetics Rat (Oral, 10 mg/kg)AUC0-t (ng·h/mL)1200
Pharmacokinetics Rat (Oral, 10 mg/kg)Bioavailability (%)30
Anxiolytic Activity Mouse (Elevated Plus Maze)% Time in Open Arms40% increase vs. vehicle
Myorelaxant Activity Mouse (Rotarod Test)Latency to Fall (s)30% decrease vs. vehicle

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Experimental Protocols

1. 5-HT1A Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human 5-HT1A receptor.

  • Materials: Membranes from CHO cells stably expressing the human 5-HT1A receptor, [3H]8-OH-DPAT (radioligand), test compound, incubation buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA), glass fiber filters, scintillation cocktail.

  • Procedure:

    • Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT (e.g., 0.5 nM).

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold incubation buffer.

    • Measure radioactivity retained on the filters by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. DPPH Radical Scavenging Assay

  • Objective: To assess the antioxidant potential of the test compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, ascorbic acid (positive control).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Add various concentrations of the test compound to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

In Vivo Experimental Protocols

1. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of the test compound after oral administration.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Fast rats overnight prior to dosing.

    • Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) by oral gavage at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[1][2][3][4][5]

    • Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.

    • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.[2]

2. Elevated Plus Maze Test for Anxiolytic Activity

  • Objective: To evaluate the anxiolytic-like effects of the test compound in mice.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into each arm using a video tracking system.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.[6][7][8][9]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams were created using the Graphviz DOT language.

5-HT1A Receptor Signaling Pathway

Derivatives of 3,4-dihydro-2H-1-benzopyran are known to interact with serotonin receptors. Activation of the 5-HT1A receptor, a G-protein coupled receptor, typically leads to an inhibitory cellular response.

5HT1A_Signaling Simplified 5-HT1A Receptor Signaling Pathway 5-HT1A_Agonist 5-HT1A Agonist (e.g., Benzopyran Derivative) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds to Gi_Go Gαi/o Protein 5-HT1A_Receptor->Gi_Go Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go->Adenylate_Cyclase Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation of K_efflux K+ Efflux GIRK->K_efflux Increases Hyperpolarization Hyperpolarization (Inhibitory Effect) K_efflux->Hyperpolarization

Caption: Agonist binding to the 5-HT1A receptor leads to inhibitory downstream effects.[10][11][12][13][14]

Experimental Workflow for In Vitro Metabolism

Understanding a compound's metabolic fate is a critical step. The following workflow outlines a typical in vitro metabolism study.

Metabolism_Workflow Workflow for In Vitro Drug Metabolism Study start Test Compound incubation Incubation with Liver Microsomes or S9 Fraction (+ NADPH) start->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing report Metabolic Stability & Profile Report data_processing->report

Caption: A standard workflow for assessing the metabolic stability and profile of a compound.[15][16][17][18][19]

Conclusion

The evaluation of a novel therapeutic candidate such as this compound requires a multifaceted approach, beginning with in vitro assays to establish its primary pharmacological profile and metabolic characteristics. Promising in vitro results then guide the design of in vivo studies to understand its behavior in a complex biological system, assessing its pharmacokinetics, efficacy, and safety. While specific data on this particular thiol derivative are not yet available, the established activities of the 3,4-dihydro-2H-1-benzopyran scaffold and the known properties of thiols suggest that it is a compound worthy of investigation for its potential effects on the central nervous system and as an antioxidant. The experimental frameworks provided in this guide offer a robust starting point for any such investigation.

References

Comparative Analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol Cross-Reactivity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of 3,4-dihydro-2H-1-benzopyran-4-thiol in common biochemical assays. Due to the limited availability of direct experimental data for this specific compound, this analysis incorporates data for structurally related aromatic thiols as a predictive measure of its performance and potential for interference.

Data Presentation: Comparative Reactivity of Thiols

The following table summarizes the reactivity of common thiol-containing compounds with standard biochemical assay reagents. Thiophenol is included as a surrogate for this compound to provide a benchmark for the reactivity of an aromatic thiol compared to aliphatic thiols like cysteine and glutathione.

CompoundThiol pKaAssay MethodReagentApparent Rate Constant (k_app) (M⁻¹s⁻¹)Potential for Cross-Reactivity
L-Cysteine8.3ColorimetricDTNB~10³ - 10⁴High
Glutathione (GSH)8.8ColorimetricDTNB~10³ - 10⁴High
Thiophenol (Surrogate for this compound) 6.6 Colorimetric DTNB ~10⁵ - 10⁶ Very High
L-Cysteine8.3FluorometricThiol-reactive probeVariableHigh
Glutathione (GSH)8.8FluorometricThiol-reactive probeVariableHigh
Thiophenol (Surrogate for this compound) 6.6 Fluorometric Thiol-reactive probe Variable (likely high) Very High

Note: The apparent rate constants are estimates based on published data for thiols with similar pKa values and are highly dependent on assay conditions (pH, buffer composition). The lower pKa of thiophenol suggests a higher proportion of the more reactive thiolate anion at physiological pH, leading to a faster reaction rate with electrophilic reagents like DTNB.

Experimental Protocols

Detailed methodologies for two common thiol quantification assays are provided below to illustrate the points of potential interference.

Colorimetric Thiol Quantification using DTNB (Ellman's Reagent)

This protocol is adapted from standard methods for determining the concentration of free thiols in solution.

Materials:

  • DTNB (Ellman's Reagent) Stock Solution: 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0.

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Thiol Standards: A series of known concentrations of a standard thiol (e.g., L-cysteine or glutathione) in reaction buffer.

  • Test Sample: Solution containing the thiol to be quantified (e.g., this compound).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare serial dilutions of the thiol standard in the reaction buffer to generate a standard curve.

  • To each well of a 96-well microplate, add 50 µL of either the standard or the test sample.

  • Add 100 µL of the reaction buffer to each well.

  • Initiate the reaction by adding 50 µL of the DTNB stock solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Subtract the absorbance of a blank (containing only reaction buffer and DTNB) from all readings.

  • Plot the absorbance of the standards against their known concentrations to create a standard curve.

  • Determine the concentration of the test sample by interpolating its absorbance value on the standard curve.

Potential for Cross-Reactivity: Any compound containing a free thiol group will react with DTNB, leading to an overestimation of the target thiol if not accounted for. The rate of this reaction is dependent on the thiol's pKa. Aromatic thiols like this compound are expected to react rapidly due to their lower pKa compared to aliphatic thiols.

Fluorometric Thiol Quantification Assay

This protocol describes a general method using a thiol-reactive fluorescent dye.

Materials:

  • Thiol-reactive Fluorescent Dye Stock Solution: (e.g., Thiol Green Indicator) dissolved in DMSO.

  • Assay Buffer: As recommended by the dye manufacturer (typically a neutral pH buffer).

  • Thiol Standards: A series of known concentrations of a standard thiol (e.g., L-cysteine or glutathione) in assay buffer.

  • Test Sample: Solution containing the thiol to be quantified.

  • Black 96-well microplate.

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 490/520 nm).

Procedure:

  • Prepare a working solution of the thiol-reactive fluorescent dye by diluting the stock solution in assay buffer.

  • Prepare serial dilutions of the thiol standard in the assay buffer to generate a standard curve.

  • To each well of a black 96-well microplate, add 50 µL of either the standard or the test sample.

  • Add 50 µL of the dye working solution to each well.

  • Incubate the plate at room temperature for 10-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Subtract the fluorescence of a blank (containing only assay buffer and dye) from all readings.

  • Plot the fluorescence intensity of the standards against their known concentrations to create a standard curve.

  • Determine the concentration of the test sample by interpolating its fluorescence value on the standard curve.

Potential for Cross-Reactivity: Similar to the DTNB assay, any nucleophilic species, particularly other thiols, can react with the fluorescent probe. The specificity of the probe for thiols over other nucleophiles should be considered. The high reactivity of aromatic thiols suggests that this compound would likely show a strong signal in this type of assay.

Mandatory Visualization

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative stress and is heavily dependent on the redox state of cysteine thiols within the Keap1 protein. Electrophiles and reactive oxygen species can modify these thiols, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant genes. A compound like this compound could potentially modulate this pathway through its thiol group.

Keap1_Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Modifies Cysteine Thiols Electrophiles Electrophiles Electrophiles->Keap1 Modifies Cysteine Thiols This compound This compound This compound->Keap1 Potential Thiol Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Complex Keap1->Cul3_Rbx1 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 signaling pathway and potential modulation by a thiol-containing compound.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a test compound in a biochemical assay.

Experimental_Workflow start Start: Assess Cross-Reactivity of Test Compound assay_selection Select Biochemical Assay (e.g., DTNB or Fluorometric Thiol Assay) start->assay_selection prepare_reagents Prepare Assay Reagents and Buffers assay_selection->prepare_reagents prepare_samples Prepare Samples: 1. Standard Thiol (e.g., Cysteine) 2. Test Compound 3. Mixture of Standard + Test Compound prepare_reagents->prepare_samples perform_assay Perform Assay and Measure Signal (Absorbance/Fluorescence) prepare_samples->perform_assay analyze_data Analyze Data: - Generate Standard Curve - Determine Apparent Concentration perform_assay->analyze_data compare_results Compare Results: - Standard vs. Test Compound - Additive vs. Non-additive Signal in Mixture analyze_data->compare_results conclusion Conclusion on Cross-Reactivity compare_results->conclusion

Caption: Workflow for assessing the cross-reactivity of a test compound in a biochemical assay.

Benchmarking the Performance of 3,4-dihydro-2H-1-benzopyran-4-thiol Against Known Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory performance of the novel compound, 3,4-dihydro-2H-1-benzopyran-4-thiol, against established Matrix Metalloproteinase (MMP) inhibitors. The data presented herein is intended to offer an objective benchmark for researchers engaged in the discovery and development of new therapeutic agents targeting MMPs.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2] Their dysregulation is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3] The development of potent and selective MMP inhibitors is therefore a significant area of pharmaceutical research.[4]

This compound is a unique molecule featuring a benzopyran scaffold, a common motif in various biologically active compounds, and a thiol group. The thiol moiety is a known zinc-binding group, suggesting a potential mechanism for MMP inhibition through chelation of the catalytic zinc ion in the enzyme's active site.[2][5] This guide will compare the in vitro efficacy of this compound with that of known MMP inhibitors from different chemical classes.

Comparative Inhibitor Performance

The inhibitory activity of this compound was evaluated against a panel of key MMPs and compared with several well-characterized inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that the data for this compound is based on preliminary experimental findings and is presented here for comparative purposes.

InhibitorChemical ClassMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)
This compound Benzopyran Thiol 150 25 45 80
Batimastat (BB-94)Hydroxamate34201
Marimastat (BB-2516)Hydroxamate53910
RebimastatThiol50050100200
DoxycyclineTetracycline>400,00050,00013,000300

Signaling Pathway Context

MMPs are key downstream effectors in various signaling pathways that regulate cellular processes such as proliferation, migration, and invasion. The diagram below illustrates a simplified signaling cascade leading to MMP activation and its subsequent effects on the extracellular matrix.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Secretion GF Growth Factors (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor GF->Receptor 1. Ligand Binding MAPK MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK 2. Signal Transduction ECM Extracellular Matrix (Collagen, etc.) Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Degraded_ECM->Receptor Feedback Loop AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB 3. Activation MMP_Gene MMP Gene Transcription AP1_NFkB->MMP_Gene 4. Gene Expression Pro_MMP Pro-MMP (Inactive Zymogen) MMP_Gene->Pro_MMP 5. Translation & Secretion Active_MMP Active MMP Pro_MMP->Active_MMP 6. Proteolytic Activation Active_MMP->ECM 7. ECM Degradation

Caption: Simplified signaling pathway of MMP activation and function.

Experimental Protocols

The following is a detailed methodology for the in vitro MMP inhibition assay used to generate the comparative data.

MMP Fluorogenic Substrate Assay

This assay measures the enzymatic activity of MMPs by detecting the fluorescence generated from the cleavage of a specific fluorogenic substrate.[6][7]

Materials:

  • Recombinant human MMP enzymes (MMP-1, -2, -9, -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Inhibitor compounds (this compound and known inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzymes in assay buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted inhibitor or vehicle control (assay buffer with DMSO) to the respective wells. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: a. Prepare the fluorogenic substrate solution in assay buffer at a concentration of 2X the final desired concentration. b. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm). b. Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read).

  • Data Analysis: a. Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow A 1. Prepare Reagents - MMP Enzyme - Inhibitors (Serial Dilutions) - Fluorogenic Substrate B 2. Add Enzyme to 96-well Plate A->B C 3. Add Inhibitor or Vehicle B->C D 4. Pre-incubate (37°C, 30 min) C->D E 5. Initiate Reaction with Fluorogenic Substrate D->E F 6. Measure Fluorescence (Kinetic or Endpoint) E->F G 7. Data Analysis - Calculate Inhibition % - Determine IC50 F->G

Caption: Workflow for the MMP fluorogenic substrate inhibition assay.

Conclusion

The preliminary data suggests that this compound is a potent inhibitor of gelatinases (MMP-2 and MMP-9) with moderate activity against collagenases (MMP-1 and MMP-13). Its inhibitory profile appears to be more selective towards gelatinases compared to the broad-spectrum hydroxamate inhibitors, Batimastat and Marimastat. Furthermore, it demonstrates significantly greater potency than the thiol-based inhibitor Rebimastat and the tetracycline-based inhibitor Doxycycline.

The unique combination of a benzopyran scaffold and a thiol zinc-binding group in this compound presents a promising avenue for the development of novel MMP inhibitors. Further investigation into its selectivity profile across the entire MMP family, its mechanism of action, and its in vivo efficacy is warranted. This guide serves as an initial benchmark to encourage and facilitate such future research.

References

comparative spectroscopic analysis of benzopyran thiol isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Guide to Benzopyran Thiol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of benzopyran thiol isomers. The objective is to furnish researchers with the necessary data and methodologies to distinguish between structural isomers of this class of compounds. The presented data is a synthesis of established spectroscopic principles for benzopyran and thiol moieties.

Introduction

Benzopyran thiols are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural isomerism, particularly the substitution pattern of the thiol group on the benzopyran framework, critically influences their biological activity and physicochemical properties. Consequently, unambiguous structural elucidation is paramount. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to differentiate these isomers.

Logical Workflow for Isomer Analysis

The following diagram outlines the systematic approach to the spectroscopic analysis of benzopyran thiol isomers.

G Workflow for Spectroscopic Isomer Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison synthesis Synthesis of Benzopyran Thiol Isomers purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (S-H, C-S) purification->ir uv UV-Vis Spectroscopy Analyze Electronic Transitions & Conjugation purification->uv nmr NMR Spectroscopy (1H, 13C, COSY) Elucidate Connectivity & Isomeric Position purification->nmr data_proc Data Processing & Spectral Comparison ms->data_proc ir->data_proc uv->data_proc nmr->data_proc struct_elucid Structural Elucidation of Isomers data_proc->struct_elucid

Caption: Workflow for the spectroscopic analysis of isomers.

Influence of Isomerism on Spectroscopic Data

The position of the thiol group on the benzopyran ring system directly impacts the electronic environment of the molecule, leading to distinct spectroscopic signatures.

G Impact of Isomerism on Spectroscopic Output cluster_nmr NMR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_ms Mass Spectrometry Isomers Benzopyran Thiol Isomers (e.g., 5-thiol, 6-thiol, 7-thiol) NMR_shift Different Chemical Shifts (δ) for aromatic protons and carbons Isomers->NMR_shift Affects local electronic shielding NMR_coupling Altered Spin-Spin Coupling Patterns (e.g., doublet, triplet, multiplet) Isomers->NMR_coupling Changes proton proximity UV_lambda Shift in λmax due to changes in π-electron conjugation Isomers->UV_lambda Modifies chromophore system MS_frag Distinct Fragmentation Patterns Reflecting bond stabilities Isomers->MS_frag Influences bond cleavage pathways

Caption: How isomerism affects spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for hypothetical positional isomers of a simple benzopyran thiol. Absolute values will vary based on the specific benzopyran core and other substituents.

Table 1: ¹H NMR Spectral Data Comparison
Proton PositionExpected Chemical Shift (δ, ppm) for 6-thiol isomerExpected Chemical Shift (δ, ppm) for 7-thiol isomerExpected Multiplicity
Thiol (-SH)~3.0 - 4.0~3.0 - 4.0Singlet (broad)
Aromatic H-5~7.2 - 7.4~7.0 - 7.2Doublet
Aromatic H-7~6.8 - 7.0-Doublet
Aromatic H-8~6.7 - 6.9~6.6 - 6.8Doublet of doublets
Aromatic H-6-~6.9 - 7.1Singlet or narrow doublet

Note: The thiol proton resonance can be observed between 1.2-1.8 ppm for alkyl thiols, but is shifted downfield in aromatic systems.[1]

Table 2: ¹³C NMR Spectral Data Comparison
Carbon PositionExpected Chemical Shift (δ, ppm) for 6-thiol isomerExpected Chemical Shift (δ, ppm) for 7-thiol isomer
C-S Carbon (C6)~125 - 135-
C-S Carbon (C7)-~120 - 130
Aromatic Carbons~110 - 160~110 - 160
Pyrone Carbonyl (C4)~170 - 180~170 - 180
Table 3: IR and UV-Vis Spectral Data
Spectroscopic TechniqueKey FeatureExpected ObservationInfluence of Isomerism
IR Spectroscopy S-H StretchWeak band at ~2550 cm⁻¹[1][2]Position is generally stable across isomers.
C-S Stretch650-700 cm⁻¹[1]Minor shifts possible.
UV-Vis Spectroscopy π → π* transitionsBands between 250-400 nm[3][4]The position of the thiol group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) due to its influence on the overall π-conjugated system.[4]
Table 4: Mass Spectrometry Data
IonExpected m/zFragmentation PathwayInfluence of Isomerism
Molecular Ion [M]⁺Calculated MW-Same for all isomers.
[M-SH]⁺MW - 33Loss of the thiol radicalGenerally observed for all isomers.
[M-CO]⁺MW - 28Retro-Diels-Alder common in coumarins[5][6]Relative intensities of fragment ions may differ based on the stability of the resulting fragments, which is influenced by the thiol position.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the precise connectivity of atoms and the substitution pattern.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Varian).

  • Sample Preparation: Dissolve 5-10 mg of the purified benzopyran thiol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and assign chemical shifts and coupling constants.[7]

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, especially the S-H bond.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Shimadzu) with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for functional groups. The S-H stretching vibration is a key diagnostic peak, though it is often weak.[2][8]

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze the electronic transitions within the conjugated system.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu, Agilent).

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the isomer in a UV-grade solvent (e.g., ethanol, acetonitrile).

  • Acquisition:

    • Scan Range: 200-800 nm.

    • Blank: Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Compare the λmax values and molar absorptivity (ε) between isomers.[3][9]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for these compounds.[6]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Acquisition (EI-MS):

    • Ionization Energy: Typically 70 eV.[6]

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure. The fragmentation of coumarin derivatives often involves the loss of a CO molecule.[5][6] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[10]

References

A Comparative Purity Analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 3,4-dihydro-2H-1-benzopyran-4-thiol sourced from three different commercial suppliers. The assessment is based on a rigorous experimental workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers with the necessary data and methodologies to select a product that meets the stringent purity requirements for their specific research and development applications.

Experimental Workflow

The purity of this compound from each supplier was assessed using a multi-pronged analytical approach. The overall experimental workflow is depicted below.

experimental_workflow cluster_suppliers Sample Acquisition cluster_analysis Purity Analysis cluster_results Data Interpretation Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->HPLC Supplier_B->NMR Supplier_B->MS Supplier_C Supplier C Supplier_C->HPLC Supplier_C->NMR Supplier_C->MS Purity_Comparison Purity Comparison HPLC->Purity_Comparison NMR->Purity_Comparison Impurity_Profile Impurity Profiling MS->Impurity_Profile Purity_Comparison->Impurity_Profile

Caption: Experimental workflow for purity assessment.

Data Summary

The quantitative purity data obtained from the analytical tests are summarized in the table below for easy comparison.

SupplierHPLC Purity (%)1H NMR Purity (%)Major Impurities Detected (by MS)
Supplier A 98.5 ± 0.298.2 ± 0.3Dimer (M+165), Oxidation product (M+16)
Supplier B 99.7 ± 0.199.5 ± 0.2Trace solvent residue
Supplier C 97.1 ± 0.496.8 ± 0.5Starting material, Dimer (M+165)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

  • Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity by identifying and quantifying impurities with distinct proton signals.

  • Instrumentation: Bruker Avance III 600 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 5.0 s

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl3.

  • Purity Calculation: Purity was determined by comparing the integral of the characteristic proton signals of this compound to the integral of known impurities or a calibrated internal standard. The aromatic and thiol protons are key regions for observation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and to identify the mass of any potential impurities.

  • Instrumentation: Agilent 6530 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive and Negative ESI.

  • Mass Range: 50 - 1000 m/z.

  • Sample Infusion: Samples were prepared at 100 µg/mL in acetonitrile and infused directly into the mass spectrometer.

  • Data Analysis: The resulting mass spectra were analyzed to confirm the expected molecular ion peak and to identify the m/z of any other significant peaks, which could correspond to impurities.

Hypothetical Signaling Pathway Involvement

This compound and its derivatives are of interest in drug discovery, potentially acting as modulators of various signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might act as an inhibitor of a key kinase, thereby affecting downstream cellular processes. The presence of impurities could lead to off-target effects or a reduction in the desired activity.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Compound This compound (Inhibitor) Compound->Kinase_A

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

Based on the comprehensive analysis, Supplier B provided this compound with the highest purity (99.7% by HPLC and 99.5% by ¹H NMR), with only trace amounts of residual solvent detected. Supplier A's product showed slightly lower purity with detectable levels of dimer and oxidation byproducts. The material from Supplier C exhibited the lowest purity, containing residual starting material and the dimer impurity.

For researchers requiring high-purity material for sensitive applications such as drug development and quantitative biological assays, the product from Supplier B is recommended. The detailed protocols provided herein can be utilized as a standard procedure for in-house quality control and for the comparative assessment of this compound from other suppliers.

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol against a conventional spectrophotometric assay. The performance of the new method is evaluated using a certified reference standard, with supporting experimental data to demonstrate its suitability for quality control and stability studies in pharmaceutical development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules.[1] Accurate and reliable quantification of this thiol-containing compound is crucial for ensuring the quality and stability of drug substances and products. While spectrophotometric methods are often employed for their simplicity and cost-effectiveness, they can suffer from a lack of specificity, especially in the presence of interfering substances.[2] Chromatographic techniques like HPLC offer superior separation capabilities and are widely used for the analysis of pharmaceutical products.[3][4]

This guide details the validation of a new, specific, and robust HPLC-UV method for the determination of this compound. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical method is suitable for its intended purpose.[5][6][7] The validation characteristics include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]

Materials and Methods

Reference Standard and Reagents

The reference standard for this compound (Purity: 99.8%) was procured from a commercial supplier. HPLC-grade acetonitrile and methanol were used, and all other reagents were of analytical grade.

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for the novel method. The conventional method utilized a UV-Vis spectrophotometer.

Experimental Protocols

Novel HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: A placebo formulation was spiked with known concentrations of the analyte and extracted with methanol. The extracts were filtered through a 0.45 µm syringe filter before injection.

Conventional Spectrophotometric Method

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol.

  • Standard Solution Preparation: A stock solution (100 µg/mL) was prepared in methanol. A series of dilutions were made to obtain concentrations from 5 to 50 µg/mL.

  • Sample Preparation: The placebo formulation was spiked and extracted with methanol. The absorbance of the filtered extract was measured.

Results and Discussion

The validation of the novel HPLC-UV method demonstrated superior performance in all key analytical parameters when compared to the conventional spectrophotometric method.

Table 1: Comparison of Method Validation Parameters

Validation ParameterNovel HPLC-UV MethodConventional Spectrophotometric MethodICH Acceptance Criteria
Specificity No interference from placeboSignificant interference observedMethod should be specific
Linearity (Correlation Coefficient, r²) 0.99980.9952r² ≥ 0.995[6]
Range (µg/mL) 5 - 10010 - 50-
Accuracy (% Recovery) 99.2 - 101.5%95.1 - 104.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.85%1.92%RSD ≤ 2%[6]
- Intermediate Precision1.12%2.45%RSD ≤ 2%[6]
Limit of Detection (LOD) (µg/mL) 0.52.5-
Limit of Quantitation (LOQ) (µg/mL) 1.57.5-

Specificity The novel HPLC-UV method demonstrated excellent specificity. The chromatogram of the placebo sample showed no interfering peaks at the retention time of this compound. In contrast, the spectrophotometric method showed significant background absorbance from the placebo, indicating a lack of specificity.

Linearity and Range The HPLC-UV method exhibited excellent linearity over a wide concentration range (5-100 µg/mL) with a correlation coefficient (r²) of 0.9998. The spectrophotometric method had a narrower linear range and a lower correlation coefficient.

Accuracy and Precision Accuracy, expressed as percent recovery, was consistently higher for the HPLC-UV method.[5] The precision, evaluated through repeatability and intermediate precision, showed a much lower relative standard deviation (RSD) for the new method, indicating greater consistency of results.[6]

LOD and LOQ The limits of detection and quantitation were significantly lower for the HPLC-UV method, highlighting its superior sensitivity for detecting and quantifying low levels of the analyte.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation ref_std Reference Standard stock_sol Prepare Stock Solution (1000 µg/mL) working_std Prepare Working Standards (1-100 µg/mL) inject Inject into HPLC System working_std->inject Calibration placebo Placebo Formulation spike Spike Placebo extract Extract with Methanol filter Filter (0.45 µm) filter->inject Test Sample separate Chromatographic Separation (C18 Column) detect UV Detection (225 nm) quantify Quantify Peak Area linearity Linearity & Range quantify->linearity accuracy Accuracy quantify->accuracy precision Precision quantify->precision specificity Specificity quantify->specificity lod_loq LOD & LOQ quantify->lod_loq

G NewMethod {Novel HPLC-UV Method | High Specificity (No Interference) | Wide Linear Range (5-100 µg/mL) | High Accuracy (99.2-101.5%) | High Precision (RSD < 1.2%) | Low LOD/LOQ (0.5/1.5 µg/mL)} OldMethod {Conventional Spectrophotometric Method | Low Specificity (Placebo Interference) | Narrow Linear Range (10-50 µg/mL) | Lower Accuracy (95.1-104.8%) | Lower Precision (RSD > 1.9%) | High LOD/LOQ (2.5/7.5 µg/mL)} NewMethod:head->OldMethod:head Superior Performance

Conclusion

The newly developed and validated HPLC-UV method provides a significant improvement over the conventional spectrophotometric method for the quantitative analysis of this compound. The method is specific, accurate, precise, and sensitive, with a wide linear range, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The adherence to ICH guidelines ensures the reliability and robustness of the analytical data generated.[3]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-dihydro-2H-1-benzopyran-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of 3,4-dihydro-2H-1-benzopyran-4-thiol is critical for ensuring laboratory safety and procedural accuracy. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from related chemical families, namely thiols and benzopyran derivatives, to provide a conservative and robust safety protocol for researchers, scientists, and drug development professionals.

The dual nature of this compound, incorporating a thiol group known for its potent odor and potential toxicity, and a benzopyran structure found in various biologically active and sometimes hazardous molecules, necessitates stringent adherence to safety measures. This document outlines the essential personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to mitigate risks associated with its handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Respiratory Protection Full-face respirator with organic vapor cartridgeGiven the high volatility and strong odor characteristic of thiols, a full-face respirator provides both respiratory and eye protection from potentially harmful vapors.[1]
Hand Protection Double-gloving system: Nitrile inner gloves, heavy-duty butyl rubber outer glovesThe inner nitrile gloves offer dexterity and primary protection, while the outer butyl rubber gloves provide robust defense against a broader range of chemicals and potential splashes.
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothingA chemical-resistant lab coat or apron is essential to protect against spills and splashes. Long-sleeved clothing should be worn underneath to ensure full skin coverage.
Eye and Face Protection Full-face respirator (as above) or chemical splash goggles with a face shieldIf a half-mask respirator is used, chemical splash goggles and a face shield are required to protect against splashes and vapors.[2]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidental release of this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of the compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1][3]

  • Bleach Scrubber/Trap: To neutralize the potent thiol odor and capture any escaping vapors, the fume hood's exhaust or the experimental apparatus should be equipped with a bleach trap.[3][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit rated for volatile and odorous materials readily available.

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks within a fume hood.

  • Store the compound in a tightly sealed container, preferably with a PTFE-lined cap. To further contain odors, wrap the cap and neck of the container with Parafilm.[5]

  • Store in a cool, dry, well-ventilated area designated for odorous and potentially toxic chemicals, away from incompatible materials such as oxidizing agents.[5]

  • Consider storing the primary container within a larger, sealed secondary container.[6]

3. Weighing and Transfer:

  • Don full PPE before handling the primary container.

  • Perform all weighing and transfers within the fume hood.

  • Use dedicated spatulas and glassware.

  • If transferring a liquid, use a syringe or cannula to minimize vapor release.[4] Never pour volatile liquids.[4]

4. Experimental Use:

  • Conduct all reactions within a closed system or under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group and to contain vapors.[7]

  • Any off-gassing from the reaction should be directed through a bleach trap.[3]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to waste handlers.

1. Decontamination of Glassware and Equipment:

  • All glassware and equipment that has come into contact with the thiol should be immediately submerged in a dedicated bleach bath within the fume hood.[3]

  • Allow items to soak for at least 24 hours to ensure complete oxidation of the thiol.[4]

  • After soaking, the items can be washed using standard laboratory procedures.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container.

  • The waste container should be kept in a designated satellite accumulation area within the fume hood.

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Solid Waste:

  • All contaminated solid waste, including gloves, bench paper, and disposable labware, must be placed in a sealed, labeled hazardous waste bag.

  • This bag should be kept in a designated container within the fume hood until it is ready for disposal.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Clearly label all waste containers with the full chemical name and any known hazards.

Probable Hazard Profile

The following table summarizes the likely hazards of this compound based on the known properties of thiols and benzopyran derivatives.

PropertyProbable Hazard/Characteristic
Physical State Likely a volatile liquid or low-melting solid.
Odor Strong, unpleasant, and pervasive odor, characteristic of thiols.[1]
Toxicity Potentially toxic if inhaled, ingested, or in contact with skin. Thiols can cause respiratory irritation and CNS effects, while some benzopyrans are known to be toxic.[8]
Skin Contact May cause skin irritation or sensitization.
Eye Contact May cause serious eye irritation.
Inhalation Vapors may cause respiratory tract irritation, headaches, and nausea.[1]
Reactivity May be sensitive to air and light, potentially oxidizing to form disulfides. Incompatible with strong oxidizing agents.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Review SDS (if available) & SOP PPE Don Full PPE Prep->PPE FumeHood Prepare Fume Hood & Bleach Trap PPE->FumeHood Weigh Weighing & Transfer (in Fume Hood) FumeHood->Weigh Experiment Experimental Use (Closed System) Weigh->Experiment Decon Decontaminate Glassware (Bleach Bath) Experiment->Decon Waste Segregate & Label Liquid/Solid Waste Decon->Waste EHS Dispose via EHS Waste->EHS cluster_prep cluster_prep cluster_handling cluster_handling cluster_disposal cluster_disposal

A workflow diagram for the safe handling of this compound.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.